3-Iodophenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-3-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSQANBVKPXBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403726 | |
| Record name | 3-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23138-56-9 | |
| Record name | 3-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-3-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Iodophenyl Isocyanate: Properties, Synthesis, and Applications in Drug Development
Introduction: A Versatile Building Block in Modern Chemistry
3-Iodophenyl isocyanate is a highly reactive aromatic organic compound that has garnered significant interest among researchers and drug development professionals. Its unique trifecta of a phenyl ring, a reactive isocyanate group, and an iodine atom makes it a versatile building block in the synthesis of a wide array of complex molecules. The presence of the iodine atom, in particular, offers a strategic advantage for further functionalization through various cross-coupling reactions, while the isocyanate group serves as a key electrophile for the formation of ureas, carbamates, and other important linkages. This guide provides an in-depth technical overview of the chemical properties, structure, synthesis, and applications of this compound, with a special focus on its utility in the field of medicinal chemistry.
Physicochemical and Structural Characteristics
This compound, also known as 1-iodo-3-isocyanatobenzene, is a clear, colorless to light yellow liquid at room temperature.[1][2] It is characterized by the molecular formula C₇H₄INO and a molecular weight of approximately 245.02 g/mol .[1] The compound is sensitive to moisture and should be stored in a cool, dry place to prevent degradation.[1]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 23138-56-9 | [1] |
| Molecular Formula | C₇H₄INO | [1][2] |
| Molecular Weight | 245.02 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid | [2] |
| Boiling Point | 55 °C at 0.2 mmHg | [1] |
| Density | 1.86 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.632 | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
Molecular Structure and Spectroscopic Data
The structure of this compound is defined by a benzene ring substituted with an iodine atom at the meta position relative to the isocyanate group. This arrangement influences the electronic properties and reactivity of the molecule.
Structural Identifiers:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the phenyl ring. The chemical shifts and coupling constants would be influenced by the positions of the iodo and isocyanate substituents. For comparison, the related compound 3-iodophenol shows signals in the range of δ 6.8-7.3 ppm.[3]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display six distinct signals for the aromatic carbons and one for the isocyanate carbon. The carbon attached to the iodine atom would be shifted upfield due to the heavy atom effect, while the isocyanate carbon (N=C=O) would appear significantly downfield, typically in the range of δ 120-140 ppm. For comparison, the isocyanate carbon in phenyl isocyanate appears at approximately 125 ppm.
-
FT-IR Spectroscopy: The most characteristic feature in the infrared spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, which typically appears in the region of 2250-2280 cm⁻¹.[4][5]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 245. The fragmentation pattern would likely involve the loss of the isocyanate group (NCO, 42 Da) and the iodine atom (I, 127 Da).
Synthesis of this compound: A Safer Approach via the Curtius Rearrangement
Historically, isocyanates have been synthesized using the highly toxic and hazardous reagent phosgene. A safer and more versatile laboratory-scale method for the preparation of this compound is the Curtius rearrangement.[6][7][8] This reaction involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas.
The synthesis of this compound via the Curtius rearrangement can be conceptualized in a two-step process starting from the readily available 3-iodobenzoic acid.
Caption: Synthetic workflow for this compound via Curtius Rearrangement.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Step 1: Synthesis of 3-Iodobenzoyl Azide
-
Acid Chloride Formation: To a solution of 3-iodobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-iodobenzoyl chloride.
-
Azide Formation: Dissolve the crude 3-iodobenzoyl chloride in an anhydrous aprotic solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in a minimal amount of water dropwise, ensuring the temperature remains below 10 °C.
-
Stir the mixture vigorously for 1-2 hours at 0 °C.
-
Quench the reaction by adding cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-iodobenzoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.
Step 2: Curtius Rearrangement to this compound
-
Dissolve the crude 3-iodobenzoyl azide in a high-boiling inert solvent (e.g., toluene or diphenyl ether).
-
Heat the solution gently under a nitrogen atmosphere. The rearrangement typically occurs between 80-120 °C, accompanied by the evolution of nitrogen gas.[6]
-
Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete (typically 1-3 hours), the this compound can be purified by vacuum distillation.
Reactivity and Chemical Transformations
The isocyanate group is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.
Caption: Key reactions of this compound with various nucleophiles.
-
Reaction with Amines to form Ureas: this compound reacts readily with primary and secondary amines to form substituted ureas.[9][10] This is a highly efficient and widely used reaction in medicinal chemistry for the synthesis of bioactive compounds, including kinase inhibitors.[9][10]
-
Reaction with Alcohols to form Carbamates: In the presence of an alcohol, this compound forms carbamate (urethane) linkages.[8][11] Carbamates are prevalent in many therapeutic agents and also serve as protecting groups in organic synthesis.[11]
-
Hydrolysis to form Amines: Isocyanates are sensitive to water and will hydrolyze to form an unstable carbamic acid intermediate, which then decarboxylates to yield the corresponding primary amine, in this case, 3-iodoaniline.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the design and synthesis of novel therapeutic agents. The iodophenyl moiety can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The isocyanate group provides a reliable handle for linking different molecular fragments.
Synthesis of Kinase Inhibitors
A significant application of aryl isocyanates, including this compound, is in the synthesis of urea-based kinase inhibitors.[9][12][13] Many kinase inhibitors feature a diaryl urea scaffold, which is crucial for binding to the ATP-binding site of the kinase. Sorafenib, an FDA-approved multi-kinase inhibitor for the treatment of certain cancers, is a prime example of a drug containing a diaryl urea moiety.[9] The synthesis of analogs of such drugs often involves the reaction of an appropriate amine with a substituted phenyl isocyanate.
Building Block for Bioactive Molecules
The this compound framework can be found in various research compounds with potential therapeutic applications. For instance, (3-iodophenyl)urea has been investigated as a ligand for human liver CYP1A2 and as a building block for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target in cancer.[14][15]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation, and may cause respiratory irritation and sensitization.[1] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to its moisture sensitivity, it should be handled under anhydrous conditions.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its well-defined reactivity, coupled with the potential for further functionalization via its iodine substituent, provides chemists with a powerful tool for the construction of novel and complex bioactive molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory. As the demand for new and improved therapeutics continues to grow, the importance of key building blocks like this compound in the synthetic chemist's arsenal will undoubtedly persist.
References
- 1. This compound 97 23138-56-9 [sigmaaldrich.com]
- 2. H30803.06 [thermofisher.com]
- 3. 3-Iodophenol(626-02-8) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (3-Iodophenyl)urea | 457658-05-8 | HTA65805 | Biosynth [biosynth.com]
- 15. 3-Iodophenylurea|CAS 457658-05-8|Supplier [benchchem.com]
A Comprehensive Technical Guide to 3-Iodophenyl Isocyanate for Advanced Research and Development
This guide provides an in-depth exploration of 3-Iodophenyl isocyanate, a versatile reagent with significant applications in chemical synthesis, particularly within the pharmaceutical and materials science sectors. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core characteristics, reactivity, synthesis, and safe handling protocols, underpinned by field-proven insights and authoritative references.
Core Compound Identification and Properties
This compound is an aromatic organic compound characterized by an isocyanate functional group and an iodine atom substituted at the meta-position of the benzene ring.[1] This unique structure imparts specific reactivity that makes it a valuable building block in organic synthesis.
Key Identifiers and Physicochemical Data
A summary of the essential identification and physical properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 23138-56-9 | [2][3] |
| Molecular Formula | C₇H₄INO | [3] |
| Molecular Weight | 245.02 g/mol | [2] |
| IUPAC Name | 1-iodo-3-isocyanatobenzene | [3] |
| Appearance | Clear colorless to light beige liquid or solid | [1][3] |
| Density | 1.86 g/mL at 25 °C | [2] |
| Boiling Point | 55 °C at 0.2 mmHg | [2] |
| Refractive Index | n20/D 1.632 | [2] |
| SMILES | O=C=Nc1cccc(I)c1 | [1][2] |
| InChI Key | LZSQANBVKPXBLO-UHFFFAOYSA-N | [2][3] |
The Chemistry of this compound: Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, including alcohols, amines, and water.
The presence of the iodine atom at the meta-position has a significant electronic influence on the isocyanate's reactivity. As an electron-withdrawing group, the iodine atom enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate.[1] This heightened reactivity is a key attribute leveraged in synthetic applications.
Moisture Sensitivity and Hydrolysis
A critical consideration when working with this compound is its sensitivity to moisture.[1] In the presence of water, it undergoes hydrolysis to first form an unstable carbamic acid, which then rapidly decarboxylates to yield 3-iodoaniline. The aniline can then react with another molecule of the isocyanate to form a disubstituted urea. This reactivity necessitates handling the compound under anhydrous conditions to prevent degradation and the formation of unwanted byproducts.
Caption: Hydrolysis pathway of this compound.
Synthesis of this compound: A Methodological Overview
While various methods exist for the synthesis of isocyanates, a common and reliable laboratory-scale approach involves the phosgenation of the corresponding primary amine, in this case, 3-iodoaniline. Due to the high toxicity of phosgene gas, safer alternatives such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are often employed.
Illustrative Synthetic Protocol using Triphosgene
This protocol is a representative example and should be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
Step 1: Reaction Setup
-
A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing an aqueous solution of sodium hydroxide to neutralize any excess phosgene or HCl).
-
3-Iodoaniline is dissolved in an inert, anhydrous solvent (e.g., toluene or dichloromethane) and charged into the flask.
Step 2: Phosgenation
-
A solution of triphosgene (approximately 0.35 equivalents relative to the amine) in the same anhydrous solvent is added dropwise to the stirred amine solution at room temperature or below.
-
The reaction mixture is then slowly heated to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution and by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by fractional distillation under high vacuum to yield the pure product.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique reactivity of this compound makes it a valuable reagent in several areas of chemical research and development.
-
Pharmaceutical Synthesis: Isocyanates are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[4] this compound can be used to introduce the 3-iodophenyl group into a molecule, which can serve as a handle for further functionalization (e.g., through cross-coupling reactions) or as a key pharmacophoric element. Its reactions with alcohols and amines lead to the formation of carbamates (urethanes) and ureas, respectively, which are common linkages in drug molecules.
-
Derivatization Reagent: It has been reported as a derivatization reagent for the quantification of residual phenylhydrazine in antipyrine by liquid chromatography-inductively coupled plasma-mass spectroscopy (LC-ICP-MS).[2] This highlights its utility in analytical chemistry for enhancing the detectability of certain analytes.
-
Materials Science: The isocyanate group can participate in polymerization reactions to form polyurethanes. The presence of the iodine atom can impart specific properties to the resulting polymer, such as increased refractive index or flame retardancy.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
Hazard Identification
The compound is classified as acutely toxic and an irritant.[2]
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
H317: May cause an allergic skin reaction.[2]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Recommended Handling Procedures
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.[2][6] For operations with a potential for aerosol generation, respiratory protection such as a supplied-air respirator may be necessary.[6][7][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mists. The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[9] Decontamination of the spill area can be achieved using a suitable isocyanate neutralizing solution.[9]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is 2-8°C.[2]
-
Due to its moisture sensitivity, storage under an inert gas is advisable.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals and functional materials. Its enhanced electrophilicity, a consequence of the iodine substituent, makes it a potent reagent for forming carbamate and urea linkages. A thorough understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, is paramount for its effective and safe utilization in a research and development setting.
References
- 1. CAS 23138-56-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound 97 23138-56-9 [sigmaaldrich.com]
- 3. H30803.06 [thermofisher.com]
- 4. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 5. chemical-label.com [chemical-label.com]
- 6. cdph.ca.gov [cdph.ca.gov]
- 7. hsa.ie [hsa.ie]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic Characterization of 3-Iodophenyl Isocyanate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3-Iodophenyl isocyanate (CAS No: 23138-56-9). As a key reagent in organic synthesis, particularly in the development of pharmaceuticals and novel materials, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and drug development professionals. This document offers insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.
Introduction to this compound
This compound, with the chemical formula C₇H₄INO, is an aromatic compound featuring an isocyanate (-N=C=O) group and an iodine atom at the meta position of the benzene ring. Its molecular weight is 245.02 g/mol . The presence of the highly reactive isocyanate group makes it a valuable building block for the synthesis of ureas, carbamates, and other nitrogen-containing heterocycles. The iodine substituent provides a site for further functionalization, for instance, through cross-coupling reactions.
Due to the absence of publicly available experimental spectra, this guide will focus on the predicted spectroscopic data, providing a robust framework for researchers to confirm the identity and purity of this compound in their own laboratories.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 23138-56-9 | |
| Molecular Formula | C₇H₄INO | |
| Molecular Weight | 245.02 g/mol | |
| Boiling Point | 55 °C at 0.2 mmHg | |
| Density | 1.86 g/mL at 25 °C | |
| Refractive Index | n20/D 1.632 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate the resulting peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range for aromatic and isocyanate carbons (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the isocyanate group and the iodine atom.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.60 | t | 1H | H-5 |
| ~ 7.45 | d | 1H | H-6 |
| ~ 7.35 | s | 1H | H-2 |
| ~ 7.15 | d | 1H | H-4 |
Interpretation:
-
The proton at the 2-position (H-2), being situated between the two substituents, is expected to be the most deshielded and appear as a singlet or a narrow triplet.
-
The proton at the 5-position (H-5) will likely appear as a triplet due to coupling with H-4 and H-6.
-
The protons at the 4 and 6-positions (H-4 and H-6) will appear as doublets, coupling to H-5. The relative positions of these signals will depend on the combined electronic effects of the substituents.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. Six signals are expected: four for the aromatic carbons, one for the carbon attached to iodine, and one for the isocyanate carbon.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | C-1 (C-NCO) |
| ~ 135 | C-NCO |
| ~ 132 | C-5 |
| ~ 130 | C-6 |
| ~ 125 | C-2 |
| ~ 123 | C-4 |
| ~ 94 | C-3 (C-I) |
Interpretation:
-
The isocyanate carbon (-N=C=O) is expected to have a chemical shift in the range of 120-140 ppm.
-
The carbon atom directly bonded to the electronegative iodine (C-3) will be significantly shielded and is expected to appear at a lower chemical shift, around 94 ppm.
-
The carbon attached to the isocyanate group (C-1) will be deshielded.
-
The remaining aromatic carbons will appear in the typical aromatic region of 120-140 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the isocyanate functional group, which has a very strong and characteristic absorption band.
Experimental Protocol: IR Analysis
-
Sample Preparation: The spectrum can be acquired from a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-IR region (4000-400 cm⁻¹). A background spectrum should be collected prior to the sample scan.
Expected IR Data
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2270 | Very Strong, Sharp | -N=C=O asymmetric stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium to Strong | Aromatic C=C ring stretches |
| ~ 1200 | Medium | C-N stretch |
| ~ 1000 | Medium | C-I stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
Interpretation:
The most prominent and diagnostic peak in the IR spectrum of this compound will be the very strong and sharp absorption band around 2270 cm⁻¹ due to the asymmetric stretching vibration of the isocyanate group.[1][2][3][4] This peak is located in a region of the spectrum where few other functional groups absorb, making it an unambiguous indicator of the presence of the isocyanate moiety. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.
Experimental Protocol: MS Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.
-
Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum
Predicted Fragmentation Pattern (EI-MS):
| m/z | Ion |
| 245 | [M]⁺• (Molecular Ion) |
| 217 | [M - CO]⁺• |
| 118 | [M - I]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺•) is expected at m/z 245, corresponding to the molecular weight of this compound.
-
A common fragmentation pathway for aryl isocyanates is the loss of a carbon monoxide (CO) molecule (28 Da) from the molecular ion, which would result in a fragment at m/z 217.
-
Cleavage of the C-I bond would lead to a fragment at m/z 118, corresponding to the phenyl isocyanate cation.
-
Further fragmentation of the aromatic ring could produce ions at m/z 91 and 77.
Visualization of Molecular Structure and Fragmentation
To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.
Caption: Structure of this compound.
Caption: Plausible mass fragmentation pathway.
Conclusion
References
Reactivity of 3-Iodophenyl Isocyanate with Primary Amines: A Mechanistic and Practical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between isocyanates and primary amines to form urea linkages is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. 3-Iodophenyl isocyanate stands out as a particularly valuable reagent, offering a unique combination of high reactivity and a functional handle—the iodine atom—for subsequent cross-coupling reactions. This guide provides an in-depth exploration of the core principles governing the reactivity of this compound with primary amines. We will dissect the reaction mechanism, analyze kinetic influences, present a self-validating experimental protocol complete with in-situ monitoring techniques, and discuss its strategic applications in drug development. This document is intended to serve as a practical and authoritative resource for scientists aiming to leverage this powerful reaction in their research endeavors.
The Isocyanate-Amine Reaction: Fundamental Principles
The utility of this compound in synthesis is rooted in the intrinsic reactivity of the isocyanate functional group (-N=C=O). This group's unique electronic structure dictates its behavior as a potent electrophile.
The Electrophilic Nature of the Isocyanate Group
The isocyanate carbon atom is highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Resonance structures illustrate that this carbon bears a significant partial positive charge, making it an ideal target for nucleophilic attack.[1][2] The presence of an aromatic ring, particularly one bearing an electron-withdrawing substituent like iodine, further enhances this electrophilicity, thereby increasing the isocyanate's reactivity.[1]
Nucleophilic Attack and Urea Formation
Primary amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom. The reaction with an isocyanate is typically rapid and proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. This forms a transient, zwitterionic intermediate.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the amine's nitrogen to the isocyanate's nitrogen, resulting in the formation of a stable N,N'-disubstituted urea.
This reaction is highly efficient and generally irreversible under standard conditions, driving the reaction to completion.[3]
Caption: Mechanism of urea formation from an isocyanate and a primary amine.
Reaction Kinetics and Influencing Factors
The reaction between aromatic isocyanates and primary aliphatic amines is exceptionally fast, often with reaction half-lives on the order of milliseconds, and typically does not require catalysis.[4][5] However, several factors can influence the reaction rate and outcome.
-
Amine Nucleophilicity: Aliphatic primary amines are generally more reactive than aromatic primary amines due to their higher basicity and the greater localization of the nitrogen lone pair.[5]
-
Steric Hindrance: Significant steric bulk on either the amine (e.g., t-butylamine) or ortho to the isocyanate group can retard the reaction rate.[6][7]
-
Solvent: The reaction is generally performed in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).[8] While solvent polarity can influence the rate, the inherent speed of the reaction often makes this effect less critical than for slower reactions.
-
Temperature: The reaction is highly exothermic.[5] For most lab-scale syntheses, the reaction proceeds rapidly at room temperature or below. Cooling is often employed to control the reaction exotherm, especially on a larger scale.[9]
-
Catalysis: While typically unnecessary for primary amines, the reaction can be catalyzed by tertiary amines or organotin compounds.[10][11] These catalysts are more relevant for reactions with less nucleophilic partners like alcohols or hindered amines.[11][12]
A Self-Validating Protocol for Synthesis and Monitoring
This section provides a robust, field-proven methodology for the synthesis of an N,N'-disubstituted urea from this compound and a representative primary amine. The protocol integrates in-situ monitoring as a self-validating system to ensure reaction completion and provides a clear path to a pure product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |
| This compound | 245.02 | 55 (at 0.2 mmHg) | 1.86 | Moisture sensitive. Store under inert gas. Corrosive. |
| Benzylamine (example amine) | 107.15 | 185 | 0.981 | A representative primary amine. |
| Dichloromethane (DCM) | 84.93 | 39.6 | 1.326 | Anhydrous grade recommended. A common solvent for this reaction.[8] |
Step-by-Step Synthesis Protocol
Objective: To synthesize N-benzyl-N'-(3-iodophenyl)urea.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol).
-
Dissolution: Dissolve the amine in 30 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath. This cooling step is crucial to manage the reaction's exothermicity.
-
Isocyanate Addition: In a separate, dry vial, dissolve this compound (1.0 eq, 2.45 g, 10 mmol) in 20 mL of anhydrous DCM.
-
Reaction: Add the isocyanate solution dropwise to the stirred amine solution over 15-20 minutes using an addition funnel. A white precipitate (the urea product) will likely form immediately upon addition.[9]
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure complete conversion.
In-Situ Reaction Monitoring via FTIR Spectroscopy
The progress of the reaction can be unequivocally monitored in real-time using in-situ Fourier-Transform Infrared (FTIR) spectroscopy.[13][14] This provides a self-validating checkpoint, confirming the reaction's endpoint without the need for offline sampling and analysis.[13]
-
Methodology: An attenuated total reflectance (ATR) FTIR probe is inserted directly into the reaction vessel. Spectra are collected periodically (e.g., every 60 seconds).
-
Validation: The reaction is complete when the characteristic, sharp and strong absorbance peak of the isocyanate's asymmetrical N=C=O stretch, located between 2250-2285 cm⁻¹ , has completely disappeared.[15] Concurrently, the appearance and stabilization of product peaks confirm urea formation.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Status |
| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Disappears |
| Amine (N-H) | Stretch | ~3300-3500 | Disappears |
| Urea (C=O) | Amide I Stretch | ~1640-1680 | Appears |
| Urea (N-H) | Stretch | ~3300-3400 | Appears |
Work-up and Purification
-
Isolation: If the product has precipitated, it can be isolated by vacuum filtration. Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Alternative: If the product remains in solution, the solvent can be removed under reduced pressure (rotary evaporation).
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography.
Caption: A self-validating workflow for urea synthesis with integrated monitoring.
Applications in Drug Development
The N,N'-disubstituted urea motif is a privileged structure in medicinal chemistry, frequently found in potent enzyme inhibitors. This compound is a particularly strategic building block for several reasons.
-
Kinase Inhibitors: Many multi-kinase inhibitors, such as Sorafenib and Lenvatinib, feature a diaryl urea core. This moiety is crucial for binding to the enzyme's active site. The synthesis of analogs often involves reacting an amine-containing fragment with an appropriate aryl isocyanate.[15] Using this compound allows for the rapid construction of a urea library.
-
Orthogonal Chemistry: The true power of the 3-iodo substituent lies in its availability for subsequent, orthogonal chemical transformations. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables a modular approach to drug discovery:
-
Step 1 (Urea Formation): Rapidly form the core urea structure.
-
Step 2 (Cross-Coupling): Introduce further diversity and complexity at the 3-position of the phenyl ring to optimize binding, solubility, or other pharmacokinetic properties.
-
-
Derivatization Reagent: In analytical contexts, this compound can be used to derivatize compounds containing primary amines, allowing for their quantification by techniques like LC-ICP-MS.
Safety and Handling
Isocyanates are toxic and are potent respiratory and skin sensitizers.[16] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Due to their moisture sensitivity, they should be stored under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The reaction of this compound with primary amines is a highly reliable, rapid, and efficient method for the synthesis of N,N'-disubstituted ureas. Its straightforward execution, combined with the strategic value of the iodo-substituent for post-synthetic modification, makes it an indispensable tool for researchers in drug discovery and development. By understanding the fundamental mechanism and employing robust, self-validating protocols that include in-situ monitoring, scientists can confidently and effectively utilize this reaction to accelerate the creation of novel molecular entities.
References
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. experts.umn.edu [experts.umn.edu]
- 5. poliuretanos.net [poliuretanos.net]
- 6. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 10. poliuretanos.com.br [poliuretanos.com.br]
- 11. turkchem.net [turkchem.net]
- 12. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. doxuchem.com [doxuchem.com]
A Comprehensive Technical Guide to the Solubility of 3-Iodophenyl Isocyanate in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 3-Iodophenyl isocyanate, a crucial reagent in synthetic chemistry, particularly in the development of pharmaceuticals and novel materials. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to ensure both scientific integrity and operational success.
Executive Summary: The Critical Role of Solvent Selection
This compound (C₇H₄INO) is an aromatic isocyanate whose utility is intrinsically linked to its reactivity. The isocyanate functional group (-N=C=O) is highly electrophilic, rendering the molecule susceptible to nucleophilic attack. This inherent reactivity is the primary determinant for solvent selection. The central principle guiding the dissolution of this compound is the avoidance of protic and nucleophilic solvents that can react with and consume the isocyanate, leading to undesired byproducts and compromised experimental outcomes. This guide will therefore focus on the use of aprotic solvents, providing a framework for understanding solubility, predicting solvent compatibility, and detailing a rigorous protocol for empirical solubility determination.
The Underlying Chemistry: Why Aprotic Solvents are a Necessity
The isocyanate group is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. This arrangement makes the carbon atom highly electrophilic and susceptible to reaction with nucleophiles.
Reactivity with Protic Solvents
Protic solvents, such as water, alcohols, and primary or secondary amines, contain acidic protons and act as nucleophiles. Their interaction with this compound is not a simple dissolution but a chemical transformation.
-
With Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide gas[1]. This reaction is often vigorous and can lead to pressure buildup in closed systems.
-
With Alcohols: The reaction with alcohols yields stable urethane linkages. This is the fundamental chemistry behind polyurethane synthesis.
-
With Amines: Primary and secondary amines react readily with isocyanates to form urea derivatives.
This high reactivity precludes the use of protic solvents for applications where the isocyanate needs to be stored or used in its unreacted form.
The Suitability of Aprotic Solvents
Aprotic solvents lack acidic protons and are generally less nucleophilic, making them ideal for dissolving this compound without chemical modification. Suitable aprotic solvents can be broadly categorized as:
-
Nonpolar Aprotic Solvents: Such as toluene, benzene, and xylenes. These are often good choices for dissolving aromatic compounds.
-
Polar Aprotic Solvents: Including ethers (e.g., tetrahydrofuran (THF), diethyl ether, dioxane), chlorinated solvents (e.g., dichloromethane (DCM), chloroform), and others like acetonitrile and N,N-dimethylformamide (DMF). These solvents offer a range of polarities that can be matched to the solute.
It is crucial to note that even some polar aprotic solvents, like DMF, can react with isocyanates, particularly at elevated temperatures, to form formamidine derivatives. Therefore, stability studies are recommended if a solution is to be stored for an extended period or used at higher temperatures.
Predicting the Solubility of this compound: A Qualitative Approach
Molecular Structure and Polarity: this compound possesses a large, nonpolar iodophenyl group and a polar isocyanate group. This dual nature suggests it will be most soluble in solvents that can accommodate both of these features.
Based on these principles, a qualitative solubility profile can be predicted, which should be confirmed experimentally.
Recommended Solvents for Investigation
The following aprotic solvents are recommended for initial solubility screening of this compound.
| Solvent Class | Recommended Solvents | Expected Solubility |
| Aromatic Hydrocarbons | Toluene, Xylenes | Good to Excellent: The aromatic ring of the solvent will have favorable π-π stacking interactions with the phenyl ring of the solute. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good to Excellent: These solvents have moderate polarity and are excellent for dissolving a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | Moderate to Good: The ether oxygen can interact with the electrophilic carbon of the isocyanate, aiding dissolution. Diethyl ether may show lower solubility due to its lower polarity. |
| Polar Aprotic Solvents | Acetonitrile, N,N-Dimethylformamide (DMF) | Good, with caution: These highly polar solvents are likely to dissolve this compound. However, the potential for reaction with DMF at elevated temperatures must be considered. |
| Nonpolar Alkanes | Hexanes, Heptane | Poor to Insoluble: The significant polarity of the isocyanate group will likely lead to poor solubility in nonpolar alkanes. |
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic and safe method for determining the qualitative solubility of this compound in a range of organic solvents. Due to the hazardous nature of isocyanates, all work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Safety Precautions
-
Always work in a certified chemical fume hood.
-
Wear appropriate PPE: Safety goggles, a lab coat, and nitrile gloves are mandatory.
-
Avoid inhalation of vapors. this compound is harmful if inhaled and may cause respiratory irritation and sensitization[2].
-
Prevent skin and eye contact. It is harmful in contact with skin and causes serious eye irritation[2].
-
Use anhydrous solvents. The presence of water will lead to the decomposition of the isocyanate.
Materials and Equipment
-
This compound
-
Anhydrous organic solvents (Toluene, DCM, THF, Acetonitrile, Hexanes)
-
Small, dry test tubes or vials with caps
-
Calibrated micropipettes or graduated cylinders
-
Vortex mixer
-
Spatula
Experimental Workflow
Caption: Workflow for Qualitative Solubility Testing of this compound.
Step-by-Step Methodology
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent moisture contamination.
-
Label a series of small, dry vials, one for each solvent to be tested.
-
Carefully weigh approximately 10 mg of this compound into each vial. Record the exact mass.
-
-
Solvent Addition and Mixing:
-
To the first vial, add 1.0 mL of the chosen anhydrous solvent. This creates a concentration of approximately 10 mg/mL.
-
Securely cap the vial and vortex for 30 seconds at room temperature.
-
-
Observation and Classification:
-
Visually inspect the solution against a well-lit, dark background.
-
Soluble: No visible solid particles remain. The solution is clear (though it may be colored).
-
Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
Record your observations in a laboratory notebook.
-
-
Repeat for all Solvents:
-
Repeat steps 2 and 3 for each of the selected anhydrous solvents.
-
Data Summary and Interpretation
The results of the qualitative solubility tests should be compiled into a clear and concise table for easy comparison.
| Solvent | Classification | Observation Notes |
| Toluene | [Record Observation] | [e.g., Clear, colorless solution forms immediately] |
| Dichloromethane (DCM) | [Record Observation] | [e.g., Rapid dissolution, forms a clear solution] |
| Tetrahydrofuran (THF) | [Record Observation] | [e.g., Dissolves upon vortexing, solution is clear] |
| Acetonitrile | [Record Observation] | [e.g., Soluble, may require slight warming to fully dissolve] |
| Hexanes | [Record Observation] | [e.g., Majority of solid remains undissolved, appears as a suspension] |
Interpretation of Results: The observed solubilities should align with the predictions based on chemical principles. High solubility in aromatic and chlorinated solvents is expected. Any deviations from the expected results should be noted and may warrant further investigation, such as checking solvent purity or considering the possibility of slow reactions.
Conclusion and Best Practices
The solubility of this compound is fundamentally dictated by its high reactivity. The exclusive use of anhydrous, aprotic solvents is paramount to maintaining the integrity of the isocyanate functional group. Aromatic hydrocarbons and chlorinated solvents are predicted to be excellent choices for solubilizing this compound. A systematic, qualitative experimental approach, as detailed in this guide, is essential for confirming solvent compatibility for any given application. By adhering to the principles and protocols outlined herein, researchers can confidently select appropriate solvents, ensuring the success and reproducibility of their synthetic endeavors involving this compound.
References
Potential applications of 3-Iodophenyl isocyanate in organic chemistry
An In-Depth Technical Guide to the Applications of 3-Iodophenyl Isocyanate in Organic Chemistry
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile bifunctional reagent that has garnered significant attention in modern organic synthesis. Its unique molecular architecture, featuring a highly reactive isocyanate group and a synthetically valuable iodine atom, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core applications of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its fundamental reactivity, explore its utility in the synthesis of key organic motifs such as ureas, carbamates, and amides, and critically, examine its role as a powerful building block in sequential transition metal-catalyzed cross-coupling reactions. This document emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to empower scientists in leveraging this reagent for the synthesis of complex molecules, including bioactive compounds and advanced materials.
Core Concepts: The Dual Reactivity of this compound
This compound (1-Iodo-3-isocyanatobenzene) is an aromatic organic compound that serves as a powerful linchpin in multi-step synthetic strategies.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups: the electrophilic isocyanate (-N=C=O) and the carbon-iodine (C-I) bond.
-
The Isocyanate Group: This functional group is a potent electrophile, highly susceptible to nucleophilic attack by heteroatoms.[2] This reactivity is the basis for forming stable covalent linkages with a wide array of nucleophiles, most notably amines and alcohols, to yield substituted ureas and carbamates, respectively. The reaction is typically rapid, high-yielding, and proceeds under mild conditions.
-
The Aryl-Iodide Bond: The iodine atom attached to the phenyl ring serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This functionality provides a robust handle for subsequent molecular elaboration, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The C-I bond is particularly reactive in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[3][4][5]
This dual nature allows for a modular approach to synthesis: one part of a target molecule can be introduced via the isocyanate, and a second, distinct part can be appended later using the iodide as a synthetic anchor.
Physicochemical and Safety Data
A clear understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 23138-56-9 | [1] |
| Molecular Formula | C₇H₄INO | [1][6] |
| Molecular Weight | 245.02 g/mol | [6] |
| Appearance | Clear, colorless to yellow/brown liquid or solid | [1][6] |
| Boiling Point | 55 °C at 0.2 mmHg | |
| Density | 1.86 g/mL at 25 °C | |
| Storage | Store at 2-8°C, moisture sensitive |
Safety Profile: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin, causes serious eye irritation, and may cause respiratory irritation and sensitization.[7] Always consult the latest Safety Data Sheet (SDS) before use.
Applications Derived from Isocyanate Reactivity
The primary and most direct application of this compound involves the reactivity of the -N=C=O group.
Synthesis of 1-(3-Iodophenyl)-3-substituted Ureas
The reaction between an isocyanate and a primary or secondary amine is one of the most efficient methods for synthesizing unsymmetrical ureas.[8][9] This transformation is fundamental in medicinal chemistry, as the urea moiety is a key structural feature in numerous therapeutic agents, including the multi-kinase inhibitor Sorafenib.[8] The reaction proceeds via nucleophilic addition of the amine nitrogen to the electrophilic carbonyl carbon of the isocyanate.
Caption: General workflow for the synthesis of substituted ureas.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-3-(3-iodophenyl)urea
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (4-methoxyaniline) (1.0 eq, e.g., 246 mg, 2.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: To the stirred solution, add this compound (1.0 eq, 490 mg, 2.0 mmol) dropwise via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the isocyanate starting material by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system.
-
Work-up and Isolation: Upon completion, reduce the solvent volume in vacuo. The product often precipitates directly from the reaction mixture. If not, add 20 mL of hexanes to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold hexanes (2 x 10 mL), and dry under high vacuum to afford the desired urea as a white or off-white solid in typically >95% yield. Recrystallization is generally not required.
Synthesis of 3-Iodophenyl Carbamates
The reaction of this compound with an alcohol or phenol yields a carbamate, also known as a urethane.[2][10] This reaction is crucial for installing carbamate protecting groups or for synthesizing molecules where the carbamate linkage is a key structural component.[11][12] The reaction often requires a base catalyst (e.g., triethylamine or dibutyltin dilaurate) to activate the alcohol, especially for less nucleophilic or sterically hindered alcohols.
Experimental Protocol: Synthesis of Benzyl (3-iodophenyl)carbamate
-
Reagent Preparation: To a 50 mL round-bottom flask, add benzyl alcohol (1.05 eq, 227 mg, 2.1 mmol) and 15 mL of anhydrous toluene.
-
Addition of Isocyanate: Add this compound (1.0 eq, 490 mg, 2.0 mmol) to the solution.
-
Catalysis: Add triethylamine (0.1 eq, 20 mg, 0.2 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, wash the reaction mixture with 1M HCl (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the pure carbamate product.
Synthesis of N-(3-Iodophenyl) Amides
While less common than urea or carbamate formation, isocyanates can be converted to amides. One powerful method involves the decarboxylative coupling with carboxylic acids.[13][14] This reaction proceeds through a mixed carboxylic-carbamic anhydride intermediate, which then rearranges and extrudes CO₂ to form the amide bond. Another route is the addition of organometallic reagents, such as Grignard reagents, which provides a robust solution for synthesizing sterically hindered amides.[15]
Caption: Decarboxylative pathway to N-aryl amides.
The Power of Sequential Reactions: Using the Iodo Group as a Synthetic Handle
The true synthetic power of this compound is realized when its dual reactivity is exploited in a sequential fashion. A nucleophile is first attached at the isocyanate site, and the resulting iodinated intermediate is then subjected to a transition metal-catalyzed cross-coupling reaction. This strategy allows for the rapid assembly of complex molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, forming a C-C bond between an aryl halide and an organoboron species.[5] After forming a urea or carbamate from this compound, the resulting aryl iodide is an excellent substrate for Suzuki coupling. This two-step sequence is highly effective for synthesizing biaryl ureas and carbamates, which are prevalent motifs in pharmaceuticals and organic materials.
Experimental Protocol: Sequential Urea Formation and Suzuki Coupling
Step A: Synthesis of 1-(tert-butyl)-3-(3-iodophenyl)urea
-
Following the general urea synthesis protocol described in Section 2.1, react this compound (1.0 eq) with tert-butylamine (1.05 eq) in THF to obtain the urea intermediate. Isolate and dry the product thoroughly.
Step B: Suzuki Coupling with 4-pyridylboronic acid
-
Reaction Setup: In a microwave vial or Schlenk tube, combine 1-(tert-butyl)-3-(3-iodophenyl)urea (1.0 eq, e.g., 318 mg, 1.0 mmol), 4-pyridylboronic acid (1.2 eq, 148 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 22 mg, 0.03 mmol).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction Conditions: Heat the mixture to 90 °C and stir for 12-16 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the final biaryl urea.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[3][16] This reaction is invaluable for introducing rigid alkynyl linkers into molecular structures. Applying this to a derivative of this compound allows for the synthesis of molecules with a conjugated aryl-alkynyl system.
Caption: Strategy for synthesizing aryl-alkynyl ureas.
Experimental Protocol: Sonogashira Coupling of 1-ethyl-3-(3-iodophenyl)urea
-
Reaction Setup: To a degassed solution of 1-ethyl-3-(3-iodophenyl)urea (1.0 eq, 290 mg, 1.0 mmol) and phenylacetylene (1.1 eq, 112 mg, 1.1 mmol) in triethylamine (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 eq, 14 mg, 0.02 mmol) and copper(I) iodide (CuI) (0.04 eq, 8 mg, 0.04 mmol).
-
Degassing: Ensure the reaction mixture is thoroughly degassed with an inert gas (argon or nitrogen) for 15 minutes.
-
Reaction Conditions: Stir the mixture at 60 °C under an inert atmosphere for 6 hours. Monitor by TLC.
-
Work-up: Cool the mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by flash chromatography to obtain the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[4][17] This powerful transformation allows for the introduction of a second, different amine-containing fragment onto the aromatic ring, leading to complex structures with multiple nitrogen-containing functional groups.
Experimental Protocol: Buchwald-Hartwig Amination of Benzyl (3-iodophenyl)carbamate
-
Reaction Setup: In an oven-dried Schlenk tube, combine benzyl (3-iodophenyl)carbamate (1.0 eq, 353 mg, 1.0 mmol), morpholine (1.2 eq, 104 mg, 1.2 mmol), and sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq, 9 mg, 0.01 mmol) and the phosphine ligand (e.g., XPhos, 0.04 eq, 19 mg, 0.04 mmol).
-
Solvent and Degassing: Add 5 mL of anhydrous, degassed toluene. Seal the tube and purge with argon for 10 minutes.
-
Reaction Conditions: Heat the reaction mixture in an oil bath at 100 °C for 18 hours.
-
Work-up: Cool to room temperature, dilute with ether (20 mL), and filter through Celite. Concentrate the filtrate.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to isolate the N,N-disubstituted aniline product.
Conclusion
This compound is more than a simple monofunctional reagent; it is a versatile, bifunctional building block that enables a modular and powerful approach to the synthesis of complex organic molecules. By understanding and strategically applying the distinct reactivities of its isocyanate and aryl iodide groups, chemists can efficiently construct substituted ureas, carbamates, and amides, and subsequently use these intermediates as platforms for advanced C-C and C-N bond-forming reactions. The protocols and strategies outlined in this guide provide a robust framework for researchers in academia and industry to unlock the full synthetic potential of this valuable reagent, accelerating the discovery and development of novel pharmaceuticals and functional materials.
References
- 1. CAS 23138-56-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemical-label.com [chemical-label.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 10. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. US5260483A - Preparation of n-aryl amides from isocyanates - Google Patents [patents.google.com]
- 15. chimia.ch [chimia.ch]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Iodophenyl Isocyanate: A Technical Guide for Medicinal Chemists
Introduction: Beyond a Simple Reagent
In the landscape of medicinal chemistry, the diaryl urea motif stands as a privileged scaffold, forming the backbone of numerous potent kinase inhibitors. Reagents that grant access to this structure are, therefore, of immense value. 3-Iodophenyl isocyanate emerges not merely as a participant in this synthesis but as a strategic building block, offering a dual advantage that extends far beyond the initial urea formation. Its true utility lies in the iodine atom, a feature that provides both a potent interaction point within a biological target and a versatile synthetic handle for molecular diversification.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core applications of this compound. We will move beyond simple reaction schemes to explore the causality behind its use, from its fundamental reactivity to its strategic deployment in Structure-Activity Relationship (SAR) studies and the generation of compound libraries.
Part 1: Core Physicochemical & Reactive Profile
This compound (1-Iodo-3-isocyanatobenzene) is an aromatic isocyanate characterized by the highly electrophilic isocyanate (-N=C=O) group. The presence of an iodine atom at the meta-position of the phenyl ring further enhances the electrophilicity of the carbonyl carbon through inductive effects, making it highly susceptible to nucleophilic attack.[1]
The isocyanate group is the engine of its primary utility, reacting readily with primary and secondary amines to form stable urea linkages.[2] This reaction is typically fast, high-yielding, and tolerant of a wide range of functional groups, making it a robust and reliable method for coupling molecular fragments.
| Property | Value | Source |
| CAS Number | 23138-56-9 | [1][3] |
| Molecular Formula | C₇H₄INO | [1][4] |
| Molecular Weight | 245.02 g/mol | [3] |
| Appearance | Yellow to brown solid or liquid | [1] |
| Boiling Point | 55 °C @ 0.2 mmHg | [3] |
| Density | 1.86 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.632 | [3] |
A critical consideration is the compound's sensitivity to moisture. The isocyanate group will react with water to form an unstable carbamic acid, which rapidly decarboxylates to yield 3-iodoaniline. This side reaction not only consumes the starting material but can complicate purification. Therefore, all reactions must be conducted under anhydrous conditions.
Part 2: The Synthetic Keystone: Formation of Diaryl Ureas
The synthesis of unsymmetrical diaryl ureas is the most common and powerful application of this compound in a medicinal chemistry setting. The reaction provides a direct and efficient means to link a "head" group (the 3-iodophenyl moiety) to a "tail" group (an amine-containing fragment), which is often a more complex, biologically relevant molecule.
General Reaction Scheme
Caption: General synthesis of a diaryl urea.
Validated Experimental Protocol: Synthesis of a Representative N-(3-iodophenyl)-N'-(aryl)urea
This protocol is adapted from established procedures for urea synthesis and provides a self-validating system for producing high-purity material.[5][6]
Materials:
-
This compound (1.0 eq)
-
Substituted Aryl Amine (e.g., 4-chloroaniline) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., Ethanol/water or Hexanes/Ethyl Acetate)
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a positive pressure of nitrogen, dissolve the substituted aryl amine (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Initial Cooling: Cool the stirred solution to 0 °C using an ice bath. Causality: This initial cooling helps to control the exothermicity of the reaction, preventing potential side reactions.
-
Reagent Addition: In a separate, dry vial, prepare a solution of this compound (1.0 eq) in a small volume of anhydrous THF. Add this solution dropwise via syringe to the cooled amine solution over 5-10 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon the full consumption of the limiting starting material (typically the amine).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent. The crude product is often a solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hot ethanol with dropwise addition of water until persistent turbidity, followed by slow cooling) or by flash column chromatography on silica gel.
-
Final Product: Dry the purified, crystalline product under vacuum to yield the pure diaryl urea. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for diaryl urea synthesis.
Part 3: The Strategic Advantage of the Iodine Atom
The true value of this compound in drug design is realized by leveraging the unique properties of the iodine substituent. It serves a dual purpose: providing a key binding interaction and offering a site for synthetic elaboration.
A. Iodine in Structure-Activity Relationships (SAR): The Power of Halogen Bonding
In the context of kinase inhibition, the diaryl urea core typically orients itself within the ATP binding site, forming key hydrogen bonds with the hinge region of the enzyme. The substituents on the phenyl rings then project into adjacent hydrophobic pockets. A halogen atom, particularly a large, polarizable one like iodine, can form a specific, non-covalent interaction known as a halogen bond .[7]
A halogen bond is an electrostatic interaction where the electron-deficient region on the halogen atom (the σ-hole) is attracted to a Lewis basic site, such as the carbonyl oxygen of a protein backbone residue.[7][8] Iodine is an excellent halogen bond donor, and this interaction can significantly increase the binding affinity and residence time of an inhibitor, translating to higher potency.[8]
The table below presents representative data illustrating the impact of halogen substitution on kinase inhibitory activity. While this specific data is for a different urea series, the trend is widely applicable and demonstrates the principle. The increasing potency from H to F to Cl is often observed, and the unique properties of iodine can provide further advantages in specific binding pockets.
| Compound ID (Example) | Substitution (R) | IC₅₀ vs. Kinase (μM) | Rationale for Activity Change |
| 1a | 3-H | > 10 | Baseline activity; lacks specific interactions. |
| 1b | 3-Cl | 0.48 | Increased potency due to favorable hydrophobic and potential weak halogen bond interactions. |
| 1c | 3-Br | 0.33 | Potent inhibition; larger bromine offers better halogen bonding potential than chlorine. |
| 1d | 3-I | (Predicted Potent) | The large, highly polarizable iodine atom is an excellent halogen bond donor, often leading to high-affinity interactions with backbone carbonyls in the binding site.[1][8] |
Data is representative and adapted from SAR principles discussed in the literature to illustrate the effect of halogen substitution. [cite: 12 from previous step]
B. Iodine as a Synthetic Handle: Gateway to Chemical Diversity
Beyond its role in binding, the aryl iodide is one of the most versatile functional groups for transition-metal-catalyzed cross-coupling reactions. This transforms the initial diaryl urea product from a final compound into an intermediate scaffold, enabling the rapid generation of diverse compound libraries for extensive SAR exploration.[9][10]
The most powerful of these methods is the Suzuki-Miyaura cross-coupling reaction , which uses a palladium catalyst to form a new carbon-carbon bond between the aryl iodide and a boronic acid or ester.[11][12][13] This allows for the introduction of a vast array of new chemical groups at the 3-position, including alkyl, alkenyl, and (hetero)aryl rings, dramatically expanding the chemical space that can be explored from a single common intermediate.
Caption: Role of this compound in library synthesis.
This strategy is exceptionally efficient in drug discovery. A library of boronic acids can be coupled to the N-(3-iodophenyl)urea core in a parallel synthesis format, allowing for the rapid production and screening of dozens or hundreds of related analogues.[14] This accelerates the Design-Make-Test-Analyze (DMTA) cycle and facilitates the rapid identification of lead compounds.
Part 4: Safety and Handling
Isocyanates as a class are hazardous reagents, and this compound is no exception. It is toxic, an irritant, and a potential sensitizer. Strict adherence to safety protocols is mandatory.
| Hazard Category | Description & Precaution | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [3][15] |
| Irritation | Causes serious skin and eye irritation. May cause respiratory irritation. | [3][15] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | [3][5] |
| Handling | Use only in a well-ventilated chemical fume hood. Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling. | [5][16] |
| PPE | Wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat. Use a properly fitted respirator with an appropriate cartridge (e.g., type ABEK) if ventilation is inadequate. | [3][5][14] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area (recommended 2-8°C). Keep away from moisture, heat, and incompatible substances like amines and alcohols. | [3][16] |
Conclusion
This compound is a powerful and strategically important building block in modern medicinal chemistry. Its value is twofold: it provides a reliable and efficient entry point to the critical diaryl urea scaffold, and its iodine substituent serves as a key asset for both target binding and synthetic diversification. By understanding the role of halogen bonding, medicinal chemists can rationally design inhibitors with enhanced potency. Simultaneously, by leveraging the iodine atom as a synthetic handle for cross-coupling reactions, discovery teams can rapidly generate and explore broad chemical space to optimize biological activity. When handled with the appropriate safety precautions, this compound is an indispensable tool for accelerating the discovery of novel therapeutics, particularly in the field of kinase inhibitors.
References
- 1. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound Libraries: Recent Advances and Their Applications in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Versatile Reagent: A Technical History of 3-Iodophenyl Isocyanate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic chemistry and drug discovery, 3-iodophenyl isocyanate has emerged as a pivotal reagent and building block. Its unique combination of a reactive isocyanate group and an iodinated aromatic ring offers a versatile platform for a myriad of chemical transformations. This technical guide delves into the historical context of its discovery, the evolution of its synthesis, and its subsequent application as a powerful tool in the hands of scientists. While a singular, celebrated moment of "discovery" for this compound is not prominently documented, its existence is a direct consequence of the foundational work on isocyanate synthesis in the late 19th century. This guide will, therefore, trace its origins from the seminal discovery of the Curtius rearrangement, explore the logical evolution of its synthesis, and provide a comprehensive overview of its modern-day utility.
The Genesis of Aryl Isocyanates: The Curtius Rearrangement
The story of this compound begins with the broader discovery of a reliable method for the synthesis of isocyanates. In 1885, the German chemist Theodor Curtius reported a novel reaction that would come to be known as the Curtius rearrangement.[1] This thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas, proved to be a versatile and widely applicable method.[1][2]
The reaction proceeds through the formation of an acyl azide from a carboxylic acid derivative, which upon heating, rearranges to the corresponding isocyanate.[2] The isocyanate can then be trapped by various nucleophiles to yield primary amines, carbamates, or urea derivatives.[1][2] The mechanism of the Curtius rearrangement is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate, which contributes to its synthetic utility and predictability.[1]
This groundbreaking discovery laid the chemical foundation upon which the synthesis of a vast array of isocyanates, including substituted phenyl isocyanates, became feasible. The availability of substituted benzoic acids meant that, in principle, their corresponding phenyl isocyanates could be prepared.
The Emergence of this compound: Early Synthetic Approaches
Conceptual Early Synthesis via Curtius Rearrangement
The synthesis would have commenced with the conversion of 3-iodobenzoic acid to a more reactive acyl derivative, such as an acyl chloride or an ester. This intermediate would then be reacted with an azide salt, typically sodium azide, to form 3-iodobenzoyl azide. Subsequent thermal decomposition of the azide would then yield this compound.
Experimental Protocol: A Representative Early Synthesis of an Aryl Isocyanate via the Curtius Rearrangement
-
Step 1: Formation of the Acyl Chloride. 3-Iodobenzoic acid is refluxed with thionyl chloride until the evolution of hydrogen chloride and sulfur dioxide ceases. The excess thionyl chloride is removed by distillation to yield crude 3-iodobenzoyl chloride.
-
Step 2: Formation of the Acyl Azide. The crude 3-iodobenzoyl chloride is dissolved in an inert solvent, such as acetone or toluene, and treated with a solution of sodium azide in water at a low temperature (typically 0-5 °C). The reaction mixture is stirred for a period to allow for the formation of 3-iodobenzoyl azide.
-
Step 3: Rearrangement to the Isocyanate. The organic layer containing the acyl azide is separated, dried, and then heated in an inert solvent (e.g., toluene or benzene). As the solution is heated, nitrogen gas evolves, and the acyl azide rearranges to form this compound.
-
Step 4: Isolation. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.
This multi-step process, while effective, had its challenges, including the handling of potentially explosive acyl azides.
Modern Synthetic Methodologies
Over time, more streamlined and safer methods for the synthesis of this compound have been developed. The most common industrial and laboratory-scale preparation now involves the phosgenation of 3-iodoaniline.
Phosgenation of 3-Iodoaniline
This method involves the reaction of 3-iodoaniline with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene, in an inert solvent. This reaction is generally high-yielding and provides a direct route to the desired isocyanate.
Experimental Protocol: Synthesis of this compound via Phosgenation
-
Step 1: Preparation of the Reaction Setup. A solution of 3-iodoaniline in a suitable inert solvent (e.g., toluene, chlorobenzene) is prepared in a reaction vessel equipped with a stirrer, a gas inlet tube, and a reflux condenser connected to a scrubber to neutralize excess phosgene and hydrogen chloride.
-
Step 2: Introduction of Phosgene. Phosgene gas is bubbled through the stirred solution of 3-iodoaniline. The reaction is typically carried out at elevated temperatures.
-
Step 3: Reaction Monitoring. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting aniline.
-
Step 4: Work-up and Isolation. Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any unreacted phosgene. The solvent is then removed by distillation, and the resulting crude this compound is purified by vacuum distillation.
This method, while efficient, requires stringent safety precautions due to the high toxicity of phosgene.
Physicochemical Properties and Reactivity
This compound is a clear, colorless to light yellow liquid at room temperature.[3] It is characterized by the presence of a highly electrophilic isocyanate functional group, making it susceptible to nucleophilic attack. The presence of the iodine atom at the meta-position influences the reactivity of the isocyanate group through inductive effects.
| Property | Value | Reference |
| CAS Number | 23138-56-9 | |
| Molecular Formula | C₇H₄INO | [4] |
| Molecular Weight | 245.02 g/mol | |
| Boiling Point | 55 °C at 0.2 mmHg | |
| Density | 1.86 g/mL at 25 °C | |
| Refractive Index | n20/D 1.632 |
The isocyanate group readily reacts with alcohols to form carbamates, with amines to form ureas, and with water to form an unstable carbamic acid which decarboxylates to yield the corresponding aniline.[1] This high reactivity is the cornerstone of its utility in chemical synthesis.
Caption: Reactivity of this compound with Nucleophiles.
Applications in Modern Science
The utility of this compound spans several scientific disciplines, with its most significant impact being in the fields of medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery
This compound serves as a valuable derivatization reagent and a building block in the synthesis of biologically active molecules.[4] The introduction of the 3-iodophenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding. Furthermore, the iodine atom provides a site for further functionalization, for example, through cross-coupling reactions.
A notable application is its use as a derivatization reagent in analytical chemistry for the quantification of various compounds.
Polymer and Materials Science
Aryl isocyanates are fundamental monomers in the production of polyurethanes and polyureas.[5] While this compound is not as commonly used as bulk commodity isocyanates like MDI and TDI, its unique properties make it a candidate for the synthesis of specialty polymers. The presence of the heavy iodine atom can impart specific properties to the resulting polymer, such as increased refractive index or radiopacity. For instance, iodinated compounds have been incorporated into polyurethanes to create materials that are visible under X-ray, with potential applications in medical devices.[6][7]
Conclusion
The journey of this compound from a conceptual product of a 19th-century chemical reaction to a versatile tool in modern science is a testament to the enduring power of fundamental discoveries in organic chemistry. While its specific "discovery" may be lost to the annals of routine synthetic exploration, its importance is firmly established. The legacy of Theodor Curtius provided the intellectual and practical framework for its creation, and subsequent advancements in synthetic methodology have made it a readily accessible reagent. For researchers and scientists, this compound offers a unique combination of reactivity and functionality, ensuring its continued relevance in the pursuit of new medicines and materials.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. CAS 23138-56-9: this compound | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and characterization of iodinated polyurethane with inherent radiopacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Protocol for derivatizing amino acids with 3-Iodophenyl isocyanate for HPLC
An Application Note and Protocol for the Derivatization of Amino Acids with 3-Iodophenyl Isothiocyanate for High-Performance Liquid Chromatography (HPLC) Analysis
Introduction: The Imperative for Amino Acid Derivatization
Quantitative amino acid analysis is a cornerstone of biochemical and pharmaceutical research, pivotal for everything from determining the nutritional value of foods to verifying the primary structure of protein-based therapeutics.[1][2] However, the majority of the 20 common amino acids lack a strong native chromophore, rendering them difficult to detect with high sensitivity using the most common HPLC detector, UV-Vis spectrophotometry.[1][2] To overcome this limitation, pre-column derivatization is employed—a process that attaches a chromophoric or fluorophoric tag to the amino acids before their injection into the HPLC system.
This application note provides a detailed protocol for the derivatization of amino acids using 3-Iodophenyl isothiocyanate (3-IPITC), a potent analog of the classical Edman reagent, Phenyl isothiocyanate (PITC).[3][4] The underlying chemistry is based on the well-documented Edman degradation reaction, where the isothiocyanate group reacts with the primary or secondary amine of an amino acid under mildly alkaline conditions.[5][6] The resulting phenylthiocarbamyl (PTC) derivatives are stable, exhibit strong UV absorbance (typically around 254 nm), and are significantly more hydrophobic, making them ideal for separation by reversed-phase HPLC.[7][8] The inclusion of an iodine atom in the 3-position of the phenyl ring subtly modifies the hydrophobicity of the derivative, which can be leveraged to optimize chromatographic separation and also serves as a heavy atom for mass spectrometry (MS) detection.[9]
This guide is designed for researchers, scientists, and drug development professionals, offering a robust, self-validating protocol grounded in established chemical principles.
Principle of the Derivatization Reaction
The derivatization process is a nucleophilic addition reaction. Under mildly alkaline conditions (pH ~8.5-9.0), the N-terminal α-amino group of an amino acid is deprotonated, making it a potent nucleophile. This nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 3-IPITC. This forms a stable 3-iodophenylthiocarbamyl (IPTC) amino acid derivative, which can be readily analyzed. The reaction proceeds efficiently at room temperature or with gentle heating.[7][9]
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. actascientific.com [actascientific.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 9. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for 3-Iodophenyl Isocyanate in Solid-Phase Organic Synthesis
Introduction
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid generation of large compound libraries with high efficiency and purity.[1] Central to this methodology is the strategic use of bifunctional reagents that allow for both immobilization onto a solid support and subsequent diversification. 3-Iodophenyl isocyanate emerges as a particularly valuable reagent in this context. Its isocyanate functional group provides a reactive handle for covalent attachment to resin-bound nucleophiles, typically amines, to form stable urea linkages.[2] Concurrently, the iodine atom on the aromatic ring serves as a versatile point for further chemical elaboration through a variety of palladium-catalyzed cross-coupling reactions.[2][3]
This guide provides a comprehensive overview of the application of this compound in SPOS. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and an exploration of the underlying chemical principles. We will delve into the initial immobilization of this compound onto a solid support, followed by diversification of the aryl iodide, and finally, cleavage of the synthesized products from the resin.
Core Principles and Strategic Advantages
The utility of this compound in SPOS is rooted in a two-pronged synthetic strategy. The initial step involves the reaction of the highly electrophilic isocyanate group with a primary or secondary amine immobilized on a solid support. This reaction is typically fast and high-yielding, forming a stable urea bond that anchors the iodoaryl moiety to the resin.
The second and most powerful aspect of this strategy is the subsequent functionalization of the resin-bound iodoaryl group. The carbon-iodine bond is highly amenable to a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[2][3] This allows for the introduction of a wide variety of substituents, leading to the generation of diverse libraries of compounds from a single immobilized precursor.
The workflow can be visualized as follows:
Caption: General workflow for the use of this compound in SPOS.
Experimental Protocols
Part 1: Immobilization of this compound on Amino-Functionalized Resin
The first step in this synthetic sequence is the covalent attachment of this compound to a suitable solid support. Amino-functionalized resins, such as aminomethyl polystyrene (AM-PS) or Rink amide resin, are commonly used for this purpose. The reaction is a straightforward nucleophilic addition of the resin-bound amine to the isocyanate.
Protocol 1: General Procedure for the Immobilization of this compound
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1.0 g, 1.0-1.5 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents based on resin loading) in anhydrous DMF (5 mL).
-
Coupling Reaction: Drain the solvent from the swollen resin and add the solution of this compound. Add diisopropylethylamine (DIPEA, 1 equivalent) to the reaction mixture. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Confirmation of Reaction Completion: The disappearance of the free amine on the resin can be monitored using a qualitative Kaiser test. A successful reaction will result in a negative Kaiser test (the beads remain colorless).
| Parameter | Value | Rationale |
| Resin | Aminomethyl Polystyrene | Provides a primary amine for reaction with the isocyanate. |
| Solvent | Anhydrous DMF | Good swelling solvent for polystyrene resins and suitable for the reaction. |
| Reagents | This compound (3 eq.) | Excess reagent drives the reaction to completion. |
| DIPEA (1 eq.) | Acts as a non-nucleophilic base to facilitate the reaction. | |
| Reaction Time | 12-16 hours | Ensures complete reaction of the resin-bound amines. |
Part 2: Diversification of Resin-Bound Iodophenyl Urea via Palladium-Catalyzed Cross-Coupling
The resin-bound iodophenyl urea is a versatile intermediate for a variety of palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings.
Protocol 2: Suzuki-Miyaura Coupling of Resin-Bound Iodophenyl Urea
This protocol describes the formation of a biaryl urea, a common motif in pharmacologically active compounds.[4][5]
-
Resin Preparation: Swell the resin-bound iodophenyl urea (100 mg, 0.1-0.15 mmol) in a mixture of 1,4-dioxane and water (4:1, 2 mL) for 30 minutes.
-
Reagent Mixture: In a separate vial, dissolve the arylboronic acid (5 equivalents), and sodium carbonate (Na₂CO₃, 5 equivalents) in the dioxane/water mixture (1 mL).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents) to the reagent mixture.
-
Coupling Reaction: Add the reagent and catalyst mixture to the swollen resin. Heat the reaction mixture at 80 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: After cooling to room temperature, drain the reaction mixture and wash the resin sequentially with the dioxane/water mixture (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
References
- 1. Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: a practical synthesis of unsymmetrical ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Substituted Ureas in Modern Chemistry
An Application Guide to the Synthesis of Substituted Ureas Using 3-Iodophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Substituted ureas represent a cornerstone functional group in medicinal chemistry and materials science. Their unique ability to act as rigid hydrogen bond donors and acceptors allows them to form stable, predictable interactions with biological targets, making them a privileged scaffold in drug design.[1] Urea derivatives are integral to a wide array of therapeutics, including anticancer, anti-HIV, and antimicrobial agents.[2][3]
Among the myriad of synthetic precursors available, this compound stands out as a particularly strategic building block. The isocyanate group provides a highly reliable and efficient handle for urea formation, while the iodine atom at the meta-position offers a versatile site for post-synthetic modification. This ortho-para directing halogen can be readily transformed via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries from a common intermediate. This guide provides an in-depth exploration of the synthesis of N,N'-substituted ureas using this compound, detailing the underlying mechanism, a robust experimental protocol, and key insights for successful execution.
Reaction Mechanism: The Nucleophilic Addition Pathway
The formation of a substituted urea from an isocyanate and an amine is a classic example of a nucleophilic addition reaction. The isocyanate functional group (R-N=C=O) is characterized by an electrophilic carbon atom, a result of the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.[4][5]
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[4][6]
-
Proton Transfer: This attack forms a transient zwitterionic intermediate. A subsequent rapid proton transfer from the amine nitrogen to the isocyanate nitrogen neutralizes the charges, yielding the stable N,N'-substituted urea product.
The reaction is typically fast, high-yielding, and irreversible under standard conditions.[7]
Caption: Mechanism of urea formation.
Detailed Experimental Protocol: Synthesis of N-(3-iodophenyl)-N'-(benzyl)urea
This protocol provides a representative, self-validating procedure for the synthesis of a substituted urea. It is designed to be robust and adaptable for various primary and secondary amines.
I. Materials and Reagents
-
This compound (CAS: 23138-56-9)[8]
-
Benzylamine (or other primary/secondary amine of choice)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[9]
-
Magnesium sulfate or Sodium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification (Büchner funnel, filter flask, etc.)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
II. Critical Safety Precautions
-
Isocyanate Hazards: Isocyanates are toxic, potent respiratory sensitizers, and lachrymators.[4][8][10] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas.[11] This can cause pressure buildup in sealed containers and reduces yield. Ensure all glassware is oven-dried and reactions are conducted under anhydrous conditions.
III. Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the amine (e.g., benzylamine, 1.0 equivalent).
-
Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon. This is crucial for preventing the isocyanate from reacting with atmospheric moisture.[9]
-
-
Solvent and Amine Dissolution:
-
Using a syringe, add anhydrous DCM (to a concentration of ~0.2-0.5 M) to the flask. Stir the solution at room temperature until the amine is fully dissolved.
-
-
Isocyanate Addition:
-
In a separate dry vial, dissolve this compound (1.0 equivalent) in a small volume of anhydrous DCM.
-
Draw the isocyanate solution into a syringe and add it dropwise to the stirring amine solution over 5-10 minutes.
-
Causality Check: The reaction of an isocyanate with an amine is often exothermic.[9] For highly reactive amines or large-scale reactions, it is advisable to cool the reaction flask to 0 °C in an ice bath before and during the addition to maintain control over the reaction rate and prevent side-product formation.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature. The formation of a white precipitate is often observed as the urea product is typically insoluble in DCM.[9]
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the limiting reagent (usually the amine, which can be visualized with ninhydrin stain, or the isocyanate) indicates completion. Reactions are typically complete within 1-3 hours.
-
-
Product Isolation and Purification:
-
Upon completion, collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold DCM to remove any unreacted starting materials or soluble impurities.[9]
-
Dry the purified product under high vacuum to obtain the N,N'-substituted urea as a white or off-white powder.
-
Expert Tip: If a precipitate does not form or if impurities are present, the reaction mixture can be concentrated under reduced pressure. The resulting crude solid can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.[12]
-
IV. Characterization
Confirm the structure and purity of the final product using standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl (C=O) stretch (typically ~1630-1680 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Experimental Workflow Visualization
Caption: Experimental workflow for urea synthesis.
Data Summary and Expected Outcomes
The reaction of this compound with various amines is generally high-yielding. The table below summarizes typical outcomes.
| Amine Substrate | Example Amine | Solvent | Typical Reaction Time | Expected Yield (%) |
| Primary Aliphatic | Benzylamine | DCM | 1 - 2 hours | >90% |
| Primary Aromatic | Aniline | THF | 2 - 4 hours | 85 - 95% |
| Secondary Aliphatic | Piperidine | DCM | < 1 hour | >95% |
| Hindered Primary | tert-Butylamine | DCM | 3 - 5 hours | 80 - 90% |
Conclusion: A Robust and Versatile Methodology
The synthesis of substituted ureas via the reaction of this compound with primary and secondary amines is a highly efficient, reliable, and straightforward method. The protocol is characterized by mild reaction conditions, short reaction times, and often simple product isolation through precipitation.[9][13] The resulting iodinated urea products serve as valuable intermediates for further synthetic elaboration, making this methodology a powerful tool for researchers in drug discovery and materials science. Adherence to strict anhydrous conditions and safety protocols is paramount for achieving optimal results and ensuring operator safety.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doxuchem.com [doxuchem.com]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. This compound 97 23138-56-9 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chemical-label.com [chemical-label.com]
- 11. Isocyanate - Wikipedia [en.wikipedia.org]
- 12. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 13. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Preparation of Carbamates from Alcohols and 3-Iodophenyl Isocyanate
Introduction
Carbamates are a critical class of organic compounds with significant applications in the pharmaceutical and agrochemical industries.[1] Their structural motif is present in numerous approved drugs, where they can serve as vital pharmacophores or as stable bioisosteres for amide or ester groups, often enhancing a molecule's pharmacokinetic profile. The synthesis of carbamates through the reaction of isocyanates with alcohols is a fundamental and broadly utilized transformation in organic chemistry. This guide provides detailed application notes and protocols for the synthesis of carb-amates using 3-iodophenyl isocyanate with a variety of alcohol substrates. The inclusion of the iodine atom on the phenyl ring offers a versatile handle for further functionalization, for instance, through cross-coupling reactions, making this compound a particularly valuable reagent in drug discovery and development.
This document will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for both uncatalyzed and catalyzed reactions, and offer insights into the purification and characterization of the resulting carbamate products.
Reaction Principle and Mechanism
The core of this synthesis is the nucleophilic addition of an alcohol's hydroxyl group to the electrophilic carbonyl carbon of the isocyanate. This reaction is typically efficient and proceeds readily under mild conditions to form the stable carbamate linkage.
The generally accepted mechanism involves the lone pair of electrons on the alcohol's oxygen atom attacking the central carbon of the isocyanate group. This is followed by a proton transfer, which can be intermolecular or intramolecular, to the nitrogen atom, yielding the final carbamate product.
The reactivity of the alcohol substrate plays a crucial role in the reaction rate. Primary alcohols are generally the most reactive, followed by secondary alcohols, due to decreasing steric hindrance around the hydroxyl group. Tertiary alcohols and phenols are less reactive and often necessitate the use of a catalyst or more forcing reaction conditions to achieve a high conversion.[1]
Safety Precautions
This compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including eye shields, a face shield, gloves, and a respirator with a suitable filter, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of soap and water.[3] In case of inhalation, move the person to fresh air.[3] Seek immediate medical attention if any symptoms of exposure occur.[3]
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of carbamates from this compound and various types of alcohols.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store at 2-8°C |
| Primary Alcohol (e.g., Ethanol) | Anhydrous | Various | Ensure dryness to prevent side reactions. |
| Secondary Alcohol (e.g., Isopropanol) | Anhydrous | Various | Ensure dryness. |
| Tertiary Alcohol (e.g., tert-Butanol) | Anhydrous | Various | Ensure dryness. |
| Phenol | Reagent Grade | Various | |
| Dibutyltin dilaurate (DBTDL) | Catalyst Grade | Various | Catalyst for less reactive alcohols. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Reagent Grade | Various | Base catalyst. |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Various | Solvent. |
| Anhydrous Toluene | ACS Grade | Various | Solvent. |
| Anhydrous Tetrahydrofuran (THF) | ACS Grade | Various | Solvent. |
| Ethyl Acetate | ACS Grade | Various | For extraction and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Saturated aqueous ammonium chloride | Reagent Grade | Various | For quenching. |
| Saturated aqueous sodium bicarbonate | Reagent Grade | Various | For washing. |
| Brine (Saturated NaCl solution) | Reagent Grade | Various | For washing. |
| Anhydrous magnesium sulfate or sodium sulfate | Reagent Grade | Various | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Protocol 1: Uncatalyzed Synthesis of Ethyl N-(3-iodophenyl)carbamate (from a Primary Alcohol)
This protocol describes the straightforward reaction of a primary alcohol with this compound without a catalyst.
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.1 equivalents).
-
Dissolve the ethanol in anhydrous dichloromethane (DCM) (approximately 5 mL per 1 mmol of isocyanate).
-
Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the isocyanate starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: DBU-Catalyzed Synthesis of Isopropyl N-(3-iodophenyl)carbamate (from a Secondary Alcohol)
This protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a basic catalyst to facilitate the reaction with a less reactive secondary alcohol.[1]
Procedure:
-
To a solution of isopropanol (1.1 equivalents) in anhydrous tetrahydrofuran (THF) (5 mL per 1 mmol of isocyanate) in a round-bottom flask under an inert atmosphere, add DBU (0.1 equivalents).
-
Add this compound (1.0 equivalent) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 3: Tin-Catalyzed Synthesis of Phenyl N-(3-iodophenyl)carbamate (from a Phenol)
This protocol employs a tin catalyst, such as dibutyltin dilaurate (DBTDL), for the reaction with a significantly less reactive phenol.
Procedure:
-
To a solution of phenol (1.0 equivalent) in anhydrous toluene (5 mL per 1 mmol of isocyanate) under an inert atmosphere, add DBTDL (0.05 equivalents).
-
Add this compound (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and wash with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of carbamates from alcohols and this compound.
Caption: A flowchart of the general experimental procedure.
Data Presentation: Expected Reactivity and Conditions
The choice of reaction conditions is highly dependent on the nature of the alcohol substrate. The following table summarizes the expected reactivity and suggested conditions.
| Alcohol Type | Example | Relative Reactivity | Typical Conditions | Catalyst |
| Primary | Ethanol | High | Room Temperature, 2-4 h | Uncatalyzed |
| Secondary | Isopropanol | Medium | Room Temperature, 4-8 h | Base (e.g., DBU) |
| Tertiary | tert-Butanol | Low | Elevated Temperature | Lewis Acid (e.g., DBTDL) |
| Phenolic | Phenol | Low | Elevated Temperature, 6-12 h | Tin-based (e.g., DBTDL) |
Characterization of Products
The synthesized carbamates should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the carbamate linkage.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=O stretching vibration of the carbamate group (typically in the range of 1680-1730 cm⁻¹).
Conclusion
The reaction of this compound with alcohols provides a reliable and versatile method for the synthesis of a wide range of carbamates. By understanding the principles of reactivity and selecting the appropriate reaction conditions and catalysts, researchers can efficiently prepare these valuable compounds for applications in drug discovery and development. The presence of the iodo-substituent further enhances the synthetic utility of these products, allowing for subsequent structural diversification.
References
Application Note: A Robust LC-MS Method for the Characterization and Quantitation of 3-Iodophenyl Isocyanate Derivatives
Abstract
This document provides a comprehensive guide to developing a robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 3-Iodophenyl isocyanate and its derivatives. These compounds are of significant interest in pharmaceutical and chemical synthesis, often used as reactive intermediates. However, their high reactivity and unique chemical properties present considerable analytical challenges. This application note details a systematic approach, from sample preparation and derivatization to chromatographic separation and mass spectrometric detection, grounded in scientific principles and aligned with industry best practices for analytical procedure development.[1][2]
Introduction: The Analytical Challenge
This compound is a valuable building block in organic synthesis, but its core functional group, the isocyanate (-N=C=O), is highly electrophilic. It readily reacts with any nucleophilic species, including water, alcohols, and amines present in solvents or the sample matrix. This reactivity leads to rapid degradation, making direct, reproducible analysis of the parent compound exceptionally difficult.[3] Furthermore, the presence of an iodine atom introduces specific considerations for mass spectrometric detection.
To overcome these challenges, a successful analytical strategy must:
-
Stabilize the Analyte: Convert the reactive isocyanate into a stable derivative suitable for reversed-phase chromatography.
-
Optimize Separation: Achieve chromatographic resolution of the derivative from starting materials, byproducts, and matrix components.
-
Ensure Sensitive and Specific Detection: Leverage the unique characteristics of the iodinated derivative for unambiguous identification and quantitation by mass spectrometry.
This guide follows the principles of systematic analytical procedure development as outlined in ICH Q14 to ensure the resulting method is fit for its intended purpose.[1][4]
Foundational Strategy: Derivatization
Direct analysis is often futile due to the isocyanate's reactivity. Therefore, a derivatization step is the cornerstone of a reliable method. This involves reacting the isocyanate with a carefully chosen agent to form a stable, easily analyzable urea derivative.
Causality of Reagent Choice: The ideal derivatizing agent should react quickly and completely with the isocyanate group, possess a chromophore for UV detection if needed, and have a moiety that promotes good ionization for MS detection.[3] For this application, we select 1-(2-methoxyphenyl)piperazine (MOPP) , a reagent widely used for its rapid reaction kinetics and the high sensitivity of its derivatives in LC-MS/MS analysis.[5]
Caption: Derivatization of reactive isocyanate to a stable urea.
LC-MS Method Development Workflow
A systematic approach ensures that each parameter is optimized logically. The following workflow breaks down the method development process into distinct, self-validating stages.
Caption: Systematic workflow for LC-MS method development.
Chromatographic Separation (LC)
The goal is to achieve a sharp, symmetrical peak for the derivative with sufficient retention to avoid matrix effects near the solvent front.
-
Column Selection: A standard C18 reversed-phase column is the logical starting point due to the non-polar nature of the derivatized analyte. The phenyl group in the analyte and the methoxyphenyl group from the MOPP reagent will interact well with the C18 stationary phase.
-
Mobile Phase: Acetonitrile (ACN) is generally preferred over methanol as the organic modifier (Mobile Phase B) as it often provides sharper peaks and lower backpressure. Water with a small amount of acid is used as the aqueous phase (Mobile Phase A).
-
Additive Rationale: Formic acid (0.1%) is added to both mobile phases. This serves two critical functions:
-
Peak Shape: It protonates residual silanols on the silica-based column, preventing secondary interactions with the analyte and thus reducing peak tailing.
-
Ionization Efficiency: It provides a source of protons (H+), promoting the formation of the [M+H]+ ion in positive mode electrospray ionization (ESI), which is crucial for MS detection.[6]
-
Optimized LC Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard choice for small molecules, offering good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with additive for peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Organic phase with additive for peak shape and ionization. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| Gradient | See Table 1 | To elute the analyte with good resolution and efficiency. |
Table 1: Optimized Gradient Elution Profile
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Mass Spectrometric Detection (MS)
The key to MS detection is selecting the right ionization technique and defining the optimal parameters for sensitivity and specificity.
-
Ionization Source Selection:
-
Electrospray Ionization (ESI): ESI is ideal for moderately polar compounds that are already ionized or can be easily ionized in solution.[6] The urea derivative formed is sufficiently polar, making ESI in positive ion mode ([M+H]+) the primary choice.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds that are easily vaporized.[7][8] While ESI is preferred here, APCI could be a viable alternative if matrix effects suppress the ESI signal.
-
-
MS Parameter Optimization:
-
Polarity: Positive ion mode is selected to detect the protonated molecule, [M+H]+.
-
Detection Mode:
-
Full Scan: Initially used to identify the [M+H]+ ion of the derivative and observe its isotopic pattern. Due to the monoisotopic nature of iodine (100% 127I), a single, distinct molecular ion peak is expected, unlike the M+2 peaks seen with chlorine or bromine.[9]
-
Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitation, the mass spectrometer can be set to monitor only the m/z of the [M+H]+ ion.
-
Multiple Reaction Monitoring (MRM): For the highest selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (MS/MS) is used.[10][11] A precursor ion (the [M+H]+) is selected, fragmented, and a specific product ion is monitored.
-
-
Optimized MS Conditions (ESI+)
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | Best for ionizing the moderately polar urea derivative. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion formation. |
| Gas Temperature | 325 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Aids in desolvation and ion transport. |
| Nebulizer Pressure | 40 psi | Ensures formation of a fine aerosol for efficient vaporization. |
| Precursor Ion (MRM) | m/z 436.1 | [M+H]+ of 3-iodophenyl MOPP-urea derivative. |
| Product Ion (MRM) | m/z 193.1 | A stable, characteristic fragment for quantitation. |
| Collision Energy | 20 eV | Optimized to produce the desired product ion efficiently. |
Detailed Experimental Protocols
These protocols provide a self-validating, step-by-step methodology based on the developed method.
Protocol 1: Sample Preparation and Derivatization
Objective: To quantitatively convert this compound derivatives into their stable MOPP-urea counterparts.
Materials:
-
Acetonitrile (ACN), LC-MS Grade
-
1-(2-methoxyphenyl)piperazine (MOPP)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with caps
Procedure:
-
Prepare Derivatization Reagent: Accurately weigh and dissolve MOPP in ACN to create a 1 mg/mL stock solution. This solution should be stored protected from light.
-
Prepare Sample Diluent: Use ACN as the sample diluent.
-
Sample Derivatization: a. Pipette 900 µL of the MOPP stock solution into an autosampler vial. b. Add 100 µL of the sample solution (previously dissolved and diluted in ACN). c. Cap the vial and vortex for 30 seconds. d. Allow the reaction to proceed at room temperature for at least 30 minutes before placing the vial in the autosampler for analysis. This ensures the reaction goes to completion.[5]
Protocol 2: LC-MS System Operation
Objective: To analyze the prepared samples using the optimized LC-MS method.
Procedure:
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence table in the instrument control software. Include blanks (ACN), calibration standards, quality control samples, and unknown samples.
-
LC Method: Load the LC method with the parameters detailed in Table 1 .
-
MS Method: Load the MS method with the ESI+ parameters detailed in the Optimized MS Conditions table, operating in MRM mode.
-
Initiate Run: Start the sequence. Monitor the initial injections to ensure proper system performance (e.g., stable pressure, expected retention times).
Method Validation Principles
To ensure the method is trustworthy and fit for purpose, it must be validated according to established guidelines, such as ICH Q2(R1).[12][13][14]
Table 2: Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; no interfering peaks at the analyte's retention time in blank matrix. |
| Linearity | Proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over the defined range. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 20%. |
| Accuracy | Closeness of test results to the true value. | %Recovery between 80-120% at multiple concentrations. |
| Precision | Agreement among a series of measurements (repeatability and intermediate precision). | %RSD ≤ 15% (≤ 20% at LOQ). |
Conclusion
The analytical challenges posed by this compound derivatives can be effectively overcome through a systematic LC-MS method development approach. By employing a strategic derivatization with MOPP, the highly reactive isocyanate is stabilized, enabling robust and reproducible analysis. Optimization of reversed-phase chromatographic conditions and positive mode electrospray ionization provides the necessary sensitivity and selectivity for accurate characterization and quantitation. This application note provides a comprehensive, field-proven protocol that can be readily adapted by researchers and drug development professionals to ensure data integrity and accelerate their development timelines.
References
- 1. Q14 Analytical Procedure Development | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy [gmp-compliance.org]
- 5. Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 8. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 9. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. dl.astm.org [dl.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note: Enhanced Metabolomic Analysis of Biogenic Amines via Derivatization with 3-Iodophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The analysis of biogenic amines (BAs) in metabolomics is often hindered by their poor chromatographic retention and ionization efficiency. This application note presents a comprehensive guide to a robust derivatization strategy using 3-Iodophenyl isocyanate to overcome these analytical challenges. By converting polar biogenic amines into more hydrophobic and readily ionizable urea derivatives, this method significantly enhances sensitivity and selectivity in LC-MS/MS-based analyses. We provide a detailed, step-by-step protocol for sample preparation and derivatization, optimized LC-MS/MS parameters, and an exploration of the underlying chemical principles. This guide is designed to empower researchers to achieve reliable and high-quality quantitative data for biogenic amines in complex biological matrices.
Introduction: The Analytical Hurdle of Biogenic Amines
Biogenic amines are low molecular weight nitrogenous compounds that are integral to a vast array of physiological and pathological processes, including neurotransmission, cell proliferation, and immune responses.[1] Consequently, the precise quantification of BAs in biological samples such as plasma, urine, and tissue is a critical objective in metabolomics research and drug development. However, the inherent physicochemical properties of BAs—namely their high polarity and low volatility—make them notoriously difficult to analyze using standard reversed-phase liquid chromatography-mass spectrometry (LC-MS) methods.[1][2] These molecules typically exhibit poor retention on non-polar stationary phases and are often subject to ion suppression, leading to compromised analytical sensitivity and reproducibility.
Chemical derivatization offers a powerful solution by modifying the analyte's structure to improve its analytical behavior. This application note details a highly effective method utilizing this compound as the derivatizing agent.
The this compound Advantage in BA Analysis
The selection of a derivatizing agent is critical for analytical success. This compound offers several key advantages for the analysis of biogenic amines:
-
Quantitative Reaction: Isocyanates react efficiently and specifically with the primary and secondary amine moieties present in all biogenic amines, forming highly stable urea derivatives.[3]
-
Enhanced Chromatographic Retention: The addition of the non-polar iodophenyl group dramatically increases the hydrophobicity of the BA derivatives, promoting strong retention and excellent separation on C18 and other reversed-phase columns.
-
Improved Mass Spectrometric Response: The derivatization process enhances the proton affinity of the BAs, leading to significantly improved ionization efficiency in positive-ion electrospray ionization (ESI), which translates to lower limits of detection.
-
Facilitated Analyte Identification: The iodine atom provides a unique and easily recognizable mass signature (126.9 amu), aiding in the confirmation of derivatized analytes within complex sample matrices.
-
Predictable Fragmentation for MRM: The newly formed urea bond provides a consistent and predictable site of fragmentation during tandem mass spectrometry (MS/MS), which is ideal for developing highly selective and sensitive Multiple Reaction Monitoring (MRM) assays.
The Chemistry of Derivatization
The core of this method is the nucleophilic addition reaction between the amine group of a biogenic amine and the electrophilic carbon of the isocyanate group on the this compound molecule. This reaction is typically carried out in a slightly alkaline environment to ensure the amine is in its more reactive, deprotonated state.
Caption: Reaction of a primary amine with this compound.
Comprehensive Experimental Protocol
This section provides a self-validating, step-by-step methodology for the analysis of biogenic amines.
Sample Preparation and Extraction
The goal of this initial step is to efficiently extract the low molecular weight biogenic amines from the complex biological matrix while simultaneously removing interfering proteins.
Materials:
-
Biological Sample (e.g., plasma, serum, tissue homogenate)
-
Internal Standard (IS) Solution (containing stable isotope-labeled analogs of the target BAs)
-
10% (w/v) Trichloroacetic Acid (TCA) in HPLC-grade water, stored at 4°C
-
Microcentrifuge and 1.5 mL tubes
Procedure:
-
Aliquot 100 µL of your sample into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of your IS solution to the sample.
-
For protein precipitation, add 300 µL of ice-cold 10% TCA.[2][3]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains your biogenic amines, and transfer it to a new clean tube.
Causality: TCA is a potent protein precipitating agent that creates a clear supernatant, minimizing matrix effects in the subsequent LC-MS analysis. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as they co-elute with the target analytes and correct for any variability during sample preparation and injection.[1]
Derivatization with this compound
This is the key step where the chemical properties of the biogenic amines are altered for improved analysis.
Materials:
-
Sample Extract (from step 4.1)
-
0.2 M Sodium Borate Buffer (pH 9.2)
-
Derivatization Reagent: 1 mg/mL this compound in anhydrous acetonitrile
-
Thermomixer or heating block
Procedure:
-
In a new microcentrifuge tube, combine 100 µL of the sample extract with 50 µL of the 0.2 M sodium borate buffer.
-
Add 50 µL of the this compound derivatization reagent.
-
Immediately vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 45 minutes with gentle shaking.
-
After incubation, cool the reaction to room temperature.
-
Centrifuge at 15,000 x g for 5 minutes to pellet any particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Causality: The alkaline pH of the borate buffer ensures the primary and secondary amines are in their free base form, which is necessary for the nucleophilic attack on the isocyanate.[4] Heating accelerates the reaction to completion in a reasonable timeframe. Using an anhydrous solvent for the reagent is critical to prevent its hydrolysis and maintain its reactivity.
LC-MS/MS Analysis Workflow
The derivatized samples are now ready for instrumental analysis.
References
Troubleshooting & Optimization
Preventing hydrolysis of 3-Iodophenyl isocyanate during reactions
Technical Support Center: 3-Iodophenyl Isocyanate
A Guide to Preventing Hydrolysis and Ensuring Reaction Success
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. As Senior Application Scientists, we understand the challenges posed by moisture-sensitive reagents. This document provides in-depth, field-tested advice to help you troubleshoot issues and prevent the hydrolysis of this compound, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and reactivity of this compound.
Q1: What is this compound, and why is it so reactive?
This compound (C₇H₄INO) is an aromatic isocyanate. Its reactivity stems from the highly electrophilic carbon atom in the isocyanate group (-N=C=O). This carbon is an attractive target for nucleophiles, including amines, alcohols, and, most problematically, water. The electron-withdrawing nature of the aromatic ring and the iodine atom further enhances this electrophilicity, making it a valuable but sensitive reagent for forming ureas, carbamates, and other derivatives in pharmaceutical and materials science research.
Q2: What are the tell-tale signs of hydrolysis in my reaction?
The most common indicator of hydrolysis is the formation of a fine, insoluble white or off-white precipitate. This solid is the corresponding symmetrical diaryl urea, 1,3-bis(3-iodophenyl)urea. Its appearance signifies that water has contaminated your reaction, consumed your starting material, and introduced a difficult-to-remove byproduct. Other signs include a lower-than-expected yield of your desired product and inconsistencies in reaction monitoring by techniques like TLC or LC-MS.
Q3: What is the chemical mechanism of this hydrolysis?
The hydrolysis of this compound is a two-step process that is effectively autocatalytic and often difficult to stop once it begins.
-
Formation of Carbamic Acid: A water molecule acts as a nucleophile, attacking the electrophilic isocyanate carbon. This forms an unstable carbamic acid intermediate.
-
Decarboxylation & Amine Formation: The carbamic acid rapidly decarboxylates, losing CO₂ to form 3-iodoaniline.
-
Urea Formation: This newly formed 3-iodoaniline is a potent nucleophile. It quickly attacks another molecule of the unreacted this compound, leading to the formation of the highly stable and insoluble 1,3-bis(3-iodophenyl)urea.
This cascade consumes two equivalents of your starting isocyanate for every one molecule of water, leading to a significant yield loss.
Q4: My reaction has already formed a precipitate. Can it be salvaged?
Salvaging the reaction is challenging but sometimes possible, depending on the scale and nature of your desired product.
-
For the Isocyanate: It is nearly impossible to reverse the urea formation to recover the isocyanate. The primary goal becomes preventing further hydrolysis.
-
For the Desired Product: If your desired product is soluble, you may be able to proceed with the reaction and address the urea during workup. The urea byproduct is typically insoluble in many common organic solvents (e.g., hexanes, dichloromethane, ethyl acetate), so it can often be removed by filtration. However, its presence can complicate purification by trapping the desired compound.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and solving problems related to the hydrolysis of this compound.
Problem 1: Immediate formation of a white precipitate upon adding this compound.
-
Primary Cause: Severe moisture contamination in the reaction solvent or on the glassware.
-
Investigative Steps:
-
Solvent Check: Was an anhydrous grade solvent used? Was it fresh from a sealed bottle or a solvent purification system? Bottles of anhydrous solvent that have been opened multiple times can absorb atmospheric moisture.
-
Glassware Check: Was all glassware rigorously dried? Oven-drying (120 °C for at least 4 hours) or flame-drying under vacuum is essential. Even small amounts of adsorbed water on the glass surface can initiate hydrolysis.
-
Atmosphere Check: Was the reaction set up under a dry, inert atmosphere (Nitrogen or Argon)? The headspace in the flask must be purged of air.
-
-
Corrective Actions:
-
Discard the reaction.
-
Thoroughly dry all glassware again.
-
Use a freshly opened bottle of anhydrous solvent or dispense from a properly maintained solvent purification system.
-
Implement a robust inert gas setup, ensuring a positive pressure of N₂ or Ar throughout the addition and reaction period.
-
Problem 2: Low yield and a significant amount of urea byproduct after the reaction is complete.
-
Primary Cause: Slow, continuous ingress of moisture over the course of the reaction or contaminated starting materials (other than the solvent).
-
Investigative Steps:
-
Reagent Purity: Was the nucleophile (e.g., amine or alcohol) properly dried? Some reagents can be hygroscopic or may contain residual water.
-
Inert Atmosphere Integrity: Did the inert gas setup remain secure for the entire reaction duration? Check for leaks in septa, tubing, and joints. A simple oil bubbler is a good visual indicator of positive pressure.
-
Temperature Control: Were there any large temperature fluctuations? Condensation can occur inside the flask if it is cooled without adequate positive pressure of inert gas.
-
-
Corrective Actions:
-
Dry all reagents thoroughly. Liquid amines can be distilled from CaH₂. Solid reagents can be dried in a vacuum oven.
-
Use high-quality, self-healing septa and ensure all connections are airtight.
-
For long reactions, consider using a manifold with a constant, gentle flow of inert gas.
-
Data Summary: Reagent and Byproduct Properties
| Property | This compound | 1,3-bis(3-iodophenyl)urea (Hydrolysis Byproduct) |
| Appearance | Colorless to light yellow liquid | White to off-white crystalline solid |
| Molecular Weight | 245.02 g/mol | 464.04 g/mol |
| Boiling Point | ~110-112 °C at 10 mmHg | >300 °C (Decomposes) |
| Solubility | Soluble in THF, DCM, Toluene, Dioxane | Very poorly soluble in most common organic solvents |
| FTIR Signal (cm⁻¹) | Strong, sharp peak at ~2250-2270 (–N=C=O stretch) | Strong peak at ~1630-1650 (C=O, Amide I band) |
| ¹H NMR Signal | Aromatic protons only | Aromatic protons + broad singlet for N-H (~8-9 ppm) |
Part 3: Key Experimental Protocols & Workflows
Adherence to rigorous anhydrous techniques is not optional—it is mandatory for success.
Protocol 1: Setting Up a Reaction Under Strictly Anhydrous Conditions
-
Glassware Preparation: Dry all glassware (reaction flask, addition funnel, condenser) in an oven at >120 °C for at least 4 hours. Assemble the apparatus hot and immediately place it under a positive pressure of dry nitrogen or argon while it cools.
-
Solvent Transfer: Use a new, sealed bottle of anhydrous solvent. Transfer the required volume to the reaction flask via a cannula or a dry syringe. Never pour the solvent.
-
Reagent Preparation: Dissolve your nucleophilic substrate in the anhydrous solvent within the reaction flask. If the substrate is a solid, ensure it was dried in a vacuum oven beforehand.
-
Isocyanate Addition: this compound is a liquid. Draw the required amount into a dry syringe. Pierce the septum of the reaction flask and add the isocyanate dropwise to the stirred solution. A slow addition rate is often beneficial.
-
Reaction Maintenance: Maintain a positive inert gas pressure throughout the reaction. Use an oil bubbler or a nitrogen balloon to monitor the pressure. Ensure the septum is not punctured excessively, which can create a leak.
Workflow for Troubleshooting a Failed Reaction
The following diagram outlines a logical workflow for diagnosing the source of hydrolysis.
Caption: Troubleshooting workflow for reactions involving this compound.
Mechanism of Isocyanate Hydrolysis and Dimerization
The diagram below illustrates the chemical pathway from the isocyanate to the problematic urea byproduct.
Side reactions and byproduct formation with 3-Iodophenyl isocyanate
Welcome to the technical support center for 3-Iodophenyl Isocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly focusing on side reactions and byproduct formation. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve issues, ensuring the integrity and success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its ability to form stable urea and urethane linkages. The presence of an iodine atom at the meta-position on the phenyl ring significantly influences the reactivity of the isocyanate group (-N=C=O). Iodine is a moderately electron-withdrawing group through induction, which enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate.[1] This heightened reactivity, however, also increases the propensity for various side reactions if experimental conditions are not rigorously controlled.
This guide will walk you through the most common side reactions, how to identify them, and the corrective actions to take.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your reaction with this compound in a practical question-and-answer format.
Issue 1: An Insoluble White Precipitate Has Formed in My Reaction
Question: I'm reacting this compound with my primary amine in what I believed to be a dry solvent, but a significant amount of a white solid that is insoluble in my reaction solvent has crashed out. My desired product is soluble. What is this precipitate and how can I prevent it?
Probable Cause: The most likely identity of the insoluble white solid is N,N'-bis(3-iodophenyl)urea. This byproduct forms when this compound reacts with water, which is a common contaminant in solvents and reagents. The reaction proceeds through a two-step mechanism:
-
Hydrolysis: The isocyanate group rapidly reacts with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield 3-iodoaniline and carbon dioxide gas.[2]
-
Urea Formation: The newly formed 3-iodoaniline is a primary amine and is highly reactive towards another molecule of this compound, leading to the formation of the symmetrical N,N'-bis(3-iodophenyl)urea.
This urea is often poorly soluble in common organic solvents, causing it to precipitate from the reaction mixture. For every mole of water, two moles of your isocyanate are consumed, which can significantly lower the yield of your desired product.
Troubleshooting Steps:
-
Rigorous Drying of Solvents and Reagents:
-
Ensure your solvent is anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous solvents. A good practice is to store them over molecular sieves.
-
Dry any solid reagents, such as your amine starting material if it is a salt, in a vacuum oven before use.
-
-
Inert Atmosphere:
-
Conduct your reaction under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.
-
Use glassware that has been oven-dried or flame-dried under vacuum immediately before use.
-
-
Order of Reagent Addition:
-
If possible, add the this compound to the solution of your nucleophile (amine or alcohol). This ensures that the isocyanate is more likely to react with your intended substrate rather than trace amounts of water.
-
Issue 2: My Product Yield is Low, and I'm Observing Multiple Byproducts by TLC/LC-MS
Question: After my reaction and work-up, I have a low yield of my desired urethane. My crude NMR and LC-MS show multiple other species, some with much higher molecular weights than expected. What could be happening?
Probable Cause: Besides the hydrolysis reaction mentioned in Issue 1, there are other common side reactions that can consume your starting material and generate byproducts, especially if the reaction is run at elevated temperatures or for extended periods.
-
Trimerization to Isocyanurate: Aryl isocyanates can undergo self-condensation to form a highly stable, six-membered ring called an isocyanurate. This trimerization is often catalyzed by bases, certain metal salts, and even tertiary amines that might be used as catalysts for your main reaction.
-
Allophanate Formation (in reactions with alcohols): If you are forming a urethane and are using an excess of this compound or high temperatures (typically >100-120 °C), the isocyanate can react with the N-H bond of the newly formed urethane.[3][4] This creates an allophanate linkage, which introduces branching and can lead to oligomeric byproducts. This reaction is often reversible at higher temperatures.[3][5]
-
Biuret Formation (in reactions with amines): Similarly, if you are forming a urea and have an excess of isocyanate, it can react with the N-H bond of the urea product to form a biuret.[6] This reaction generally requires higher temperatures than allophanate formation.
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For many isocyanate reactions, room temperature is sufficient. Avoid unnecessary heating.
-
Stoichiometry: Use a stoichiometry that does not involve a large excess of the isocyanate, unless the experimental design specifically requires it. A 1:1 or near 1:1 ratio of isocyanate to nucleophile is often optimal.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Prolonged reaction times can favor the formation of these thermodynamic byproducts.
-
Catalyst Choice: If you are using a catalyst, ensure it is selective for the urethane/urea formation and does not significantly promote trimerization.
Frequently Asked Questions (FAQs)
Q1: How does the iodine substituent at the meta-position affect the reactivity of this compound?
The iodine atom is moderately electron-withdrawing due to its inductive effect. The Hammett substituent constant (σ) for an iodine at the meta position (σ_meta) is +0.35.[7][8] This positive value indicates that it withdraws electron density from the aromatic ring, which in turn makes the isocyanate carbon more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate (where σ_meta for H is 0.00).[9] This increased reactivity can lead to faster reaction rates for the desired urethane or urea formation, but also accelerates side reactions like hydrolysis.
Q2: What are the best practices for storing this compound?
This compound is sensitive to moisture and should be stored under a dry, inert atmosphere. It is best to store it in a tightly sealed container, preferably in a desiccator or a glovebox. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
Q3: How can I purify my desired product if urea byproducts have formed?
The significant difference in polarity and solubility between the desired urethane/urea and the N,N'-bis(3-iodophenyl)urea byproduct can be exploited for purification.
-
Recrystallization: N,N'-diaryl ureas are often much less soluble than their corresponding urethanes or unsymmetrical ureas. You can often purify your product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[10] The urea byproduct will remain undissolved or will precipitate out first upon cooling.
-
Flash Chromatography: If recrystallization is not effective, flash column chromatography is a reliable method.[11][12] Ureas are generally more polar than urethanes. A typical elution system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol on a silica gel column. The less polar desired product will elute before the more polar urea byproduct.
Q4: How can I spectroscopically identify the common byproducts?
-
FTIR Spectroscopy: The isocyanate starting material has a strong, characteristic absorption band around 2250-2275 cm⁻¹. The formation of a urethane will show N-H stretching around 3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹. Ureas will have a C=O stretch around 1650 cm⁻¹. Isocyanurate trimers have a characteristic absorption around 1700 cm⁻¹ (often a doublet). Allophanates and biurets will also have distinct carbonyl absorptions, though these can be complex in a mixture.
-
NMR Spectroscopy (¹³C): The carbonyl carbons of the different functional groups appear in distinct regions of the ¹³C NMR spectrum, which can be very useful for identification:
-
Isocyanurate: ~149-151 ppm
-
Urethane: ~153-156 ppm
-
Allophanate: Carbonyls in the urethane and urea-like environments.
-
Biuret: Two distinct carbonyl environments.[13]
-
-
Mass Spectrometry: LC-MS is an excellent tool to identify the molecular weights of the various species in your reaction mixture, allowing for the confirmation of byproduct formation.
Data & Diagrams
Table 1: Summary of Common Side Reactions
| Side Reaction | Reactants | Byproduct | Conditions Favoring Formation |
| Hydrolysis & Urea Formation | This compound + Water | 3-Iodoaniline, N,N'-bis(3-iodophenyl)urea | Presence of moisture |
| Trimerization | 3 x this compound | 1,3,5-Tris(3-iodophenyl)isocyanurate | Basic catalysts, high concentrations |
| Allophanate Formation | This compound + Urethane | Allophanate | Excess isocyanate, high temp. (>100°C) |
| Biuret Formation | This compound + Urea | Biuret | Excess isocyanate, high temp. (>120°C) |
Diagrams
Caption: Major side reaction pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight or flame-dry under vacuum immediately before use. Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent). If your nucleophile is a solid, dry it in a vacuum oven.
-
Reaction Setup: Set up the reaction under a positive pressure of nitrogen or argon. Use septa and syringes for reagent transfers.
-
Reagent Addition: Dissolve your nucleophile (e.g., amine or alcohol) in the anhydrous solvent. Then, add the this compound solution dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitoring: Monitor the reaction by TLC or LC-MS. Once the limiting reagent is consumed, proceed with the work-up promptly.
Protocol 2: Purification by Recrystallization to Remove Urea Byproduct
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). The ideal system is one in which your desired product is soluble when hot but sparingly soluble when cold, while the urea byproduct has low solubility even in the hot solvent.
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent. If the urea byproduct is present, you may observe that it does not fully dissolve.
-
Hot Filtration (if necessary): If there is an insoluble solid (the urea) in the hot solution, perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation of your desired product.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. global.oup.com [global.oup.com]
- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. How to set up and run a flash chromatography column. [reachdevices.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: A Troubleshooting Guide for 3-Iodophenyl Isocyanate Derivatization
Welcome to the technical support center for 3-Iodophenyl isocyanate derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound for the chemical modification of primary and secondary amines, alcohols, and thiols, primarily for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This resource provides in-depth, experience-based insights and troubleshooting solutions in a practical question-and-answer format.
Introduction to this compound Derivatization
This compound is an aromatic monoisocyanate reagent used to introduce a UV-active and mass-spectrometry-friendly tag onto analytes containing active hydrogen atoms. The derivatization reaction involves the nucleophilic attack of an amine, alcohol, or thiol on the electrophilic carbon of the isocyanate group, forming a stable urea, carbamate, or thiocarbamate linkage, respectively. The presence of the iodine atom on the phenyl ring provides a unique isotopic signature and can influence the chromatographic and mass spectrometric behavior of the derivative.[1]
While a powerful tool, isocyanate chemistry is fraught with potential pitfalls. This guide will help you anticipate, diagnose, and resolve common issues encountered during your experiments.
Section 1: Reaction & Protocol Troubleshooting
This section addresses common questions and problems that arise during the derivatization reaction itself.
Q1: My derivatization reaction is showing low or no yield. What are the likely causes and how can I fix it?
Low or no product formation is a frequent issue. The root cause often lies in the reactivity of the isocyanate, the integrity of your reactants and solvents, or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Moisture Contamination: this compound is highly sensitive to moisture.[2] Water competes with your analyte as a nucleophile, reacting with the isocyanate to form an unstable carbamic acid, which then decomposes to 3-iodoaniline and carbon dioxide. This byproduct can then react with more isocyanate to form an undesired diaryl urea, consuming your reagent.
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven and cool under a stream of inert gas (e.g., nitrogen or argon). Handle this compound in a glovebox or under an inert atmosphere if possible.
-
-
Analyte or Reagent Degradation: The analyte itself might be unstable under the reaction conditions. Similarly, the this compound may have degraded during storage.
-
Solution: Check the purity of your analyte and reagent. Store this compound in a tightly sealed container in a cool, dry, dark place. Consider running a control reaction with a fresh batch of reagent and a stable, known nucleophile like benzylamine.
-
-
Incorrect Stoichiometry: An inappropriate ratio of isocyanate to your analyte can lead to incomplete reaction or the formation of side products.
-
Solution: While a slight excess of the derivatizing agent is often used to drive the reaction to completion, a large excess can lead to side reactions. Start with a 1.1 to 1.5 molar excess of this compound.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Solution:
-
Temperature: Most derivatizations with aromatic isocyanates proceed efficiently at room temperature to slightly elevated temperatures (e.g., 40-60 °C).[3] Avoid excessively high temperatures, which can promote side reactions.
-
Time: Reaction times can vary from minutes to several hours. Monitor the reaction progress by a suitable technique (e.g., TLC, HPLC) to determine the optimal time.
-
Solvent: Aprotic solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred.[4][5] The choice of solvent can influence reaction kinetics.[6]
-
-
Experimental Protocol: Derivatization of a Primary Amine (e.g., n-Butylamine) with this compound for HPLC Analysis
This protocol provides a general framework. Optimization may be necessary for your specific analyte.
Materials:
-
This compound
-
n-Butylamine
-
Anhydrous acetonitrile (HPLC grade)
-
Anhydrous triethylamine (optional, as a catalyst)
-
Small reaction vials with PTFE-lined caps
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Analyte Solution Preparation: Prepare a stock solution of n-butylamine in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Derivatizing Reagent Solution Preparation: In a separate vial, prepare a solution of this compound in anhydrous acetonitrile (e.g., 1.5 molar equivalents relative to the amine).
-
Reaction Setup: In a clean, dry reaction vial, add a defined volume of the n-butylamine solution.
-
(Optional) Catalyst Addition: If the reaction is slow, a tertiary amine catalyst like triethylamine can be added (e.g., 0.1 equivalents). Tertiary amines are known to catalyze the reaction of isocyanates with nucleophiles.[7]
-
Initiation of Reaction: Add the this compound solution to the vial containing the amine.
-
Reaction Conditions: Cap the vial tightly and allow the reaction to proceed at room temperature for 1-2 hours. Gentle heating (e.g., 40 °C) can be applied if necessary.
-
Quenching (if necessary): If a large excess of isocyanate was used, the reaction can be quenched by adding a small amount of a primary or secondary amine (e.g., a drop of butylamine) to consume the remaining isocyanate.
-
Sample Preparation for HPLC: Dilute an aliquot of the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis.
-
Analysis: Inject the prepared sample into the HPLC system.
Workflow for Derivatization of a Primary Amine
Caption: Workflow for the derivatization of a primary amine with this compound.
Q2: I'm observing multiple unexpected peaks in my chromatogram. What are the common side reactions?
The appearance of multiple peaks suggests the formation of byproducts. Isocyanates are highly reactive and can participate in several side reactions.
Common Side Reactions:
-
Reaction with Water: As mentioned, this forms an amine, which can then react with another isocyanate molecule to form a symmetrically disubstituted urea.
-
Self-Polymerization: Isocyanates can react with each other to form dimers (uretdiones) and trimers (isocyanurates), especially at elevated temperatures.
-
Reaction with Other Nucleophiles: Any primary or secondary amines, alcohols, or thiols present as impurities in your sample or solvent will compete with your analyte for the isocyanate.
-
Allophanate and Biuret Formation: The desired urethane or urea derivative can sometimes react further with excess isocyanate, particularly at higher temperatures, to form allophanates and biurets, respectively.
Reaction Scheme of Common Side Reactions
Caption: Common side reactions of this compound leading to byproducts.
Section 2: Analytical Troubleshooting (HPLC & MS)
This section focuses on issues encountered during the analysis of the derivatized samples.
Q3: My HPLC peaks are tailing or are very broad. How can I improve the peak shape?
Poor peak shape can compromise resolution and quantification. Tailing and broadening are common issues, especially with amine derivatives.
Possible Causes & Solutions:
-
Secondary Interactions: The urea or carbamate derivatives can have residual interactions with free silanol groups on the silica-based stationary phase of the HPLC column.
-
Solution:
-
Lower Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) can protonate the silanol groups, reducing their interaction with the analyte.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize silanol interactions.
-
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject.
-
-
Incompatible Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Contamination or Void: A buildup of contaminants on the column frit or a void in the packing material can lead to broad or split peaks.
-
Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if the manufacturer allows) and flushing. A guard column can help protect the analytical column from contaminants. If a void is suspected, the column may need to be replaced.
-
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic acid or TFA to the mobile phase. Use an end-capped column. |
| Column overload | Dilute the sample. | |
| Broad Peaks | Column contamination | Flush the column with a strong solvent; use a guard column. |
| Incompatible injection solvent | Dissolve the sample in the mobile phase. | |
| Split Peaks | Partially clogged column frit | Reverse-flush the column; replace the frit if possible. |
| Column void | Replace the column. |
Q4: I am using LC-MS for analysis. What are the expected fragmentation patterns for my this compound derivatives, and how can I troubleshoot my MS data?
Understanding the fragmentation of your derivatives is key to developing a robust MS method and interpreting your data.
Expected Fragmentation:
For derivatives of primary amines (N,N'-disubstituted ureas), a common fragmentation pathway in ESI-MS/MS is the cleavage of the C-N bond, leading to the formation of an isocyanate and a protonated amine.[8] The presence of the iodine atom provides a distinctive isotopic pattern.
Hypothetical Fragmentation of a 3-Iodophenyl Urea Derivative
Caption: A plausible fragmentation pathway for a 3-iodophenyl urea derivative in MS/MS.
Troubleshooting MS Data:
-
Low Signal/Ion Suppression: The sample matrix can interfere with the ionization of your analyte, suppressing its signal.
-
Solution:
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to separate your analyte from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects.
-
-
-
Unexpected Adducts: You may observe adducts with sodium ([M+Na]⁺) or other ions from your mobile phase or sample.
-
Solution: Use high-purity solvents and additives. The formation of adducts can sometimes be manipulated to improve sensitivity.
-
-
No or Unexpected Fragmentation: If you are not observing the expected fragments, your collision energy may be too low or too high.
-
Solution: Optimize the collision energy for each specific derivative to obtain the desired fragmentation pattern.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I use a catalyst for the derivatization?
-
A: Yes, tertiary amines like triethylamine or organometallic compounds can catalyze the reaction.[7] However, be aware that catalysts can also promote side reactions, so their use should be optimized.
-
-
Q: How stable are the this compound derivatives?
-
A: Urea and carbamate derivatives are generally stable under typical HPLC and MS conditions. However, it is always good practice to analyze them as soon as reasonably possible after preparation.
-
-
Q: What is the best way to remove excess derivatizing reagent before analysis?
-
A: If the excess reagent interferes with your analysis, it can be removed by a simple solid-phase extraction (SPE) cleanup step or by reacting it with a scavenger resin. Alternatively, a quenching agent can be used as described in the protocol.
-
References
- 1. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 3-Iodophenyl Isocyanate Reactions
Welcome to the technical support center for reactions involving 3-Iodophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. We will move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is this compound and why is it used?
This compound is an aromatic organic compound featuring an isocyanate group (-N=C=O) and an iodine atom on a benzene ring.[1] The strong electron-withdrawing nature of the iodine atom increases the electrophilicity of the isocyanate carbon, making it highly reactive toward nucleophiles like alcohols, amines, and water.[1][2] This heightened reactivity makes it a valuable building block in medicinal chemistry and materials science for synthesizing complex molecules, including ureas and urethanes.
Q2: What is the primary, uncatalyzed reaction of this compound with an alcohol?
The fundamental reaction between an isocyanate and an alcohol produces a urethane linkage. This is a nucleophilic addition reaction where the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate group.[3] While this reaction can proceed without a catalyst, it is often too slow for practical applications, necessitating the use of a catalyst to achieve a reasonable reaction rate and yield.[4]
Catalyst Selection Guide for Accelerating Reactions
The choice of catalyst is critical and depends on several factors: the desired reaction rate, the nature of the solvent, the presence of moisture, and the required selectivity. Below, we compare the most common classes of catalysts for this compound reactions.
Organotin Catalysts (e.g., Dibutyltin Dilaurate - DBTDL)
Organotin compounds, particularly DBTDL, are powerful and widely used catalysts for urethane formation.[5] They are often considered the industry standard for achieving rapid curing times.[6][7]
-
Mechanism of Action: DBTDL functions as a Lewis acid. The tin center coordinates with the oxygen of the isocyanate group, polarizing the N=C bond and making the carbon atom significantly more susceptible to nucleophilic attack by the alcohol.[6][8][9] This mechanism directly activates the isocyanate.
-
Advantages:
-
Disadvantages:
-
Low Selectivity: DBTDL is not selective and will effectively catalyze the reaction between the isocyanate and any available water, leading to urea formation and CO₂ evolution.[11] This makes it unsuitable for systems where moisture cannot be rigorously excluded.
-
Toxicity Concerns: Organotin compounds face increasing regulatory scrutiny due to their environmental and aquatic toxicity.[5][11]
-
Tertiary Amine Catalysts (e.g., DABCO)
Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are another cornerstone of polyurethane chemistry.[12] Their mechanism is fundamentally different from that of organotins.
-
Mechanism of Action: Tertiary amines act as Lewis bases. They form a complex with the hydroxyl group of the alcohol, increasing its nucleophilicity.[8][13] This "activated" alcohol then attacks the isocyanate. This is often referred to as a nucleophilic catalysis pathway.
-
Advantages:
-
Disadvantages:
Modern Tin-Free Catalysts (Zirconium, Bismuth, Zinc)
Concerns over the toxicity of organotins have driven the development of alternative metal-based catalysts.[5] Zirconium and Bismuth compounds are particularly noteworthy for their high selectivity.
-
Mechanism of Action (Zirconium): Zirconium chelates operate via an "insertion mechanism." They activate the hydroxyl groups, making them more reactive towards the isocyanate.[11] Crucially, this pathway shows a strong preference for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[7][11]
-
Advantages:
-
High Selectivity: Zirconium catalysts are exceptionally selective, minimizing urea formation even in the presence of trace moisture.[7][11] This leads to higher yields, better product clarity, and reduced CO₂ evolution.
-
Low Toxicity: These catalysts are considered more environmentally friendly alternatives to organotins.[5]
-
Can provide very high reaction rates.[11]
-
-
Disadvantages:
Data Summary: Catalyst Comparison
| Catalyst Type | Primary Mechanism | Selectivity (NCO-OH vs. NCO-H₂O) | Key Advantages | Key Disadvantages |
| Organotin (DBTDL) | Lewis Acid (Activates Isocyanate)[6][13] | Low (Catalyzes both)[11] | Very high activity, rapid cure | Toxicity, promotes side reactions with water |
| Tertiary Amine (DABCO) | Lewis Base (Activates Alcohol)[8][13] | Low (Strongly catalyzes water reaction)[17] | Effective, synergistic with metal catalysts | Strong odor, generates urea in wet systems |
| Zirconium Chelate | Insertion (Activates Alcohol)[11] | Very High (Strongly prefers alcohol)[7][11] | Excellent selectivity, low toxicity, high gloss | Can require higher loading, stability can be a factor |
| Bismuth Carboxylate | Lewis Acid | High (Selective to urethane reaction)[18] | Good DBTDL mimic, low toxicity | Sensitive to hydrolysis, may need higher dosage |
Visualizing Catalyst Mechanisms and Selection
A clear understanding of the catalytic pathways is essential for making an informed choice.
Caption: Catalyst selection decision tree for this compound reactions.
Caption: Comparison of Lewis Acid vs. Lewis Base catalytic mechanisms.
Troubleshooting Guide
Q3: My reaction is producing a white, insoluble precipitate and the yield of my desired urethane product is low. What is happening?
Probable Cause: You are observing the formation of a disubstituted urea, which is a definitive sign of water contamination in your reaction.[19] For every one mole of water, two moles of your this compound are consumed, drastically reducing the yield.[19] The reaction proceeds as follows:
-
R-NCO + H₂O → [R-NHCOOH] (Unstable Carbamic Acid)
-
[R-NHCOOH] → R-NH₂ + CO₂
-
R-NH₂ + R-NCO → R-NH-CO-NH-R (Insoluble Urea)
Troubleshooting Steps:
-
Verify Solvent Purity: Immediately verify the water content of your solvent. Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., molecular sieves, distillation).
-
Dry Reagents: Ensure all other reagents, especially alcohols, are free from water.
-
Glassware Preparation: All glassware must be rigorously dried, either by oven-drying at >120 °C overnight or by flame-drying under vacuum immediately before use.[19]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen.[19]
-
Catalyst Choice: If eliminating water is difficult, switch to a highly selective catalyst like a zirconium chelate that preferentially catalyzes the isocyanate-alcohol reaction.[7][11]
Q4: My reaction is very slow or has stalled, even with a catalyst. What are the possible causes?
Probable Cause: This can be due to several factors, including an insufficiently active catalyst, low temperature, or steric hindrance.
Troubleshooting Steps:
-
Review Catalyst Choice: If you are using a mild catalyst, consider switching to a more powerful one. For anhydrous systems, DBTDL is significantly more active than many amine catalysts for the urethane reaction.[20]
-
Increase Catalyst Loading: A modest increase in catalyst concentration (e.g., from 0.01 mol% to 0.1 mol%) can significantly increase the reaction rate.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) will increase the kinetic energy of the molecules and accelerate the reaction. Monitor for potential side reactions at higher temperatures.
-
Check for Steric Hindrance: Reactions involving bulky (e.g., secondary or tertiary) alcohols are inherently slower than those with primary alcohols.[21] These reactions require more forcing conditions (higher temperature, more active catalyst).
Q5: My reaction is foaming or bubbling. Should I be concerned?
Probable Cause: Yes. Foaming or bubbling is a strong indicator of CO₂ being generated from the reaction of the isocyanate with water.[19]
Troubleshooting Steps:
-
Immediate Action: Do NOT seal the reaction vessel. The pressure buildup can be dangerous. Ensure the vessel is vented to a fume hood.[19]
-
Identify Moisture Source: This indicates a significant moisture contamination issue. You must follow the rigorous drying protocols outlined in the answer to Q3 .
-
Re-evaluate Catalyst: This problem is often exacerbated by catalysts that promote the water-isocyanate reaction, such as tertiary amines.[14][19] Using a more selective catalyst is highly recommended.
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Reaction under Anhydrous Conditions
This protocol provides a framework for reacting this compound with an alcohol using a catalyst.
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C overnight. Assemble the flask with a condenser and a gas inlet adapter while still hot and allow it to cool under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
Dissolve the alcohol (1.0 eq.) in anhydrous solvent (e.g., toluene, THF) and add it to the reaction flask via syringe.
-
Prepare a stock solution of the chosen catalyst (e.g., DBTDL, 0.05 mol%) in the anhydrous solvent.
-
-
Reaction Initiation:
-
Begin stirring the alcohol solution.
-
Add the this compound (1.05 eq.) to the flask.
-
Using a syringe, add the required volume of the catalyst stock solution to the reaction mixture.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum is a reliable indicator of reaction completion.
-
Workup: Once the reaction is complete, quench any remaining isocyanate if necessary (e.g., with a small amount of methanol) and proceed with standard purification procedures (e.g., extraction, chromatography).
Caption: Standard experimental workflow for catalyzed isocyanate reactions.
References
- 1. CAS 23138-56-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 6. ohans.com [ohans.com]
- 7. pcimag.com [pcimag.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. How to choose the catalyst for polyurethane rationally - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 11. wernerblank.com [wernerblank.com]
- 12. DABCO - Wikipedia [en.wikipedia.org]
- 13. paint.org [paint.org]
- 14. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 15. poliuretanos.net [poliuretanos.net]
- 16. Page loading... [wap.guidechem.com]
- 17. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 18. l-i.co.uk [l-i.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. pcimag.com [pcimag.com]
- 21. quantchem.kuleuven.be [quantchem.kuleuven.be]
Technical Support Center: Managing the Reactivity of 3-Iodophenyl Isocyanate in Complex Substrates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-iodophenyl isocyanate. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful integration of this versatile reagent into your complex synthetic workflows. Our focus is on providing practical, experience-driven solutions to common challenges, grounded in established chemical principles.
I. Understanding the Reactivity Profile of this compound
This compound is an aromatic isocyanate characterized by the highly electrophilic isocyanate (-N=C=O) functional group. The presence of an iodine atom at the meta-position influences the reactivity of the isocyanate group through inductive effects, enhancing its electrophilicity.[1] This makes it a valuable reagent for forming stable urea and urethane linkages in drug discovery and materials science.[1][2] However, its high reactivity also presents challenges, particularly when working with multifunctional substrates.
Isocyanates are highly susceptible to nucleophilic attack.[3][4] The general order of reactivity with common nucleophiles is:
Primary Aliphatic Amines > Secondary Aliphatic Amines > Aromatic Amines > Primary Alcohols > Water > Secondary Alcohols > Phenols > Carboxylic Acids > Thiols [5][6][7]
This reactivity hierarchy is crucial for predicting potential side reactions and for designing effective synthetic strategies.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
| Symptom | Possible Cause(s) | Recommended Actions & Explanations |
| Low or No Product Formation | 1. Reagent Purity: Contamination of this compound with moisture or other nucleophiles.[1][8] 2. Inactive Nucleophile: Steric hindrance or low nucleophilicity of the substrate. 3. Inappropriate Solvent: Solvent may be reacting with the isocyanate or be of insufficient polarity. 4. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. | 1. Reagent Purity: Always use freshly opened or properly stored this compound. Consider purifying the reagent by distillation under reduced pressure if its purity is questionable.[9][10] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Inactive Nucleophile: For sterically hindered or less reactive nucleophiles (e.g., secondary alcohols, phenols), consider using a catalyst such as dibutyltin dilaurate (DBTDL) or tertiary amines (e.g., DABCO).[11][12][13][14] These catalysts can activate the isocyanate or the nucleophile, facilitating the reaction. 3. Inappropriate Solvent: Use anhydrous, non-protic solvents such as THF, toluene, or dichloromethane. Avoid solvents with active hydrogens like alcohols or water. For sluggish reactions, a more polar aprotic solvent like DMF or acetonitrile can sometimes increase the reaction rate. 4. Low Reaction Temperature: While many isocyanate reactions proceed at room temperature, some may require gentle heating (e.g., 40-60 °C) to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
| Formation of Insoluble White Precipitate (Urea Byproduct) | 1. Moisture Contamination: The primary culprit is often trace amounts of water in the reagents or solvent. Isocyanates react with water to form an unstable carbamic acid, which decarboxylates to form a primary amine. This amine then rapidly reacts with another molecule of isocyanate to form a symmetric urea, which is often insoluble.[3][8][15] 2. Amine Impurities: The starting this compound may contain traces of 3-iodoaniline from hydrolysis during storage. | 1. Rigorous Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., distillation from a suitable drying agent, passing through activated alumina, or using molecular sieves).[16] Purge the reaction vessel with an inert gas before adding reagents. 2. Reagent Quality Check: If urea formation persists despite stringent anhydrous conditions, consider the purity of the isocyanate. A fresh bottle or a purified batch may be necessary. |
| Multiple Products Observed (Lack of Selectivity) | 1. Presence of Multiple Nucleophilic Sites: Your complex substrate may have several functional groups that can react with the isocyanate (e.g., amines and alcohols).[5] 2. Inappropriate Reaction Conditions: Temperature and catalyst choice can influence selectivity. | 1. Protecting Group Strategy: If your substrate has multiple reactive sites, a protecting group strategy is often necessary. For example, protect a primary alcohol as a silyl ether before reacting a secondary amine with the isocyanate. 2. Control of Reaction Conditions: To favor reaction with the most nucleophilic site (e.g., an amine over an alcohol), run the reaction at a lower temperature (e.g., 0 °C to room temperature) and without a catalyst. Catalysts, especially organotin compounds, can sometimes reduce the selectivity between different nucleophiles.[12] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be consumed by acidic impurities or may degrade over time. 2. Product Inhibition: The product formed may be inhibiting the catalyst or sequestering one of the reactants. 3. Reversible Reaction: While uncommon for isocyanate reactions, under certain conditions, a reverse reaction might be possible, especially at high temperatures. | 1. Addition of More Catalyst: If catalyst deactivation is suspected, a small additional charge of the catalyst can be added. Also, ensure all reagents are free from acidic impurities which can be scavenged.[17] 2. Dilution: Increasing the solvent volume can sometimes overcome product inhibition. 3. Temperature Optimization: Avoid excessively high temperatures which can lead to side reactions and potential decomposition. |
III. Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[18] The recommended storage temperature is typically 2-8°C. Due to its potential toxicity and irritant properties, always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][19][20]
Q2: My substrate contains both a primary amine and a primary alcohol. How can I selectively react the amine with this compound?
A2: The reaction of an isocyanate with a primary amine is significantly faster than with a primary alcohol.[5][6][11] To achieve selectivity, you can add the this compound slowly to a solution of your substrate at a low temperature (e.g., 0 °C) in an anhydrous, aprotic solvent. The amine will react preferentially. Monitor the reaction closely by TLC or LC-MS to avoid the formation of the urethane byproduct.
Q3: Can I use a catalyst for the reaction of this compound with a sterically hindered alcohol?
A3: Yes, catalysis is often necessary for reactions with less reactive nucleophiles like sterically hindered alcohols.[14] Common catalysts include tertiary amines (e.g., DABCO, triethylamine) and organotin compounds (e.g., dibutyltin dilaurate).[12][13] Organotin catalysts are generally more active but can also catalyze side reactions, so their use should be carefully optimized.[12]
Q4: What is the best way to quench a reaction involving this compound?
A4: To quench any unreacted this compound at the end of a reaction, you can add a small amount of a primary or secondary amine (e.g., butylamine or dibutylamine) or an alcohol (e.g., methanol or isopropanol). These will react quickly with the remaining isocyanate to form soluble urea or urethane derivatives that can be easily removed during workup and purification.
Q5: How can I purify my product from unreacted this compound and urea byproducts?
A5: Purification can typically be achieved through standard techniques such as column chromatography on silica gel. The polarity of the eluent can be adjusted to separate your desired product from the more polar urea byproducts and any less polar starting materials. In some cases, precipitation/recrystallization can be effective for removing insoluble urea byproducts. Distillation is also a viable method for purifying the final product if it is thermally stable.[21][22]
IV. Experimental Protocols & Workflows
General Protocol for the Reaction of this compound with a Primary Amine
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine substrate and anhydrous solvent (e.g., THF, dichloromethane).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Quenching: If necessary, quench any excess isocyanate by adding a small amount of methanol or butylamine.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.
V. Mechanistic Considerations
Catalysis of the Isocyanate-Alcohol Reaction
The reaction between an isocyanate and an alcohol to form a urethane can be significantly accelerated by catalysts.
Base Catalysis (e.g., Tertiary Amines):
Caption: Tertiary amines activate the alcohol, increasing its nucleophilicity.
Lewis Acid Catalysis (e.g., Organotin Compounds):
Caption: Lewis acid catalysts activate the isocyanate, making it more electrophilic.
VI. References
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Isocyanate. Retrieved from --INVALID-LINK--
-
Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from --INVALID-LINK--
-
Sato, M. (1961). Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols. The Journal of Organic Chemistry. --INVALID-LINK--
-
Sreelatha, K., & Nair, C. P. R. (2012). Catalysis of Secondary Alcohol Blocked Isocyanate-Hydroxyl Terminated Polybutadiene Cure Reaction. ResearchGate. --INVALID-LINK--
-
Brun, P., et al. (2015). Catalysts for reaction between an isocyanate and an alcohol. Google Patents. --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 23138-56-9: this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97. Retrieved from --INVALID-LINK--
-
Doxu Chemical. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from --INVALID-LINK--
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from --INVALID-LINK--
-
Notermann, T., et al. (2008). Method for the purification of isocyanates. Google Patents. --INVALID-LINK--
-
IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from --INVALID-LINK--
-
Bender, H., et al. (2010). Method for removing non-reacted isocyanate from its reaction product. Google Patents. --INVALID-LINK--
-
Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from --INVALID-LINK--
-
Emrani, J., et al. (2018). Relative reactivity's of various functional groups towards isocyanates. ResearchGate. --INVALID-LINK--
-
Inoi, T., et al. (1977). Purification of organic isocyanates. Google Patents. --INVALID-LINK--
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2017). Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate. --INVALID-LINK--
-
ISOPA. (n.d.). GUIDELINES FOR. Retrieved from --INVALID-LINK--
-
Wang, C., et al. (2017). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
CoAction Specialty. (2025). How to Safely Handle Isocyanates?. Retrieved from --INVALID-LINK--
-
Thermo Scientific Chemicals. (n.d.). This compound, 97%. Retrieved from --INVALID-LINK--
-
Gualandi, A., & Cozzi, P. G. (2024). Isocyanate-based multicomponent reactions. RSC Advances. --INVALID-LINK--
-
Cuscurida, M., & Primeaux, II, D. J. (1988). Method for scavenging acidic impurities from polymeric isocyanates. Google Patents. --INVALID-LINK--
-
CAMEO Chemicals - NOAA. (n.d.). Isocyanates and Isothiocyanates. Retrieved from --INVALID-LINK--
-
Georganics. (n.d.). 4-Iodophenyl isocyanate. Retrieved from --INVALID-LINK--
-
Katz, A., & Scaffidi, J. (2010). Purification of p-dioxanone. Google Patents. --INVALID-LINK--
-
ResearchGate. (n.d.). Relative reactivity of NCO group against different hydrogen-active.... Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reactions carried out between the isocyanate groups with (A) amino.... Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Troubleshooting Isocyanate Reactions. Retrieved from --INVALID-LINK--
-
CoAction Specialty. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 3-ACETYLPHENYL ISOCYANATE (cas 23138-64-9) SDS/MSDS download. Retrieved from --INVALID-LINK--
References
- 1. CAS 23138-56-9: this compound | CymitQuimica [cymitquimica.com]
- 2. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. isopa.org [isopa.org]
- 9. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 10. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 11. poliuretanos.net [poliuretanos.net]
- 12. wernerblank.com [wernerblank.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. doxuchem.com [doxuchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Method for scavenging acidic impurities from polymeric isocyanates - Patent 0263946 [data.epo.org]
- 18. Page loading... [guidechem.com]
- 19. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 20. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 21. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 22. US20100004471A1 - Purification of p-dioxanone - Google Patents [patents.google.com]
How to handle moisture-sensitive 3-Iodophenyl isocyanate experiments
Welcome to the technical support center for 3-Iodophenyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for handling this moisture-sensitive reagent. Our goal is to empower you with the knowledge to conduct your experiments successfully and safely.
The Challenge: Unmasking the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, particularly for creating urea derivatives, which are common motifs in pharmaceuticals.[1] However, the central isocyanate functional group (–N=C=O) is highly electrophilic and exceptionally reactive towards nucleophiles, most notably water.[2][3] This inherent reactivity is the root cause of many experimental challenges. Understanding and controlling this moisture sensitivity is paramount for success.
Why is Moisture the Enemy?
The reaction between this compound and water is a rapid, exothermic, and often irreversible process that can compromise your experiment in several ways[2][4]:
-
Consumption of Starting Material: For every one mole of water, two moles of your valuable isocyanate are consumed, drastically reducing the yield of your desired product.[5]
-
Formation of Insoluble Byproducts: The reaction produces a symmetric diaryl urea (N,N'-bis(3-iodophenyl)urea), which is often insoluble in common organic solvents. This can complicate purification and isolation of your target molecule.[5][6]
-
Pressure Buildup: The reaction releases carbon dioxide (CO2) gas.[2][4] In a sealed reaction vessel, this can lead to a dangerous buildup of pressure, posing a significant safety hazard.[7]
To visualize this detrimental reaction, consider the following pathway:
Caption: Reaction of this compound with Water.
Troubleshooting Guide: From Problem to Solution
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: A white, insoluble solid has formed in my reaction vessel, either during the reaction or upon adding the isocyanate.
-
Probable Cause: This is the classic sign of water contamination leading to the formation of the symmetric urea byproduct.[5] The source of moisture could be your solvent, reagents, glassware, or the atmosphere.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Do not assume a new bottle of solvent is dry. Anhydrous solvents can absorb moisture over time once opened. It is best practice to use freshly dried and distilled solvents or solvents from a solvent purification system. For quantifying water content, Karl Fischer titration is the gold standard.
-
Check Reagent Purity: Your amine or other starting materials could be hygroscopic. Dry them appropriately before use (e.g., by vacuum, azeotropic distillation, or using a drying agent).
-
Rigorously Dry Glassware: All glassware must be meticulously dried. Oven-drying at >120°C overnight and cooling under a stream of inert gas or in a desiccator is effective.[8] For immediate use, flame-drying under vacuum is a reliable alternative.
-
Maintain an Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[5] Use Schlenk line techniques or a glovebox for the most sensitive reactions.
-
Issue 2: My reaction is bubbling or foaming, and I've noticed an increase in pressure.
-
Probable Cause: This indicates the generation of carbon dioxide gas from the reaction of the isocyanate with water.[2][5] This is a serious safety concern as it can lead to vessel over-pressurization.
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel tightly. Ensure the system is vented to a fume hood, for example, through an oil bubbler. If the pressure increase is rapid, remove the heat source (if any) and ensure adequate ventilation.
-
Identify the Moisture Source: A significant amount of gas evolution points to a substantial water contamination issue. Follow the steps outlined in "Issue 1" to pinpoint and eliminate the source of moisture for future experiments.
-
Catalyst Consideration: Be aware that certain catalysts, particularly some bases, can also promote the isocyanate-water reaction. Review your catalyst choice to ensure it is selective for your desired transformation.
-
Issue 3: The final product yield is very low, and analysis (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting amine.
-
Probable Cause: Your this compound was likely degraded due to moisture contamination before or during the reaction. As established, two equivalents of the isocyanate are consumed for every equivalent of water.[5]
-
Troubleshooting Steps:
-
Preventative Measures are Key: While post-reaction analysis can confirm the issue, the most effective approach is prevention. Before your next attempt, rigorously dry all solvents and reagents.
-
Handling and Storage of the Isocyanate:
-
Store this compound in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[9][10] Recommended storage temperature is 2-8°C.[9]
-
When using the reagent, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
After withdrawing the required amount, flush the headspace of the bottle with a dry inert gas (e.g., nitrogen or argon) before re-sealing.[10][11]
-
-
Reaction Stoichiometry: Consider using a slight excess (e.g., 1.05-1.1 equivalents) of the isocyanate to compensate for minor, unavoidable degradation, but be mindful that this will require purification to remove the excess.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
Store the reagent in a tightly sealed container, protected from light and moisture.[12][13] The recommended storage temperature is 2-8°C.[9] For long-term storage, placing the container inside a desiccator within the refrigerator is good practice. Before use, always allow the container to equilibrate to room temperature before opening.[11]
Q2: What solvents are recommended for reactions with this compound?
Aprotic solvents are generally preferred. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and toluene.[14][15] Regardless of the solvent chosen, it is crucial that it is rigorously dried before use.
Q3: How can I confirm that my this compound has been contaminated with water?
Visual inspection can sometimes reveal degradation. Moisture-contaminated isocyanates may appear cloudy or contain a white solid precipitate (the urea byproduct).[11] For a more definitive assessment, you can take an infrared (IR) spectrum of the material. A pure isocyanate will show a strong, sharp absorption band around 2250-2275 cm⁻¹ for the N=C=O stretch. The appearance of a strong absorption around 1640-1680 cm⁻¹ (C=O stretch of a urea) would indicate significant degradation.
Q4: What are the primary safety concerns when working with this compound?
Isocyanates are toxic and are potent respiratory and skin sensitizers.[16][17] Inhalation can lead to asthma-like symptoms, and skin contact can cause irritation and dermatitis.[7][17] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield.[18]
-
Chemically resistant gloves (e.g., nitrile or butyl rubber).[18]
-
A lab coat.[18]
For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific product.[7][12]
Q5: Can I use a base in my reaction?
Yes, bases are often used to catalyze the reaction between an isocyanate and an amine or alcohol. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. However, ensure the base is also dry, as any water present will be reactive.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Disubstituted Urea
This protocol outlines the fundamental steps for reacting this compound with a primary or secondary amine under anhydrous conditions.
Caption: Experimental Workflow for Urea Synthesis.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Rubber septa
-
Nitrogen or Argon gas line with a bubbler
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Anhydrous solvent (e.g., THF, DCM)
-
Primary or secondary amine
-
This compound
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas.
-
Reaction Setup: To the reaction flask containing a magnetic stir bar, add your amine (1.0 equivalent). Seal the flask with septa and purge with inert gas.
-
Dissolution: Add anhydrous solvent via syringe to dissolve the amine.
-
Isocyanate Addition: Slowly add this compound (1.0-1.1 equivalents) dropwise to the stirred solution of the amine at room temperature or 0°C. The addition is often done as a solution in the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by an appropriate method (e.g., TLC or LC-MS) until the starting amine is consumed.
-
Workup: Once the reaction is complete, the product can be isolated. If the urea product precipitates, it can be collected by filtration. Otherwise, a standard aqueous workup and extraction followed by purification (e.g., crystallization or column chromatography) may be necessary.
Data Summary Table
| Property[9][19] | Value |
| CAS Number | 23138-56-9 |
| Molecular Formula | C₇H₄INO |
| Molecular Weight | 245.02 g/mol |
| Appearance | Clear, colorless to yellow/brown liquid or solid[19][20] |
| Boiling Point | 55 °C @ 0.2 mmHg |
| Density | 1.86 g/mL at 25 °C |
| Storage Temperature | 2-8°C |
References
- 1. mdpi.com [mdpi.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doxuchem.com [doxuchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. benchchem.com [benchchem.com]
- 9. 3-碘苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 11. resinlab.com [resinlab.com]
- 12. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 13. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 14. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 15. US4238404A - Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds - Google Patents [patents.google.com]
- 16. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 17. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 18. Isocyanate Risk Assessment: Essential Control Measures [commodious.co.uk]
- 19. H30803.06 [thermofisher.com]
- 20. CAS 23138-56-9: this compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
3-Iodophenyl isocyanate vs. phenyl isothiocyanate for amine analysis.
An In-Depth Guide to Amine Derivatization: 3-Iodophenyl isocyanate vs. Phenyl isothiocyanate
In the landscape of analytical chemistry, particularly within pharmaceutical development and metabolomics, the accurate quantification of amines presents a persistent challenge. Primary and secondary amines often lack a native chromophore or fluorophore, rendering their detection by common analytical techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) difficult. Pre-column derivatization addresses this by covalently attaching a tag to the amine, enhancing its detectability and improving its chromatographic properties.
This guide provides a comprehensive comparison of two such derivatizing agents: the classic workhorse, Phenyl isothiocyanate (PITC), and a more specialized alternative, this compound (3-IPI). We will delve into their reaction mechanisms, analytical performance, and ideal use cases, supported by experimental protocols and data, to empower researchers to make an informed choice for their specific analytical needs.
The Derivatization Agents: A Tale of Two Chemistries
At their core, both reagents target the nucleophilic nitrogen of primary and secondary amines. However, the subtle difference in their reactive moiety—isocyanate versus isothiocyanate—and the unique addition of an iodine atom in 3-IPI create distinct advantages and applications.
Phenyl isothiocyanate (PITC) , famously known as Edman's reagent, reacts with amines under mildly alkaline conditions to form a stable phenylthiocarbamyl (PTC) derivative.[1][2] This PTC derivative possesses a strong UV absorbance at 254 nm, making it ideal for quantification by HPLC-UV.[3] Its historical significance is rooted in the Edman degradation, a method for sequencing amino acids in peptides and proteins.[2][4][5]
This compound (3-IPI) is a mono-iodo derivatization reagent that reacts with amines to form a stable iodophenyl urea derivative.[6][7] While the resulting urea also contains a UV-active phenyl ring, the true analytical power of 3-IPI lies in the introduction of the iodine atom. Iodine's high mass and unique isotopic signature make the derivative exceptionally suited for highly sensitive and selective detection by mass spectrometry (MS), particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6]
Reaction Mechanisms
The fundamental reaction for both reagents is a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate group.
Caption: Reaction of primary amines with PITC and 3-IPI.
Head-to-Head Performance Comparison
The choice between PITC and 3-IPI hinges on the specific requirements of the analysis, such as the desired sensitivity, the available instrumentation, and the nature of the sample matrix.
| Feature | Phenyl isothiocyanate (PITC) | This compound (3-IPI) | Rationale & Causality |
| Primary Application | Amino acid analysis, protein sequencing.[5][8] | Trace-level amine quantification, metabolomics. | PITC is the historical standard for protein work. 3-IPI's iodine tag is designed for high-sensitivity MS applications. |
| Reaction Conditions | Mildly alkaline (pH ~8.5), aqueous/organic mix.[2] | Aprotic solvent, room temperature. | PITC reaction requires deprotonation of the amine for nucleophilic attack. Isocyanates are sensitive to water, which can hydrolyze them to form an amine and CO2, necessitating aprotic conditions for optimal yield.[9] |
| Derivative Stability | Stable, suitable for autosamplers.[10][11] | Stable urea linkage. | The resulting thiourea (from PITC) and urea (from 3-IPI) bonds are robust and can withstand typical reversed-phase HPLC conditions. |
| Primary Detection | HPLC with UV (254 nm).[3] | LC-MS/MS, LC-ICP-MS. | The PTC derivative has a strong chromophore.[3] The iodine on the 3-IPI derivative provides a highly specific and sensitive signal for mass-based detectors.[6] |
| Sensitivity | Picomole range with UV detection.[12] | Potentially sub-picomole to femtomole with ICP-MS. | UV sensitivity is limited by the molar absorptivity of the tag. ICP-MS offers elemental detection with extremely low background noise, leading to superior sensitivity for iodine. |
| Selectivity | Reacts with primary and secondary amines.[13] | Reacts with primary and secondary amines. | Both isothiocyanate and isocyanate groups are reactive towards the lone pair of electrons on both primary and secondary amines. |
| Matrix Effects | Can be significant in complex samples like plasma.[14][15] | Potentially lower with ICP-MS detection. | UV detection can suffer from co-eluting matrix components that also absorb at 254 nm. While ESI-MS can suffer from ion suppression, ICP-MS is far less susceptible to organic matrix effects. |
| Commercial Availability | Widely available, used in commercial kits.[14][16] | Available as a chemical reagent.[6][17] | PITC's long history and established use in amino acid analyzers have led to its inclusion in ready-to-use kits. |
Experimental Protocols & Workflows
Trustworthy and reproducible data begins with a robust protocol. The following sections provide detailed, self-validating methodologies for using both reagents. A self-validating system includes the preparation of a calibration curve, a reagent blank, and a quality control (QC) sample with a known concentration to be run alongside the unknown samples.
Analytical Workflow Overview
Caption: General experimental workflow for amine analysis via derivatization.
Protocol 1: Amino Acid Analysis using PITC Derivatization and HPLC-UV
This protocol is adapted from established methods for the analysis of amino acid hydrolysates.[10][11]
1. Reagent Preparation:
-
Coupling Buffer: 5% PITC in ethanol. Prepare fresh daily.
-
Drying Agent: High-purity nitrogen gas.
-
Reconstitution Solvent: 50 mM Ammonium Acetate, pH 6.8.
2. Derivatization Procedure:
-
Pipette 20 µL of the amino acid standard or sample into a microcentrifuge tube.
-
Add 10 µL of the coupling buffer.
-
Vortex briefly to mix.
-
Incubate at room temperature for 10 minutes to allow the reaction to proceed to completion.[10]
-
Dry the sample completely under a gentle stream of nitrogen or using a vacuum centrifuge. This step is critical to remove excess reagent and byproducts.
-
Reconstitute the dried PTC-amino acid derivatives in 100 µL of Reconstitution Solvent.
-
Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to resolve all PTC-amino acids (e.g., 5% to 40% B over 20 minutes). Elution of all PTC-amino acids is typically achieved within 30 minutes.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 10 µL.
Protocol 2: Trace Amine Analysis using 3-IPI Derivatization and LC-MS
This protocol is designed for trace-level quantification where high sensitivity is paramount.
1. Reagent Preparation:
-
Derivatization Reagent: 10 mg/mL this compound in anhydrous acetonitrile. Prepare fresh and protect from moisture.
-
Reaction Buffer: 50 mM Borate buffer, pH 9.0, in water.
-
Quenching Solution: 1% Formic acid in water.
2. Derivatization Procedure:
-
Pipette 50 µL of the amine standard or sample into a microcentrifuge tube.
-
Add 50 µL of Reaction Buffer and vortex.
-
Add 20 µL of the Derivatization Reagent. The use of aprotic acetonitrile prevents the hydrolysis of the isocyanate.
-
Vortex immediately and incubate at 40°C for 30 minutes.
-
Add 10 µL of Quenching Solution to stop the reaction by consuming excess 3-IPI.
-
Dilute the sample as needed with the initial mobile phase.
-
Centrifuge to pellet any precipitates.
-
Transfer the supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient optimized for the separation of the target amine derivatives.
-
Flow Rate: 0.3 mL/min.
-
Detection: Tandem Mass Spectrometer (MS/MS) in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transition (MRM) for the iodophenyl urea derivative of the target amine. For ICP-MS, the eluent would be directed to the nebulizer and the isotope for iodine (m/z 127) would be monitored.
Choosing the Right Reagent: A Decision Guide
The optimal choice of reagent is dictated by the analytical objective and available instrumentation.
Caption: Decision tree for selecting an amine derivatization reagent.
Conclusion
Both Phenyl isothiocyanate and this compound are effective reagents for the derivatization of primary and secondary amines, enabling their analysis by liquid chromatography.
-
Phenyl isothiocyanate (PITC) remains the undisputed standard for routine amino acid analysis and protein sequencing, leveraging decades of optimization and its compatibility with ubiquitous HPLC-UV systems. Its robust chemistry and extensive literature support make it a reliable and trustworthy choice for these established applications.
-
This compound (3-IPI) emerges as a powerful, specialized tool for applications demanding the utmost sensitivity. By introducing an iodine atom, it unlocks the potential for ultra-trace quantification using advanced detection techniques like ICP-MS and offers a unique, heavy tag for LC-MS/MS analysis. It is the superior choice when the goal is to detect the lowest possible concentration of a target amine and the necessary instrumentation is available.
Ultimately, the selection is a strategic one. For broad, well-established applications with standard equipment, PITC is the logical choice. For targeted, trace-level challenges where sensitivity is the driving factor, 3-IPI offers a distinct and compelling advantage.
References
- 1. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 3. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 6. This compound 97 23138-56-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 异硫氰酸苯酯 for HPLC derivatization, the detection of alcohols and amines, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. doxuchem.com [doxuchem.com]
- 10. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cerealsgrains.org [cerealsgrains.org]
- 12. researchgate.net [researchgate.net]
- 13. thomassci.com [thomassci.com]
- 14. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selectscience.net [selectscience.net]
- 17. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of Iodophenyl Isocyanate Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in the realms of bioconjugation, polymer science, and pharmaceutical development, aryl isocyanates serve as indispensable building blocks.[1][2] Their utility is rooted in the highly electrophilic nature of the isocyanate functional group (-N=C=O), which readily undergoes addition reactions with nucleophiles like amines and alcohols.[3][4] However, the reactivity of this functional group is not static; it can be precisely tuned by the nature and position of substituents on the aromatic ring.
This guide provides an in-depth comparison of the chemical reactivity of three commercially available isomers of iodophenyl isocyanate: ortho-, meta-, and para-iodophenyl isocyanate. Understanding the nuanced differences in their reaction kinetics is critical for selecting the optimal reagent, controlling reaction outcomes, and designing novel molecular architectures. We will explore the theoretical underpinnings of their reactivity, present a framework for their experimental comparison, and discuss the practical implications for your research.
Theoretical Framework: Unpacking Steric and Electronic Effects
The reactivity of a substituted phenyl isocyanate is governed by a delicate interplay between the electronic influence of the substituent and the steric hindrance it imposes.
Electronic Effects of the Iodine Substituent
The iodine atom, like other halogens, exhibits a dual electronic nature. It is strongly electronegative, withdrawing electron density from the aromatic ring through the sigma bonds (a negative inductive effect, -I). Simultaneously, its lone pairs of electrons can be delocalized into the pi-system of the ring (a positive resonance effect, +R). For iodine, the inductive effect is dominant, making it a net electron-withdrawing group. This withdrawal of electron density from the ring enhances the partial positive charge on the isocyanate carbon, making it more electrophilic and, therefore, more reactive toward nucleophiles.[5]
-
Para-Iodophenyl Isocyanate : The iodine atom's electron-withdrawing inductive effect (-I) increases the electrophilicity of the isocyanate carbon. This is partially offset by its electron-donating resonance effect (+R), which pushes electron density into the ring.
-
Meta-Iodophenyl Isocyanate : The inductive effect (-I) is still potent from the meta position. Crucially, the resonance effect (+R) does not extend to the meta position.[6] Consequently, the electron-withdrawing character of iodine is more pronounced here than in the para isomer, leading to a more electrophilic isocyanate carbon.
-
Ortho-Iodophenyl Isocyanate : This isomer experiences both inductive and resonance effects similar to the para position. However, its reactivity is overwhelmingly dictated by another factor: steric hindrance.
Steric Hindrance: The Dominance of the "Ortho Effect"
The "ortho effect" is a well-documented phenomenon where a substituent adjacent to the reaction center dramatically alters the molecule's reactivity, often due to spatial bulk.[7] In the case of ortho-iodophenyl isocyanate, the large iodine atom physically obstructs the path of an incoming nucleophile attempting to attack the electrophilic carbon of the isocyanate group.[1] This steric clash significantly raises the activation energy of the reaction, drastically reducing the reaction rate.[1] This steric impediment is typically the single most important factor for ortho-substituted isomers, often overriding purely electronic considerations.
Predicting the Reactivity Order
Based on these principles, a clear hierarchy of reactivity can be predicted:
-
meta-Iodophenyl Isocyanate : Expected to be the most reactive . Its reactivity is enhanced by the strong, unmitigated inductive effect of iodine.
-
para-Iodophenyl Isocyanate : Expected to have intermediate reactivity . The inductive effect is partially counteracted by the resonance effect.
-
ortho-Iodophenyl Isocyanate : Expected to be the least reactive by a significant margin, due to the profound steric hindrance imposed by the adjacent iodine atom.
This predicted trend can be quantitatively validated through direct kinetic studies, as outlined in the following section. The Hammett equation, a linear free-energy relationship, is often used to correlate reaction rates with the electronic effects of substituents, but it frequently fails for ortho-substituted compounds precisely because it does not account for steric effects.[1][8][9]
Experimental Design for Kinetic Comparison
To empirically determine the relative reactivity of the three isomers, a controlled kinetic experiment is essential. A common and effective method involves reacting the isocyanates with a primary amine to form a substituted urea and monitoring the reaction progress over time.[4][10]
Model Reaction
A suitable model reaction is the reaction of each iodophenyl isocyanate isomer with n-butylamine in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene at a constant temperature.
IC₆H₄NCO + CH₃(CH₂)₃NH₂ → IC₆H₄NHC(O)NH(CH₂)₃CH₃
Recommended Experimental Protocol
Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-iodophenyl isocyanate with n-butylamine.
Materials:
-
ortho-Iodophenyl isocyanate
-
meta-Iodophenyl isocyanate
-
para-Iodophenyl isocyanate
-
n-Butylamine, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Internal standard (e.g., dodecane, if using GC/HPLC)
-
Anhydrous nitrogen or argon gas
-
Thermostatted reaction vessel
Procedure:
-
Preparation: Prepare stock solutions of each isocyanate isomer (e.g., 0.1 M in anhydrous THF) and n-butylamine (e.g., 0.1 M in anhydrous THF) under an inert atmosphere.
-
Reaction Initiation: Equilibrate the isocyanate solution to the desired reaction temperature (e.g., 25.0 °C) in the reaction vessel. Initiate the reaction by rapidly adding an equimolar amount of the n-butylamine solution with vigorous stirring. Start a timer immediately.
-
Monitoring: Monitor the reaction progress by withdrawing aliquots at specific time intervals. The most direct method is in-situ FT-IR spectroscopy, which allows for continuous monitoring of the disappearance of the strong, sharp isocyanate (-N=C=O) absorbance peak around 2270 cm⁻¹.[11]
-
Quenching (Alternative Method): If in-situ IR is unavailable, withdraw aliquots at set times and quench the reaction immediately (e.g., by adding a large excess of a highly reactive amine like dibutylamine). The remaining n-butylamine or the product formed can then be quantified using techniques like HPLC, GC, or titration.[10][12]
-
Data Analysis: Plot the concentration of the isocyanate (or the formation of the product) versus time. From this data, calculate the second-order rate constant (k) for each isomer.
Below is a diagram illustrating the workflow for this comparative kinetic analysis.
Caption: Experimental workflow for the kinetic analysis of isocyanate isomers.
Data Presentation and Interpretation
The experimental data will provide a quantitative basis for comparing the isomers. The results are best summarized in a table.
| Isomer | Position | Predicted Primary Influence | Relative Rate Constant (k_rel) (Hypothetical Data) |
| meta-Iodophenyl Isocyanate | meta | Inductive Effect (-I) | 10.5 |
| para-Iodophenyl Isocyanate | para | Inductive (-I) & Resonance (+R) | 4.2 |
| ortho-Iodophenyl Isocyanate | ortho | Steric Hindrance | 1.0 |
Interpretation of Results:
The hypothetical data presented in the table strongly support our theoretical predictions.
-
meta-Iodophenyl Isocyanate exhibits the highest reactivity. Its rate constant is over twice that of the para isomer, confirming that the electron-withdrawing inductive effect, unopposed by resonance, creates a highly electrophilic isocyanate carbon.
-
para-Iodophenyl Isocyanate is significantly less reactive than the meta isomer. This demonstrates the partial cancellation of the electron-withdrawing inductive effect by the electron-donating resonance effect from the iodine's lone pairs.
-
ortho-Iodophenyl Isocyanate is, by far, the least reactive isomer. Its reactivity is an order of magnitude lower than the meta isomer, a clear illustration of the dominating power of steric hindrance. The bulky iodine atom physically shields the isocyanate group, severely impeding the approach of the n-butylamine nucleophile.
The following diagram provides a visual summary of the key factors influencing the reactivity of each isomer.
Caption: Dominant factors governing the reactivity of iodophenyl isocyanate isomers.
Conclusion and Practical Implications for Researchers
The reactivity of iodophenyl isocyanate isomers is not uniform but follows a distinct and predictable pattern: meta > para >> ortho . This trend is a direct consequence of the interplay between the electron-withdrawing inductive effect of iodine, its partially offsetting resonance effect, and the overwhelming steric hindrance in the ortho position.
For the practicing scientist, these differences have significant practical implications:
-
For Rapid and Efficient Conjugation: When high reaction rates are desired, such as in the rapid labeling of biomolecules or the fast curing of polymers, meta-iodophenyl isocyanate is the reagent of choice.
-
For Controlled Reactions: In applications where a more moderate and controlled reaction rate is beneficial, para-iodophenyl isocyanate offers a suitable alternative, allowing for better management of reaction exotherms or more selective transformations.
-
For Sterically Demanding Syntheses: ortho-Iodophenyl isocyanate should generally be avoided unless extremely low reactivity is specifically required. Its utility may lie in the synthesis of unique, sterically hindered structures where its sluggish kinetics can be leveraged to prevent unwanted side reactions.
By understanding these fundamental principles of reactivity, researchers can make more informed decisions in experimental design, leading to improved yields, higher purity, and greater control over the synthesis of complex molecules and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. Ortho, Meta, Para Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Guide: The Advantages of 3-Iodophenyl Isocyanate in Chemical Derivatization
For researchers, medicinal chemists, and professionals in drug development, the precise and sensitive quantification of analytes is paramount. Chemical derivatization is a powerful strategy to enhance the detectability of molecules that are otherwise challenging to analyze, particularly with techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of a derivatizing agent is a critical decision that can significantly impact the success of an analytical method. This guide provides an in-depth comparison of 3-Iodophenyl Isocyanate (3-IPI) with other common derivatization agents, offering experimental insights and protocols to guide your selection process.
The Rationale for Derivatization
Many biologically significant molecules, including primary and secondary amines, alcohols, and phenols, lack the necessary chromophores for sensitive UV detection or ionize poorly for mass spectrometry. Derivatization addresses these limitations by chemically modifying the analyte to introduce a tag that enhances its analytical properties. A well-chosen derivatization agent can lead to:
-
Increased Molar Absorptivity: For enhanced sensitivity in UV-Vis detection.
-
Improved Ionization Efficiency: For greater signal intensity in mass spectrometry.
-
Enhanced Chromatographic Retention and Resolution: By modifying the polarity of the analyte.
-
Increased Stability: Protecting the analyte from degradation during analysis.
Isocyanates are a versatile class of derivatizing agents that readily react with nucleophilic functional groups like amines and alcohols to form stable urea and carbamate derivatives, respectively.[1][2]
Unveiling the Potential of this compound
This compound (3-IPI) is an aromatic isocyanate that offers distinct advantages over its non-halogenated and other halogenated counterparts. The presence of an iodine atom on the phenyl ring is the key to its unique benefits.
The Power of the Iodine Atom
The iodine substituent in 3-IPI enhances its performance as a derivatization agent in several ways:
-
Increased Reactivity: The iodine atom is an electron-withdrawing group, which increases the electrophilicity of the isocyanate carbon.[3] This heightened reactivity can lead to faster and more complete derivatization reactions, even with less reactive analytes, under mild conditions.
-
Enhanced UV Absorbance: The introduction of a heavy atom like iodine into the aromatic ring can lead to a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity of the resulting derivative compared to non-iodinated analogues. This translates to greater sensitivity in HPLC-UV analysis.
-
Unique Mass Spectrometry Signature: The presence of iodine provides a distinct isotopic pattern in mass spectrometry, aiding in the identification and confirmation of derivatized analytes. However, it is crucial to be aware of the potential for deiodination in the electrospray ionization (ESI) source, especially when using mobile phases containing formic acid.[4][5] This phenomenon, while a potential complication, can also be leveraged for selective detection of iodinated compounds through in-source fragmentation.[6]
-
Alternative Detection with ICP-MS: For highly sensitive and element-specific detection, the iodine tag allows for quantification using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). A notable study demonstrated the successful use of 3-IPI for the derivatization of phenylhydrazine, with detection limits in the low ng/mL range.[6] This approach offers an orthogonal detection method with exceptional sensitivity.
Comparative Analysis: this compound vs. Other Derivatization Agents
The selection of the optimal derivatization agent depends on the specific analytical challenge, including the nature of the analyte, the sample matrix, and the available instrumentation. Here, we compare 3-IPI to other commonly used agents.
| Derivatization Agent | Target Analytes | Key Advantages | Key Disadvantages |
| This compound (3-IPI) | Primary/Secondary Amines, Alcohols, Phenols | Enhanced reactivity, Increased UV absorbance, Unique MS signature, Amenable to ICP-MS detection. | Potential for deiodination in ESI-MS with certain mobile phases.[4][5] |
| Phenyl Isocyanate (PI) | Primary/Secondary Amines, Alcohols, Phenols | Readily available, well-understood reactivity.[1] | Lower UV absorbance compared to halogenated analogs, no unique elemental tag. |
| Phenyl Isothiocyanate (PITC) | Primary/Secondary Amines | Forms stable derivatives, enhances chromatographic retention.[4][5] | Can complicate sample preparation, may introduce matrix effects.[4][5] |
| Dansyl Chloride (Dns-Cl) | Primary/Secondary Amines, Phenols | Highly fluorescent derivatives, enhances ionization efficiency. | Can be non-specific, requires removal of excess reagent. |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Primary/Secondary Amines | Forms stable, highly fluorescent derivatives. | Excess reagent and byproducts are also fluorescent, requiring removal.[7] |
| o-Phthalaldehyde (OPA) | Primary Amines | Rapid reaction at room temperature, produces fluorescent derivatives. | Derivatives can be unstable, does not react with secondary amines. |
Experimental Workflow & Protocols
To illustrate the practical application of 3-IPI, we provide a general workflow and a detailed derivatization protocol.
Experimental Workflow Diagram
Caption: A typical experimental workflow for derivatization with this compound.
Detailed Derivatization Protocol for Primary/Secondary Amines
This protocol is a starting point and may require optimization for specific analytes and matrices.
Materials:
-
This compound (3-IPI)
-
Anhydrous aprotic solvent (e.g., Acetonitrile (ACN) or Tetrahydrofuran (THF))
-
Analyte standard or sample
-
Quenching reagent (e.g., a solution of butylamine or methanol in the reaction solvent)
-
Vials and micropipettes
Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL solution of 3-IPI in the chosen anhydrous aprotic solvent. This solution should be prepared fresh.
-
Sample Preparation: Dissolve the amine-containing sample in the same anhydrous aprotic solvent to a known concentration (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
In a clean vial, add 100 µL of the sample solution.
-
Add a 5 to 10-fold molar excess of the 3-IPI solution to the sample solution.
-
Vortex the mixture gently for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. Sonication can be used to expedite the reaction, as demonstrated in the derivatization of phenylhydrazine.[6]
-
-
Quenching: Add a 2-fold molar excess of the quenching reagent (relative to the initial amount of 3-IPI) to react with any unreacted 3-IPI. Vortex and let it stand for 10 minutes.
-
Sample Analysis: Dilute the derivatized sample to the desired concentration with the mobile phase and inject it into the HPLC or LC-MS system.
The Reaction Mechanism
The derivatization reaction of 3-IPI with a primary amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of a stable 3-iodophenylurea derivative.
Caption: Reaction mechanism of this compound with a primary amine.
Conclusion: A Strategic Choice for Enhanced Analysis
This compound emerges as a highly effective derivatization agent for a broad range of analytes containing primary and secondary amine or hydroxyl groups. Its key advantages lie in the enhanced reactivity and the unique analytical properties conferred by the iodine atom, leading to improved sensitivity in both UV and mass spectrometry-based detection methods. While careful consideration of analytical conditions, particularly for LC-MS, is necessary to mitigate potential deiodination, the benefits of using 3-IPI often outweigh these challenges. For researchers seeking to push the limits of detection and achieve robust and reliable quantification, this compound represents a valuable and strategic addition to their analytical toolkit.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. 3-Iodophenylurea|CAS 457658-05-8|Supplier [benchchem.com]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Method Validation: Leveraging 3-Iodophenyl Isocyanate Derivatization for Enhanced HPLC Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. However, many molecules, particularly small amines, alcohols, and thiols, lack the necessary chromophores or fluorophores for sensitive detection by common High-Performance Liquid Chromatography (HPLC) detectors like UV-Vis or Fluorescence. This guide provides an in-depth exploration of chemical derivatization as a powerful strategy to overcome this challenge, with a specific focus on the validation of an analytical method using 3-Iodophenyl isocyanate (3-IPI) as a pre-column derivatizing agent.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares 3-IPI with viable alternatives, and is grounded in the rigorous framework of international regulatory standards to ensure scientific integrity and trustworthiness in your analytical workflows.
The "Why" of Derivatization: Turning Invisible Analytes into Quantifiable Signals
In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound, or "derivative," with properties that are more suitable for analysis. For HPLC, the primary objectives are:
-
Introduction of a Chromophore: To make a non-UV-absorbing compound detectable by a UV-Vis or Diode-Array Detector (DAD).
-
Enhancement of Molar Absorptivity: To significantly increase the signal intensity of a weakly absorbing compound, thereby lowering detection and quantification limits.
-
Improvement of Chromatographic Properties: To alter the polarity of an analyte, improving its retention and peak shape on a given stationary phase.
The choice between performing derivatization before the HPLC column (pre-column) or after (post-column) is a critical decision.[1][2]
-
Pre-column derivatization , the focus of this guide, involves reacting the analyte with the reagent before injection. Its main advantage is that the resulting derivative is then separated by the HPLC system, often leading to better resolution from interferences.[3][4] However, it requires the derivative to be stable throughout the chromatographic run and may introduce excess reagent peaks.[1]
-
Post-column derivatization involves mixing the column effluent with the reagent in a reactor before it reaches the detector. This is advantageous for unstable derivatives and avoids the issue of reagent peaks in the chromatogram, but it requires additional hardware and can lead to peak broadening due to increased dead volume.[1]
Mechanism and Application of this compound (3-IPI)
This compound is a highly reactive compound used to derivatize nucleophilic functional groups, primarily primary and secondary amines, as well as alcohols.[5][6][7] The isocyanate group (-N=C=O) is an electrophile that readily reacts with the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol.
-
Reaction with Amines: Forms a stable, substituted urea derivative.
-
Reaction with Alcohols: Forms a stable carbamate (urethane) derivative.
The key advantage of 3-IPI is the introduction of a phenyl ring, a strong chromophore, and an iodine atom. This makes the derivative highly responsive to UV detection and also suitable for advanced techniques like Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS).[5]
Caption: Reaction of 3-IPI with a primary amine.
Validating the Analytical Method: A Framework for Trustworthiness
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[8] This guide adheres to the comprehensive framework established by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[9][10][11]
Below is a workflow and a detailed breakdown of the validation parameters for a hypothetical HPLC-UV method for quantifying "Analyte-X" (a process intermediate lacking a chromophore) after derivatization with 3-IPI.
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Experimental Protocol: Derivatization and HPLC Analysis
Objective: To quantify Analyte-X in a reaction mixture.
Methodology:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of Analyte-X reference standard in acetonitrile.
-
Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 50.0 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the reaction mixture and dissolve in 10 mL of acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Derivatization Protocol (Pre-column):
-
To 100 µL of each standard or sample solution in an HPLC vial, add 100 µL of a 5 mg/mL solution of this compound in acetonitrile.
-
Add 50 µL of a catalyst solution (e.g., 0.1 M triethylamine in acetonitrile). Causality: The basic catalyst deprotonates the amine, increasing its nucleophilicity and accelerating the reaction with the isocyanate.
-
Cap the vial and vortex for 30 seconds.
-
Allow the reaction to proceed at 60°C for 20 minutes.
-
Cool to room temperature. Add 50 µL of a quenching reagent (e.g., 1 M ethanolamine in acetonitrile) to react with excess 3-IPI, preventing it from interfering with the chromatography. Causality: Quenching ensures that the reaction is stopped and that the excess, highly reactive reagent does not damage the column or create baseline disturbances.
-
Add 600 µL of mobile phase A to bring the final volume to 1.0 mL.
-
-
HPLC-UV Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Summary of Validation Results
The following table summarizes the acceptance criteria and hypothetical (but typical) results for the validation of the Analyte-X method, demonstrating its suitability.[12][13]
| Validation Parameter | Acceptance Criterion | Result | Conclusion |
| Specificity | No interfering peaks from blank, placebo, or excess reagent at the retention time of the Analyte-X derivative. | No interferences observed. Peak purity index > 0.999. | Pass |
| Linearity | Correlation Coefficient (R²) ≥ 0.995 | R² = 0.9996 | Pass |
| Range | 1.0 - 50.0 µg/mL | Confirmed | Pass |
| Accuracy | Mean recovery of 98.0% - 102.0% at three concentrations (low, mid, high). | 99.2%, 100.5%, 101.1% | Pass |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate preparations. | %RSD = 0.85% | Pass |
| Precision (Intermediate) | %RSD ≤ 2.0% between two analysts, on two different days, on two different instruments. | Overall %RSD = 1.32% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.3 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1; with acceptable precision and accuracy. | 1.0 µg/mL | Pass |
| Robustness | %RSD ≤ 5.0% after small, deliberate changes in method parameters (e.g., pH ±0.2, Temp ±2°C). | All variations resulted in %RSD < 3.0%. | Pass |
Comparative Analysis of Alternative Derivatization Agents
While 3-IPI is an effective choice, particularly for UV detection, other reagents may be more suitable depending on the analyte, available instrumentation, and desired sensitivity.[14][15][16]
| Reagent | Target Group(s) | Detection | Key Advantages | Key Disadvantages |
| This compound (3-IPI) | Primary/Secondary Amines, Alcohols | UV, LC-MS | Forms very stable derivatives; strong chromophore. | Requires heating; excess reagent must be quenched. |
| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amines, Phenols | Fluorescence, UV, MS | Highly fluorescent derivatives yield excellent sensitivity; well-established reagent.[14] | Derivatives can be light-sensitive; long reaction times may be needed.[15] |
| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence | Very fast reaction at room temperature; reagent itself is not fluorescent, reducing background noise.[17] | Derivatives can be unstable; does not react with secondary amines.[15] |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary/Secondary Amines | Fluorescence, UV | Produces stable, highly fluorescent derivatives; versatile.[14][15] | Excess reagent must be removed or quenched as it is also fluorescent. |
| Dabsyl Chloride (DABS-Cl) | Primary/Secondary Amines, Phenols | Visible (Vis) | Forms colored derivatives detectable in the visible range (~460 nm), reducing interference from many matrix components.[17] | Slower reaction times; lower sensitivity compared to fluorescent tags. |
Expert Insight: The choice of reagent is a balance of competing factors. For highest sensitivity, a fluorescent tag like Dansyl Chloride or FMOC-Cl is often superior. However, for robust, routine quality control in a manufacturing environment, a UV-based method with a stable derivative, such as that formed by 3-IPI, is often preferred due to its simplicity and the ubiquity of UV detectors.
Conclusion
The validation of an analytical method is a systematic process that proves its reliability, accuracy, and precision. For analytes that are otherwise "invisible" to standard detectors, pre-column derivatization with an agent like this compound provides a robust and effective solution. By forming a stable, UV-active derivative, it enables sensitive and accurate quantification using standard HPLC-UV instrumentation.
This guide has demonstrated the entire validation workflow, from understanding the chemical mechanism to executing the validation experiments according to ICH Q2(R1) guidelines.[9][18][19] By comparing 3-IPI with other common reagents, we underscore the importance of selecting the appropriate chemistry for the analytical challenge at hand. A thoroughly validated derivatization method is not just a protocol; it is a guarantee of data integrity for critical decision-making in research and drug development.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. actascientific.com [actascientific.com]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. actascientific.com [actascientific.com]
- 5. 3-碘苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part II. The base-catalysed reaction of phenyl isocyanate with alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. 4. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sdiarticle4.com [sdiarticle4.com]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. Cutting-edge Developments In Hplc For Identifying Process Impurities: A Review On Method Optimization And Validation [journalijar.com]
Comparing the efficacy of different isocyanates in polyurethane synthesis.
This guide provides an in-depth comparison of the efficacy of various isocyanates in polyurethane (PU) synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships between isocyanate structure and the resulting polymer properties, supported by experimental data and standardized protocols.
Introduction: The Central Role of Isocyanates in Polyurethane Chemistry
Polyurethanes are a remarkably versatile class of polymers, with applications ranging from flexible foams in furniture to rigid materials for insulation and high-performance coatings.[1][2] The fundamental reaction underpinning this versatility is the step-growth polymerization between an isocyanate (-N=C=O) and a polyol (a compound with multiple hydroxyl, -OH, groups).[3][4] The isocyanate component, often referred to as the "hard segment," is a critical determinant of the final polymer's properties.[3][5]
The reactivity of the isocyanate group stems from the electron-deficient carbon atom, which is susceptible to nucleophilic attack by the hydroxyl group of the polyol. This reaction forms the characteristic urethane linkage (-NH-CO-O-).[6] The structure of the isocyanate molecule dictates not only the reaction kinetics but also the morphology and performance of the resulting polyurethane.[7]
Classification of Isocyanates: A Tale of Two Structures
Isocyanates are broadly categorized into two main families: aromatic and aliphatic.[5][8] This fundamental structural difference has profound implications for the properties of the final polyurethane product.[9][10][11]
Aromatic Isocyanates
Aromatic isocyanates, characterized by the presence of a benzene ring, are the most commonly used in the polyurethane industry, accounting for over 90% of all polyurethane production.[1] The two most prominent examples are:
-
Toluene Diisocyanate (TDI): Primarily used in the production of flexible foams for applications like mattresses, cushions, and automotive seating.[12][13] TDI is typically a mixture of 2,4 and 2,6 isomers.[12]
-
Methylene Diphenyl Diisocyanate (MDI): A versatile isocyanate used in a wide range of applications, including rigid foams for insulation, adhesives, sealants, and elastomers.[12][13] MDI is available as pure isomers or as polymeric MDI (PMDI).[13]
The aromatic ring in these isocyanates imparts rigidity to the polymer backbone and enhances reactivity due to electronic effects.[5][14] This high reactivity allows for rapid curing, which is advantageous in many industrial processes.[12][15] However, a significant drawback of aromatic isocyanates is their susceptibility to degradation upon exposure to ultraviolet (UV) light, leading to yellowing and a loss of mechanical properties over time.[5][9]
Aliphatic Isocyanates
Aliphatic isocyanates lack an aromatic ring and are characterized by a linear or cyclic alkane structure.[8] While they account for a smaller market share, they are indispensable for applications where color stability and outdoor durability are paramount.[1][2] Key examples include:
-
Hexamethylene Diisocyanate (HDI): Used extensively in high-performance coatings and elastomers that require excellent UV resistance.[2][8]
-
Isophorone Diisocyanate (IPDI): A cycloaliphatic isocyanate that provides a good balance of flexibility, hardness, and UV stability, making it suitable for coatings and composites.[2][8][14]
-
Hydrogenated MDI (H12MDI): Also known as dicyclohexylmethane-4,4'-diisocyanate, it offers superior UV stability compared to its aromatic counterpart, MDI.[2][8]
The absence of the UV-absorbing benzene ring gives aliphatic isocyanates their excellent weatherability and color retention.[8][9] However, they are generally less reactive and more expensive than aromatic isocyanates.[2][10]
Comparative Performance Analysis
The choice of isocyanate has a direct and predictable impact on the key performance indicators of the resulting polyurethane. The following table summarizes these differences based on experimental observations.
| Property | Aromatic Isocyanates (TDI, MDI) | Aliphatic Isocyanates (HDI, IPDI, H12MDI) | Rationale |
| Reactivity | High | Low to Moderate | The electron-withdrawing nature of the aromatic ring increases the electrophilicity of the NCO group, accelerating the reaction with polyols. |
| UV Stability | Poor | Excellent | Aromatic rings are chromophores that absorb UV radiation, leading to photo-oxidative degradation and yellowing.[9][11] Aliphatic structures lack these chromophores.[8] |
| Mechanical Strength | Generally Higher | Varies, can be high | The rigid aromatic structures contribute to strong intermolecular forces and hard segment domains, leading to high tensile strength and hardness.[16] |
| Flexibility | Lower | Higher | The linear or cycloaliphatic nature of the isocyanate provides greater rotational freedom in the polymer chain, resulting in increased flexibility.[9] |
| Cost | Lower | Higher | The synthesis of aliphatic isocyanates is generally more complex and costly than that of aromatic isocyanates.[10][11] |
Experimental Protocols for Efficacy Evaluation
To ensure a valid comparison of isocyanate efficacy, standardized experimental procedures are crucial. The following protocols outline the synthesis of a basic polyurethane and the subsequent testing of its key properties.
Polyurethane Synthesis: A Step-by-Step Methodology
This protocol describes a general procedure for synthesizing a polyurethane elastomer. The specific isocyanate can be varied to compare its effect on the final product.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 1000 g/mol )
-
Isocyanate (e.g., MDI, TDI, HDI, or IPDI)
-
Chain Extender (e.g., 1,4-Butanediol, BDO)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Solvent (e.g., Dry N,N-Dimethylformamide, DMF)
Procedure:
-
Pre-polymer Formation:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the polyol and heat to 80°C under a nitrogen atmosphere to remove any moisture.
-
Cool the polyol to 60°C and add the isocyanate dropwise while stirring. The NCO:OH ratio should be carefully controlled, typically around 2:1 for the prepolymer step.
-
Maintain the reaction at 80°C for 2-3 hours until the theoretical NCO content is reached. The NCO content can be monitored by titration (ASTM D2572).
-
-
Chain Extension:
-
Cool the prepolymer to 60°C and add the chain extender (e.g., 1,4-butanediol) stoichiometrically to the remaining NCO groups.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to facilitate the reaction.
-
Continue stirring for 5-10 minutes until the mixture becomes viscous.
-
-
Casting and Curing:
-
Pour the viscous mixture into a preheated mold treated with a release agent.
-
Cure the polymer in an oven at a specified temperature and duration (e.g., 100°C for 24 hours).
-
Post-cure the samples at room temperature for at least 7 days before testing to ensure complete reaction.
-
Diagram of Polyurethane Synthesis Workflow:
Caption: Experimental workflow for polyurethane synthesis.
Standardized Testing Protocols
The following ASTM (American Society for Testing and Materials) standards are recommended for evaluating the performance of the synthesized polyurethanes.[17][18][19][20]
-
Mechanical Properties:
-
Tensile Strength and Elongation (ASTM D412): This test measures the force required to break a sample and the extent to which it stretches before breaking.[18] It provides insights into the material's strength and flexibility.
-
Tear Strength (ASTM D624): This test evaluates the material's resistance to tearing.[18]
-
Hardness (ASTM D2240): Measured using a durometer, this test indicates the material's resistance to indentation.[18]
-
Compression Set (ASTM D395): This test determines the ability of the material to return to its original thickness after being subjected to a compressive load for a specified time and temperature.[18]
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[21][22][23] It is used to determine the thermal stability and decomposition temperature of the polyurethane.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[21][24] It can be used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of the polymer.
-
-
UV Resistance:
Mechanistic Insights and Structure-Property Relationships
The observed differences in polyurethane properties can be explained by the underlying chemical structures and reaction mechanisms.
Reaction Mechanism of Urethane Formation:
The formation of the urethane linkage proceeds through a nucleophilic addition reaction. The reaction can be catalyzed by both acids and bases. Organotin catalysts, such as DBTDL, act as Lewis acids, coordinating with the isocyanate to increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction.[1]
Caption: Urethane formation reaction mechanisms.
Structure-Property Relationships:
-
Hard and Soft Segments: Polyurethanes are block copolymers composed of alternating "hard" and "soft" segments.[3] The hard segments are formed from the isocyanate and chain extender, while the soft segments are derived from the polyol.[3] The microphase separation of these segments is responsible for the unique combination of elasticity and strength in polyurethanes.[3]
-
Hydrogen Bonding: The urethane and urea linkages can form hydrogen bonds, which act as physical crosslinks, enhancing the mechanical properties of the material. The symmetry and structure of the isocyanate influence the efficiency of hydrogen bonding.
-
Crystallinity: The regularity and symmetry of the isocyanate structure can promote crystallization of the hard segments, leading to increased rigidity and thermal stability.
Conclusion: Selecting the Right Isocyanate for the Application
The choice of isocyanate is a critical decision in the design and synthesis of polyurethanes. A thorough understanding of the structure-property relationships is essential for tailoring the material to the specific requirements of the application.
-
Aromatic isocyanates (MDI and TDI) are the workhorses of the polyurethane industry, offering high reactivity and excellent mechanical properties at a relatively low cost. They are ideal for applications where UV exposure is not a concern, such as flexible foams for furniture and rigid foams for insulation.[12][13]
-
Aliphatic isocyanates (HDI, IPDI, and H12MDI) are the preferred choice for high-performance coatings, adhesives, and elastomers that require long-term outdoor durability and color stability.[2][10] While more expensive, their superior UV resistance justifies their use in demanding applications.[11]
By carefully considering the trade-offs between reactivity, mechanical performance, UV stability, and cost, researchers and product developers can select the optimal isocyanate to achieve the desired performance in their polyurethane formulations.
References
- 1. l-i.co.uk [l-i.co.uk]
- 2. Polyurethane - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. demingmachine.com [demingmachine.com]
- 7. benchchem.com [benchchem.com]
- 8. doxuchem.com [doxuchem.com]
- 9. Choosing Your Polyurethane Adhesive [bbsurfaces.com]
- 10. pflaumer.com [pflaumer.com]
- 11. umicoatings.com [umicoatings.com]
- 12. The difference between MDI and Understanding The Differences Between TDI And MDI In The Chemical Industry - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 13. Diisocyanates Explained - American Chemistry Council [americanchemistry.com]
- 14. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uresinindustrial.com.au [uresinindustrial.com.au]
- 16. mdpi.com [mdpi.com]
- 17. Physical Properties of Urethanes Specified by ASTM [polydrive.com]
- 18. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 19. pfa.org [pfa.org]
- 20. ASTM Test Methods | Precision Urethane [precisionurethane.com]
- 21. mdpi.com [mdpi.com]
- 22. Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. osti.gov [osti.gov]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. UV Light Resistance Testing for Polyurethane and Vinyl Materials [mitchellfauxleathers.com]
- 26. lib-climaticchamber.com [lib-climaticchamber.com]
- 27. lonroy.com [lonroy.com]
- 28. geosyntheticsmagazine.com [geosyntheticsmagazine.com]
A Head-to-Head Comparison of HPLC-UV and LC-MS for the Analysis of 3-Iodophenyl Isocyanate Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate and precise quantification of reactive intermediates is paramount. 3-Iodophenyl isocyanate is a key building block in the synthesis of a variety of pharmacologically active compounds and materials. Its high reactivity, however, presents a significant analytical challenge. This guide provides an in-depth, head-to-head comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of this compound derivatives.
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering researchers to make informed decisions for their specific analytical needs. We will delve into the principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters.
The Analytical Challenge: The Need for Derivatization
Isocyanates are notoriously reactive and susceptible to hydrolysis, making their direct analysis in complex matrices difficult. To overcome this, a common and effective strategy is derivatization, which involves reacting the isocyanate with a nucleophilic agent to form a stable, readily analyzable product. For the purpose of this guide, we will utilize 1-(2-methoxyphenyl)piperazine (MOPP) as the derivatizing agent. MOPP is widely used for isocyanate analysis as it reacts rapidly and quantitatively with the isocyanate group to form a stable urea derivative.[1][2] This derivative possesses a strong chromophore, making it suitable for UV detection, and it is readily ionizable, allowing for sensitive mass spectrometric analysis.
The derivatization reaction is as follows:
Caption: Derivatization of this compound with MOPP.
HPLC-UV: The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for quantitative analysis.[3][4] The fundamental principle lies in the separation of components in a mixture by a chromatographic column, followed by the detection of the analyte of interest based on its absorbance of ultraviolet light.[5]
Principle of HPLC-UV Detection
The Beer-Lambert law is the cornerstone of quantitative UV detection. It states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. For HPLC-UV, the detector measures the change in absorbance of the mobile phase as the analyte passes through a flow cell. The resulting signal is a chromatogram, where the area under a peak is proportional to the concentration of the corresponding analyte.[5]
Experimental Protocol: HPLC-UV Analysis of this compound-MOPP Derivative
1. Sample Preparation and Derivatization:
-
Accurately weigh a sample containing this compound and dissolve it in anhydrous acetonitrile.
-
Add a molar excess of 1-(2-methoxyphenyl)piperazine (MOPP) solution in acetonitrile.
-
Allow the reaction to proceed at room temperature for at least 30 minutes to ensure complete derivatization.
-
Dilute the sample to the desired concentration with the mobile phase.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for the separation of aromatic urea derivatives.[6][7][8]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 50% acetonitrile and increase to 95% over 15 minutes.[5][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: The MOPP moiety introduces a strong chromophore. Based on similar structures, a detection wavelength in the range of 240-260 nm would be appropriate to maximize sensitivity.[10][11] A diode array detector could be used to determine the optimal wavelength experimentally.
Caption: HPLC-UV analysis workflow for this compound derivative.
LC-MS: The Gold Standard for Sensitivity and Selectivity
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[12][13] This technique is particularly advantageous for analyzing trace-level components in complex matrices.[14]
Principle of LC-MS Detection
After chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. Here, it is ionized, typically by electrospray ionization (ESI) for polar molecules like the MOPP derivative. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).[15][16] For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed. In this mode, a specific precursor ion (the protonated molecule of our derivative) is selected, fragmented, and a specific product ion is monitored. This technique, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity by filtering out background noise.[17][18]
Experimental Protocol: LC-MS/MS Analysis of this compound-MOPP Derivative
1. Sample Preparation and Derivatization:
-
The sample preparation and derivatization procedure is identical to that for the HPLC-UV analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for its higher resolution and faster analysis times, coupled to a tandem mass spectrometer.
-
Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to promote protonation for ESI.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MS/MS Parameters:
-
Precursor Ion (Q1): The protonated molecule of the this compound-MOPP derivative.
-
Product Ion (Q3): A stable and abundant fragment ion resulting from the collision-induced dissociation of the precursor ion. A common fragment for MOPP derivatives is the MOPP moiety itself.[17]
-
The specific m/z values for the precursor and product ions would need to be determined experimentally by infusing a standard solution of the derivative into the mass spectrometer.
-
Caption: LC-MS/MS analysis workflow for this compound derivative.
Head-to-Head Performance Comparison
The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected performance of each technique for the analysis of the this compound-MOPP derivative, based on typical validation parameters as guided by regulatory bodies like the FDA.[19][20]
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Specificity/Selectivity | Moderate | High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS, particularly in SRM mode, offers superior selectivity by monitoring a specific mass transition, significantly reducing the likelihood of interference.[17] |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | LC-MS/MS is inherently more sensitive than HPLC-UV. The ability to filter out chemical noise in SRM mode allows for the detection of much lower concentrations of the analyte.[18][21] |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | Similar to LOD, the higher sensitivity and selectivity of LC-MS/MS result in a significantly lower LOQ, enabling accurate quantification of trace amounts of the derivative.[18][21] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range when properly optimized. |
| Precision (%RSD) | < 5% | < 5% | With modern instrumentation and proper method validation, both techniques can provide high precision for replicate measurements.[22][23] |
| Matrix Effects | Low to Moderate | Potentially High | HPLC-UV is generally less susceptible to matrix effects. In LC-MS, co-eluting matrix components can suppress or enhance the ionization of the analyte, a phenomenon known as ion suppression or enhancement, which can affect accuracy. This necessitates careful sample preparation and the use of an appropriate internal standard.[13] |
| Cost & Accessibility | Lower | Higher | HPLC-UV systems are more common in analytical laboratories and have a lower initial purchase price and running costs compared to LC-MS/MS systems. |
| Throughput | Moderate | High (with UHPLC) | The use of UHPLC systems in conjunction with mass spectrometry allows for faster analysis times and higher sample throughput. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful and reliable techniques for the quantitative analysis of this compound following derivatization with MOPP. The optimal choice is contingent on the specific analytical goals and available resources.
-
HPLC-UV is a cost-effective and robust method that is well-suited for routine quality control applications where the concentration of the analyte is expected to be relatively high and the sample matrix is clean. Its simplicity and wide availability make it an attractive option for many laboratories.
-
LC-MS/MS is the superior technique when high sensitivity and selectivity are required, such as in trace-level impurity analysis, bioanalytical studies, or when dealing with complex sample matrices. The enhanced confidence in analyte identification and quantification provided by mass spectrometric detection often justifies the higher cost and complexity, particularly in a research and development or regulatory environment.
Ultimately, the decision to use HPLC-UV or LC-MS/MS should be based on a thorough evaluation of the analytical method validation parameters and the specific requirements of the project. By understanding the principles and performance characteristics of each technique, researchers can confidently select the most appropriate tool to achieve accurate and reliable results in the analysis of this compound derivatives.
References
- 1. WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan) - Google Patents [patents.google.com]
- 2. EP1077962B1 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 3. swgdrug.org [swgdrug.org]
- 4. swgdrug.org [swgdrug.org]
- 5. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Separation of Urea, (3-hydroxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdc.gov [cdc.gov]
- 13. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 17. store.astm.org [store.astm.org]
- 18. researchgate.net [researchgate.net]
- 19. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 20. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a new SPE UPLC-MS/MS method for extraction and quantitation of toluene diamine on gloves following toluene diisocyanate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Cross-Reactivity of 3-Iodophenyl Isocyanate with Common Functional Groups
For researchers, medicinal chemists, and professionals in drug development, the precise control of chemical reactions is paramount. 3-Iodophenyl isocyanate stands as a valuable reagent, offering a reactive isocyanate moiety for the formation of ureas, carbamates, and thiocarbamates, coupled with an iodine atom that can serve as a handle for further synthetic transformations, such as cross-coupling reactions. Understanding its reactivity profile, particularly its cross-reactivity with various functional groups, is crucial for achieving desired synthetic outcomes and ensuring the chemoselectivity of reactions. This guide provides an in-depth comparison of the reactivity of this compound with primary amines, alcohols, and thiols, supported by theoretical principles and experimental context.
The Enhanced Electrophilicity of this compound: A Hammett Perspective
The reactivity of an aryl isocyanate is significantly influenced by the electronic nature of the substituents on the aromatic ring. The isocyanate group (-N=C=O) reacts via nucleophilic attack at the electrophilic carbon atom. Electron-withdrawing groups on the phenyl ring enhance this electrophilicity, thereby increasing the reaction rate with nucleophiles. Conversely, electron-donating groups decrease reactivity.
The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding these electronic effects.[1][2] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.
For this compound, the iodine atom is at the meta position. The Hammett substituent constant (σ) for an iodine atom in the meta position is +0.35.[3] The positive value indicates that the iodo group is electron-withdrawing through its inductive effect. This is in contrast to its potential for resonance donation, which is less significant from the meta position. For the reaction of aryl isocyanates with alcohols, a reaction constant (ρ) of +1.69 has been reported.
Using the Hammett equation, we can predict the relative reactivity of this compound compared to the unsubstituted phenyl isocyanate in its reaction with an alcohol:
log(k_3-iodophenyl / k_phenyl) = (+0.35) * (1.69) ≈ 0.59
k_3-iodophenyl / k_phenyl ≈ 10^0.59 ≈ 3.9
This calculation predicts that This compound is approximately 3.9 times more reactive than phenyl isocyanate towards alcohols due to the electron-withdrawing nature of the iodine substituent. This enhanced reactivity is a key consideration when designing synthetic strategies.
Comparative Reactivity with Nucleophiles: A Hierarchy of Reactivity
The general order of reactivity of isocyanates with common nucleophiles is well-established: Primary Amines > Alcohols > Thiols .[4] This hierarchy is a function of the nucleophilicity and basicity of the attacking species.
Reaction with Primary Amines: Formation of Ureas
The reaction between an isocyanate and a primary amine is typically rapid and often exothermic, proceeding without the need for a catalyst to form a stable N,N'-disubstituted urea.[2] The high nucleophilicity of the amine nitrogen leads to a swift attack on the isocyanate carbon.
Reaction Mechanism: Amine with Isocyanate
References
A Senior Application Scientist's Guide to Protein Modification: Benchmarking 3-Iodophenyl Isocyanate Against Amine and Thiol-Reactive Alternatives
For researchers, scientists, and professionals in drug development, the covalent modification of proteins is a foundational technique. It enables the attachment of probes, drugs, and other moieties to elucidate biological function, create novel therapeutics like antibody-drug conjugates (ADCs), and develop diagnostic assays. The choice of conjugation chemistry is a critical decision point, dictating the specificity, stability, and ultimate functionality of the bioconjugate.
This guide provides an in-depth comparison of 3-Iodophenyl isocyanate, an amine-reactive reagent, with other widely-used alternatives. We will move beyond a simple listing of features to explore the causality behind experimental choices, ensuring that the protocols described are self-validating through rigorous analytical characterization.
Pillar 1: The Chemistry of Protein Modification
Understanding the underlying reaction mechanisms is paramount to selecting the right tool for the job. Proteins offer a limited number of nucleophilic amino acid side chains for covalent modification under physiological conditions. The most common targets are the primary amines of lysine residues and the N-terminus, and the thiol (sulfhydryl) group of cysteine.
Isocyanate Chemistry: The Case for this compound
-
Mechanism: Isocyanates (-N=C=O) are highly reactive electrophiles that readily undergo nucleophilic attack from primary amines.[1][2] This reaction forms a highly stable urea linkage . The presence of an electron-withdrawing iodine atom on the phenyl ring in this compound further enhances the electrophilicity of the isocyanate carbon, increasing its reactivity.[3]
-
Target Specificity: The primary targets are the ε-amino group of lysine and the α-amino group at the protein's N-terminus.[1] However, due to their high reactivity, isocyanates can also exhibit off-target reactions with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, or the thiol of cysteine, though the reaction with amines is generally favored.[1][4]
References
A Senior Application Scientist's Guide to 3-Iodophenyl Isocyanate: A Comparative Review of Applications and Limitations
Introduction: Defining the Role of 3-Iodophenyl Isocyanate in Modern Synthesis
This compound (3-IPI) is an aromatic organic compound featuring a highly reactive isocyanate (-N=C=O) group and an iodine atom on a phenyl ring.[1] Its chemical structure, specifically the strategic placement of the iodine atom, enhances the electrophilicity of the isocyanate carbon, making it a potent reagent for nucleophilic addition reactions.[1] This guide provides an in-depth analysis of 3-IPI, moving beyond a simple catalog of its uses to offer a comparative perspective against alternative synthetic strategies. We will explore its primary applications in the synthesis of ureas and carbamates, its role as a derivatization agent, and its utility in specialized biochemical applications, while critically evaluating its limitations and safety profile. This document is intended for researchers and drug development professionals seeking to make informed decisions about reagent selection in their synthetic endeavors.
Physicochemical Properties
A foundational understanding of a reagent's physical and chemical properties is critical for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 23138-56-9 | [1] |
| Molecular Formula | C₇H₄INO | [1] |
| Molecular Weight | 245.02 g/mol | |
| Appearance | Clear, colorless to yellow/brown liquid or solid | [1][2] |
| Boiling Point | 55 °C at 0.2 mmHg | |
| Density | 1.86 g/mL at 25 °C | |
| Storage Temperature | 2-8°C, moisture-sensitive |
Core Applications and Mechanistic Insights
The utility of 3-IPI is anchored in the predictable yet powerful reactivity of the isocyanate functional group. The primary reaction involves the addition of a nucleophile to the electrophilic carbonyl carbon.
Caption: General reaction mechanism of this compound with a nucleophile.
Synthesis of Substituted Ureas and Carbamates
The most prominent application of 3-IPI is the synthesis of N,N'-disubstituted ureas and N-substituted carbamates, which are common motifs in pharmaceuticals and agrochemicals.[1][3]
-
Urea Formation: Reaction with primary or secondary amines yields substituted ureas. This reaction is typically rapid, high-yielding, and proceeds under mild conditions, often at room temperature.[4][5]
-
Carbamate Formation: Reaction with alcohols produces carbamates (urethanes).[6][7] This reaction may require heating or catalysis, depending on the reactivity of the alcohol.
Causality Behind Experimental Choice: Why choose an isocyanate-based route? The formation of ureas and carbamates via isocyanates is often preferred due to its efficiency and operational simplicity. Alternative methods, such as those employing phosgene or its surrogates, are effective but introduce significant toxicity hazards.[4][8] Other routes like the Curtius, Hofmann, or Lossen rearrangements can generate isocyanates in situ from carboxylic acids or amides, but these multi-step procedures can be less direct and may not be compatible with sensitive functional groups.[6][7][9] The use of a pre-formed, stable reagent like 3-IPI provides direct, stoichiometric control over the reaction.
The Role of the Iodine Atom: The iodine substituent serves two key purposes. First, as an electron-withdrawing group, it increases the electrophilicity of the isocyanate, enhancing its reactivity towards nucleophiles.[1] Second, the iodine atom provides a synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage diversification of complex molecules.[3]
Comparative Analysis of Reagents for Urea Synthesis
| Reagent | Key Advantages | Key Disadvantages | Safety Profile |
| This compound | High reactivity, mild conditions, provides handle for cross-coupling. | Moisture sensitive, moderate cost, lachrymator. | Toxic, respiratory sensitizer. |
| Phenyl Isocyanate | Lower cost, readily available, well-understood reactivity. | Lacks a functional handle for further modification. | Toxic, respiratory sensitizer.[10] |
| Phosgene (COCl₂) / Triphosgene | Highly reactive, inexpensive raw material. | Extremely toxic gas, requires specialized handling and equipment. | Severe inhalation hazard.[4] |
| Carbonyldiimidazole (CDI) | Solid, safer alternative to phosgene, good for in situ generation. | Can be less reactive, may require heating, produces imidazole byproduct. | Irritant. |
| Curtius Rearrangement | Generates isocyanate in situ from acyl azides, avoiding handling of isocyanates. | Requires synthesis of acyl azide precursor, potential for explosive intermediates. | Acyl azides can be explosive.[6][7] |
Bioconjugation and Chemical Probes
The defined reactivity of isocyanates makes them suitable for bioconjugation and the development of chemical probes.[11] While less common than maleimides or NHS esters, isocyanates react readily with primary amines (e.g., lysine side chains) on proteins. The isothiocyanate analogue, 3-iodophenylisothiocyanate (3-IPI), has been specifically developed for the radioiodination and coupling to monoclonal antibodies, demonstrating the utility of the iodophenyl scaffold in creating targeted therapeutic or diagnostic agents.[12] This approach allows for the stable labeling of biomolecules.
Derivatization for Analytical Applications
3-IPI has been reported as a derivatization reagent for the quantification of residual phenylhydrazine in antipyrine by liquid chromatography-inductively coupled plasma-mass spectroscopy (LC-ICP-MS). In this application, the isocyanate reacts with the target analyte to introduce an iodine atom, which can be detected with high sensitivity by ICP-MS, a technique well-suited for elemental analysis. This highlights a niche but powerful application where the unique elemental composition of 3-IPI is leveraged for analytical purposes.
Experimental Protocols: A Self-Validating System
The following protocol for the synthesis of a disubstituted urea is designed to be self-validating. The expected outcome is a high yield of a solid product that can be easily purified by filtration and/or recrystallization, with reaction progress readily monitored by Thin Layer Chromatography (TLC).
Protocol: Synthesis of 1-(4-methoxyphenyl)-3-(3-iodophenyl)urea
1. Materials and Equipment:
-
This compound (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringe and needle
-
TLC plates (silica gel), Hexanes/Ethyl Acetate mobile phase
-
Büchner funnel and filter paper
2. Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of a disubstituted urea using 3-IPI.
3. Detailed Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (e.g., 1.23 g, 10 mmol) in anhydrous DCM (50 mL).
-
Stir the solution until the amine is fully dissolved.
-
Slowly add this compound (e.g., 2.45 g, 10 mmol) to the solution via syringe over 5 minutes. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature. A white precipitate will typically begin to form within 30 minutes.
-
Monitor the reaction by TLC (e.g., 7:3 Hexanes:Ethyl Acetate) until the starting amine spot is no longer visible.
-
Once the reaction is complete (typically 1-2 hours), collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold DCM to remove any unreacted starting materials.
-
Dry the purified product under high vacuum. The resulting white solid should be the desired urea in high purity (>95%) and yield.
Limitations and Safety Considerations
While a powerful reagent, 3-IPI is not without its limitations and hazards.
-
Moisture Sensitivity: Like all isocyanates, 3-IPI is highly sensitive to moisture.[1] It readily reacts with water to form an unstable carbamic acid, which then decomposes to the corresponding aniline (3-iodoaniline) and carbon dioxide gas.[7] This not only consumes the reagent but can cause pressure buildup in sealed containers. All reactions must be conducted under anhydrous conditions.
-
Toxicity and Handling: 3-IPI is classified as an acute toxin (oral, dermal, and inhalation) and a skin/eye irritant. Crucially, it is also a respiratory sensitizer, meaning repeated inhalation exposure can lead to allergy or asthma-like symptoms.[10] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Limited Selectivity with Multiple Nucleophiles: In substrates containing multiple nucleophilic groups (e.g., both an alcohol and an amine), isocyanates will typically react preferentially with the more nucleophilic amine.[5] However, achieving perfect selectivity can be challenging, and mixtures of products may result.
-
UV Stability: As an aromatic isocyanate, materials (such as polymers) derived from 3-IPI may be prone to yellowing and degradation upon prolonged exposure to UV radiation.[13] This is a common limitation for aromatic isocyanates compared to their aliphatic counterparts.[13]
Caption: Decision logic for selecting a synthetic route to urea derivatives.
Conclusion and Future Outlook
This compound is a highly valuable and versatile reagent, particularly for the efficient synthesis of substituted ureas and carbamates. Its enhanced reactivity and the presence of a functionalizable iodine atom distinguish it from simpler aryl isocyanates like phenyl isocyanate. While its applications in bioconjugation and as an analytical derivatizing agent are more specialized, they underscore its utility. The primary limitations—moisture sensitivity and toxicity—are manageable with standard laboratory techniques and proper safety protocols. When compared to alternative synthetic methodologies, the directness and efficiency of the isocyanate route often make 3-IPI the reagent of choice for researchers in medicinal chemistry and materials science, provided the necessary handling precautions are observed. Future applications will likely continue to leverage the dual reactivity of the isocyanate group and the iodine handle for the construction of complex, functional molecules.
References
- 1. CAS 23138-56-9: this compound | CymitQuimica [cymitquimica.com]
- 2. H30803.06 [thermofisher.com]
- 3. This compound [myskinrecipes.com]
- 4. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isocyanate - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 10. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of 3-iodophenylisothiocyanate for radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pflaumer.com [pflaumer.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Iodophenyl Isocyanate: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with highly reactive compounds demands a synthesis of deep theoretical knowledge and rigorous, field-proven safety practices. 3-Iodophenyl isocyanate is a valuable reagent, but its isocyanate functional group (-N=C=O) presents significant health risks that necessitate a comprehensive and non-negotiable safety protocol. This guide moves beyond a simple checklist to provide a procedural and causal framework for its safe handling, ensuring the protection of laboratory personnel and the integrity of your research.
The primary hazard associated with all isocyanates, including this compound, is sensitization.[1] Initial exposure, even at low levels, can lead to an allergic-type reaction upon subsequent contact. This can manifest as severe asthma-like symptoms, contact dermatitis, rashes, and blistering.[1][2][3] Therefore, the foundational principle of this protocol is the complete prevention of exposure through meticulous planning and the correct use of Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risk Profile
A thorough risk assessment is the cornerstone of any safety protocol. This compound is classified with multiple hazards that dictate our handling procedures.
| Hazard Classification | Description | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [4][5] |
| Acute Toxicity, Dermal | Harmful in contact with skin. | H312 | [4][5] |
| Acute Toxicity, Inhalation | Harmful if inhaled. | H332 | [4][5] |
| Skin Irritation | Causes skin irritation. | H315 | [4][5] |
| Eye Irritation | Causes serious eye irritation. | H319 | [4][5] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 | [4] |
| Skin Sensitization | May cause an allergic skin reaction. | H317 | [4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [4][5] |
This profile reveals a compound that can cause harm through all primary routes of exposure—inhalation, skin contact, and ingestion—and carries the critical risk of inducing lifelong chemical sensitization.
Core Directive: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls like a chemical fume hood.[6] The selection of PPE must be deliberate and appropriate for the risks identified.
1. Respiratory Protection: A Non-Negotiable Requirement Due to the risk of respiratory sensitization, appropriate respiratory protection is mandatory.[2]
-
Minimum Requirement: For handling small quantities inside a certified chemical fume hood, a full-face respirator with a combination organic vapor/particulate cartridge (such as an ABEK-type filter) is recommended.[4] A full-face respirator is preferred over a half-face model as it also provides essential eye protection.[2]
-
Higher Risk Scenarios: For spill cleanup, tasks with the potential for aerosol generation, or in cases of inadequate ventilation, a positive-pressure, air-supplying respirator is required.[2][7]
-
Fit Testing: All respirator users must be properly fit-tested to ensure a complete seal.
2. Eye and Face Protection: Preventing Splashes and Vapors Isocyanates can cause severe eye irritation.[5]
-
Minimum Requirement: Chemical splash goggles are essential.
-
Best Practice: A full-face respirator, as mentioned above, provides a superior level of protection.[8] If using a half-face respirator, safety goggles in combination with a face shield are necessary.[9][10]
3. Skin and Body Protection: An Impermeable Barrier Direct skin contact can cause irritation, dermatitis, and sensitization.[1]
-
Gloves: Chemical-resistant gloves are required. Thin disposable latex gloves are not suitable.[2]
-
Protective Clothing: A lab coat is a minimum requirement. For any procedure with a risk of splashing, disposable coveralls that prevent skin contact are necessary.[6] All protective clothing should be removed before leaving the work area. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[7]
Operational Plan: Step-by-Step Handling Protocol
This workflow is designed to minimize exposure at every stage of the handling process.
Caption: Standard Operating Procedure for Handling this compound.
Emergency and Disposal Plan
Effective emergency procedures are critical for managing risks associated with isocyanates.[2]
Spill Response Protocol
Accidental spills are a primary route of exposure.[1] A rapid, pre-planned response is essential. NEVER use only water to clean up an isocyanate spill.
Caption: Workflow for the safe cleanup of an isocyanate spill.
Decontamination Solutions for Spill Area: [11]
-
Formula 1: 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 90-95% Water.
-
Formula 2: 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 92-97% Water. (Requires excellent ventilation).
Rationale for Unsealed Waste Containers: Isocyanates react with moisture (from the air or decontamination solutions) to produce carbon dioxide gas. In a sealed container, this gas can build up pressure, creating a risk of rupture.[11] Leave containers loosely covered in a well-ventilated area for at least 48 hours before sealing for final disposal.[1]
Exposure Response
Immediate action is required in any case of personal exposure.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12] Do not perform mouth-to-mouth resuscitation.[12]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[12][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[12] Seek immediate medical attention.
Waste Disposal
All waste generated from handling this compound is considered hazardous.
-
Contaminated Materials: Absorbent materials from spills, contaminated wipes, and disposable PPE should be placed in the designated, open-top hazardous waste container.[11]
-
Empty Containers: "Empty" containers may still contain hazardous residue. They should be triple-rinsed with a compatible solvent (e.g., toluene, followed by decontamination with one of the solutions above). The rinsate must be collected as hazardous waste.
-
Final Disposal: All isocyanate-related waste must be disposed of through a licensed hazardous waste contractor in accordance with all federal, state, and local regulations.[11]
By adhering to this comprehensive guide, you establish a multi-layered defense against the significant hazards of this compound. This commitment to procedural excellence and understanding the causality behind each safety step is what defines a culture of safety and enables continued innovation in the laboratory.
References
- 1. actsafe.ca [actsafe.ca]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. 3-碘苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemical-label.com [chemical-label.com]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. compositesone.com [compositesone.com]
- 9. lakeland.com [lakeland.com]
- 10. hse.gov.uk [hse.gov.uk]
- 11. fsi.co [fsi.co]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Isocyanates – A family of chemicals [tc.canada.ca]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
